molecular formula C15H18N8O5 B1679255 Regadenoson CAS No. 313348-27-5

Regadenoson

Numéro de catalogue: B1679255
Numéro CAS: 313348-27-5
Poids moléculaire: 390.35 g/mol
Clé InChI: LZPZPHGJDAGEJZ-AKAIJSEGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Regadenoson is a purine nucleoside.
This compound is an A2A adenosine receptor agonist that causes coronary vasodilation and used for myocardial perfusion imagining. Manufactured by Astellas and FDA approved April 10, 2008.
This compound is an Adenosine Receptor Agonist. The mechanism of action of this compound is as an Adenosine Receptor Agonist.
This compound anhydrous is a Pharmacologic Cardiac Stress Test Agent. The mechanism of action of this compound anhydrous is as an Adenosine Receptor Agonist.
This compound is an adenosine derivative and selective A2A adenosine receptor agonist with coronary vasodilating activity. Upon administration, this compound selectively binds to and activates the A2A adenosine receptor, which induces coronary vasodilation. This leads to an increase in coronary blood flow and enhances myocardial perfusion. Compared to adenosine, this compound has a longer half-life and shows higher selectivity towards the A2A adenosine receptor. This agent is a very weak agonist for the A1 adenosine receptor and has negligible affinity for the A2B and A3 adenosine receptors.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for cardiovascular disease and has 3 investigational indications.
See also: Papaverine (related);  Sildenafil (related);  Nitroglycerin (related) ... View More ...

Propriétés

IUPAC Name

1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPZPHGJDAGEJZ-AKAIJSEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057712
Record name Lexiscan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313348-27-5
Record name Regadenoson
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313348-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Regadenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313348275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Regadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lexiscan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REGADENOSON ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AXV542LZ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Regadenoson's Mechanism in Coronary Vasodilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson is a potent and selective A2A adenosine receptor agonist widely utilized as a pharmacologic stress agent in myocardial perfusion imaging (MPI).[1][2] Its primary mechanism of action involves the targeted activation of the A2A adenosine receptor subtype, initiating a signaling cascade that culminates in significant coronary vasodilation and a subsequent increase in coronary blood flow (CBF).[1][3] This transient hyperemia effectively mimics the physiological effects of exercise, enabling the detection of flow-limiting coronary artery stenoses.[3] Unlike non-selective adenosine receptor agonists, this compound's high selectivity for the A2A receptor minimizes undesirable side effects associated with the activation of A1, A2B, and A3 receptors, such as atrioventricular block and bronchoconstriction.[1][4] This guide provides an in-depth exploration of the molecular interactions, signaling pathways, and physiological outcomes that define this compound's role in diagnostic cardiology.

Molecular Interaction and Receptor Affinity

This compound's therapeutic efficacy is rooted in its specific interaction with the adenosine A2A receptor, a G-protein coupled receptor (GPCR) predominantly located on the smooth muscle cells of coronary arteries.[1][3] While characterized as a low-affinity agonist, its high selectivity for the A2A receptor is a cornerstone of its clinical safety and utility.[5][6]

Binding Affinity Data

The binding affinity of this compound to the four human adenosine receptor subtypes has been quantified through competitive radioligand binding assays. The inhibition constant (Ki) serves as a measure of this affinity, with a lower Ki value indicating a higher binding affinity.

Receptor SubtypeSpeciesBinding Affinity (Ki)
A1 Human>16.5 µM (>16,460 nM)[6]
A2A Human290 nM - 1.73 µM (290 - 1730 nM)[6]
A2B Human>10 µM (>10,000 nM)[6]
A3 HumanWeak, if any, affinity[6]

Table 1: Binding Affinity of this compound for Human Adenosine Receptor Subtypes. Data sourced from competitive radioligand binding assays.[6]

Signaling Pathway of A2A Receptor Activation

Upon binding to the A2A adenosine receptor, this compound triggers a conformational change in the receptor, initiating a cascade of intracellular events mediated by a stimulatory G-protein (Gs).[3] This signaling pathway ultimately leads to the relaxation of coronary artery smooth muscle cells.

The cAMP-Dependent Pathway

The activation of the Gs protein by the this compound-A2A receptor complex stimulates adenylyl cyclase.[3] This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][3] The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins.[1] This phosphorylation cascade results in smooth muscle relaxation and, consequently, coronary vasodilation.[1]

Gs_Protein_Signaling_Pathway This compound-Induced A2A Receptor Signaling Pathway This compound This compound A2A_Receptor A2A Adenosine Receptor This compound->A2A_Receptor Binds to Gs_Protein Gs Protein (inactive) A2A_Receptor->Gs_Protein Activates Gs_Protein_active Gs Protein (active) Gs_Protein->Gs_Protein_active Adenylyl_Cyclase Adenylyl Cyclase (inactive) Gs_Protein_active->Adenylyl_Cyclase Activates Adenylyl_Cyclase_active Adenylyl Cyclase (active) Adenylyl_Cyclase->Adenylyl_Cyclase_active cAMP cAMP Adenylyl_Cyclase_active->cAMP ATP ATP ATP->cAMP Converted by PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Vasodilation Coronary Vasodilation PKA_active->Vasodilation Leads to

This compound A2A Receptor Signaling Pathway

Pharmacodynamic Effects on Coronary Blood Flow

The primary pharmacodynamic effect of this compound is a rapid and significant increase in coronary blood flow (CBF). This effect is dose-dependent and provides the basis for its use in MPI.

Quantitative Effects on Coronary Flow Velocity

Studies in humans using intracoronary pulsed Doppler have quantified the increase in peak coronary flow velocity (CFV) following intravenous administration of this compound.

This compound Dose (µg)Mean Peak Increase in CFV (times baseline)
101.8 ± 0.57
302.5 ± 0.54
1003.0 ± 0.61
3003.4 ± 0.77
4003.1 ± 0.52
5003.1 ± 0.79

Table 2: Dose-Dependent Increase in Coronary Flow Velocity with Intravenous this compound.[7]

The standard clinical dose of 0.4 mg (400 µg) results in a substantial increase in CBF, typically reaching peak hyperemia within 1 to 4 minutes of administration.[8] The duration of this hyperemic effect is sufficient for the acquisition of diagnostic images.[2]

Experimental Protocols for Assessing Coronary Vasodilation

A variety of imaging and physiological assessment techniques are employed to evaluate the coronary vasodilatory effects of this compound. The following protocols are representative of standard methodologies.

Competitive Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity of this compound to adenosine receptor subtypes.

  • Objective: To determine the inhibition constant (Ki) of this compound for each adenosine receptor subtype.[6]

  • Materials:

    • Cell membranes expressing the specific human adenosine receptor subtype.[6]

    • A high-affinity radioligand specific for the receptor subtype (e.g., [3H]ZM241385 for A2A).[6]

    • Unlabeled this compound at various concentrations.[6]

    • Assay buffer and filtration apparatus.[6]

  • Methodology:

    • Incubate the cell membranes with the radioligand and varying concentrations of unlabeled this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound radioligand.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[6]

Radioligand_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Cell_Membranes Cell Membranes with Receptors Incubation_Mix Incubation of Components Cell_Membranes->Incubation_Mix Radioligand Radiolabeled Ligand Radioligand->Incubation_Mix This compound Unlabeled this compound (Varying Concentrations) This compound->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Quantification Quantify Bound Radioactivity Filtration->Quantification IC50_Determination Determine IC50 Quantification->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Workflow for a competitive radioligand binding assay.
Stress Myocardial Perfusion Imaging (MPI) Protocols

These clinical protocols utilize this compound to induce hyperemia for diagnostic imaging.

  • SPECT MPI:

    • Administer a single 0.4 mg intravenous bolus of this compound over approximately 10 seconds.[3]

    • Immediately follow with a 5-10 mL saline flush.[3]

    • Inject the radiotracer (e.g., Tc-99m sestamibi) after the saline flush.

    • Acquire stress images.

  • PET MPI:

    • Administer a 0.4 mg IV bolus of this compound over 10 seconds, followed by a 10 mL saline flush.[3]

    • Immediately after the saline flush, administer the PET radiotracer (e.g., ⁸²Rb or ¹³N-ammonia).[3]

    • Perform stress PET scan.

  • Cardiac MRI (CMR) Perfusion Imaging:

    • Administer a 0.4 mg IV bolus of this compound.[3]

    • At peak stress (typically 60-90 seconds post-injection), administer a gadolinium-based contrast agent.[3]

    • Acquire first-pass perfusion images.[3]

Conclusion

This compound's mechanism of action in coronary vasodilation is a well-defined process initiated by its selective binding to the A2A adenosine receptor. This specificity, coupled with its favorable pharmacokinetic and pharmacodynamic profile, underpins its widespread use as a pharmacologic stress agent. The resultant increase in coronary blood flow, achieved through the activation of the adenylyl cyclase-cAMP-PKA signaling pathway, allows for the accurate and safe assessment of myocardial perfusion in patients with suspected or known coronary artery disease. A thorough understanding of these molecular and physiological principles is paramount for researchers and clinicians in the fields of cardiology and drug development.

References

An In-depth Technical Guide on the A2A Receptor Binding Affinity and Kinetics of Regadenoson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Regadenoson is a highly selective A2A adenosine receptor (A₂AAR) agonist, primarily utilized as a pharmacologic stress agent in myocardial perfusion imaging.[1] Its clinical efficacy is rooted in its specific interaction with A₂A receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscle cells of coronary arteries.[1] This guide provides a comprehensive overview of the binding affinity and kinetics of this compound to the A₂A receptor, consolidating quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows to serve as a thorough resource for scientific and drug development applications.

Quantitative Data Summary

The interaction of this compound with the A₂A receptor is characterized by its binding affinity (Ki and IC50) and its binding kinetics (Kon and Koff). These parameters collectively define the potency and duration of action of the drug.

Table 1: this compound Binding Affinity for the A₂A Receptor

SpeciesKi (nM)IC50 (nM)Radioligand UsedCell Line
Human290 - 1730[2][3]-[3H]CGS 21680[4]HEK-293[4][5]
Human1095[6]-Not SpecifiedNot Specified

Lower Ki and IC50 values indicate higher binding affinity.

Table 2: this compound Binding Kinetics at the Human A₂A Receptor

ParameterValueMethod
Kon (Association Rate) Data not available in search resultsSurface Plasmon Resonance (SPR)
Koff (Dissociation Rate) Data not available in search resultsSurface Plasmon Resonance (SPR)

Note: While the importance of kinetic parameters is acknowledged, specific Kon and Koff values for this compound were not found in the provided search results. SPR is the standard method for determining these values for GPCRs.[7][8]

Experimental Protocols

The quantitative data presented above are primarily derived from two key experimental techniques: radioligand binding assays and surface plasmon resonance.

1. Competitive Radioligand Binding Assay

This is the standard method for determining the binding affinity (Ki) of an unlabeled compound like this compound.[2] It measures the ability of the compound to displace a radiolabeled ligand from the A₂A receptor.[2]

  • Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radioligand (IC50), which is then used to calculate the Ki value.[2]

  • Materials:

    • Cell membranes from a cell line stably expressing the human A₂A receptor (e.g., HEK-293 cells).[4][5]

    • A radiolabeled A₂A receptor ligand (e.g., [3H]CGS 21680).[4][9]

    • Unlabeled this compound at various concentrations.[2]

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA).[10]

    • Glass fiber filters (e.g., GF/C) presoaked in a solution like 0.5% PEI.[10]

    • Scintillation counter.[2]

  • Methodology:

    • Membrane Preparation: Cells expressing the A₂A receptor are homogenized in a cold lysis buffer, and the cell membranes are isolated through centrifugation.[11]

    • Assay Setup: In a multi-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound are combined in the assay buffer.[11]

    • Incubation: The plate is incubated (e.g., 90 minutes at 27°C) to allow the binding to reach equilibrium.[10]

    • Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[10][11]

    • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[11]

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[2]

    • Data Analysis: The IC50 value is determined from the concentration-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][12]

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (Kon and Koff).[13][14]

  • Objective: To determine the association and dissociation rate constants of this compound binding to the A₂A receptor.

  • General Protocol for GPCRs:

    • Immobilization: The A₂A receptor, often solubilized from cell membranes, is captured on a sensor chip surface.[7][14]

    • Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor chip.[14]

    • Real-time Detection: The binding of this compound to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected in real-time.[13]

    • Data Analysis: The association phase (while this compound is being injected) and the dissociation phase (when the flow is switched back to buffer) are analyzed to calculate the Kon and Koff values, respectively.[15][16]

Mandatory Visualizations

A₂A Receptor Signaling Pathway

Upon binding to the A₂A receptor, this compound initiates a G-protein-coupled signaling cascade that results in vasodilation.[1][17]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Binds G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Caption: this compound-A₂A receptor signaling cascade.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines the key steps in a competitive radioligand binding assay.

experimental_workflow cluster_affinity Competitive Radioligand Binding Assay Membrane_Prep A2A Receptor-Expressing Membrane Preparation Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Filtration Rapid Vacuum Filtration to Separate Bound/Free Ligand Incubation->Filtration Quantification Scintillation Counting of Bound Radioactivity Filtration->Quantification Analysis IC50 Determination and Cheng-Prusoff Calculation to Ki Quantification->Analysis

Caption: Workflow for A₂A receptor binding affinity assay.

References

The Preclinical Profile of Regadenoson: An In-depth Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a selective A2A adenosine receptor agonist, widely utilized as a pharmacologic stress agent in myocardial perfusion imaging (MPI). Its clinical utility stems from its ability to induce coronary vasodilation and increase coronary blood flow, mimicking the effects of exercise. This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, offering valuable insights for researchers and drug development professionals. The following sections detail the drug's mechanism of action, its pharmacokinetic profile across various preclinical species, key pharmacodynamic effects, and detailed experimental protocols for its evaluation.

Pharmacokinetics: A Comparative Preclinical Overview

The pharmacokinetic profile of this compound has been characterized in several preclinical species, revealing a rapid onset and a multi-exponential decline in plasma concentrations. Following intravenous administration, this compound is quickly distributed throughout the body. Its elimination is characterized by a three-compartment model, with an initial phase corresponding to the onset of its pharmacodynamic effect, an intermediate phase associated with the loss of this effect, and a terminal phase reflecting the ultimate clearance of the drug from the plasma[1]. Renal excretion is a major route of elimination for unchanged this compound[1].

Table 1: Comparative Preclinical Pharmacokinetics of this compound

ParameterMouseRatDogMonkeyHuman (for reference)
Cmax Data not readily available in cited sources.Data not readily available in cited sources.Dose-dependentData not readily available in cited sources.Dose-dependent
Tmax Data not readily available in cited sources.Data not readily available in cited sources.~1-2 minutesData not readily available in cited sources.1-4 minutes
AUC Data not readily available in cited sources.Data not readily available in cited sources.Dose-dependentData not readily available in cited sources.Increases with dose
Elimination Half-life (t½) Data not readily available in cited sources.Data not readily available in cited sources.Initial: ~2-4 min; Intermediate: ~30 min; Terminal: ~2 hoursData not readily available in cited sources.Initial: 2-4 minutes; Intermediate: ~30 minutes; Terminal: ~2 hours[2]
Clearance (CL) Data not readily available in cited sources.Data not readily available in cited sources.Data not readily available in cited sources.Data not readily available in cited sources.~38 L/h[1]
Volume of Distribution (Vd) Data not readily available in cited sources.Data not readily available in cited sources.Data not readily available in cited sources.Data not readily available in cited sources.Vd(ss): ~78.7 L
Primary Route of Elimination Renal (presumed)Renal (presumed)Renal (presumed)Renal (presumed)Renal (~58% as unchanged drug)[1]

Pharmacodynamics: Mechanism of Action and Physiological Effects

This compound exerts its primary pharmacodynamic effect—coronary vasodilation—through its selective agonism of the A2A adenosine receptor, a G-protein coupled receptor located on the smooth muscle cells of coronary arteries[1].

Signaling Pathway

The binding of this compound to the A2A receptor initiates a downstream signaling cascade. This involves the activation of a stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream target proteins within the vascular smooth muscle cell, ultimately leading to vasodilation by decreasing intracellular calcium concentration and reducing the sensitivity of the contractile machinery to calcium.

Regadenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Gs_protein Gs Protein A2A_Receptor->Gs_protein activates AC Adenylyl Cyclase Gs_protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Downstream_Effectors Downstream Effectors (e.g., K+ channels, MLCK, RhoA) PKA_active->Downstream_Effectors phosphorylates Vasodilation Coronary Vasodilation Downstream_Effectors->Vasodilation

This compound Signaling Pathway
Physiological Effects

The primary physiological effect of this compound is a rapid and significant increase in coronary blood flow. This effect is dose-dependent. In addition to its effects on coronary circulation, this compound also produces systemic hemodynamic changes.

Table 2: Key Pharmacodynamic Effects of this compound in Preclinical Models

ParameterSpeciesEffect
Coronary Blood Flow DogDose-dependent increase
RatDose-dependent increase
Heart Rate DogDose-dependent increase
RatDose-dependent increase
Blood Pressure DogSlight, transient decrease in mean arterial pressure
RatDecrease in mean arterial pressure at higher doses
Receptor Selectivity In vitroSelective for A2A over A1, A2B, and A3 adenosine receptors

Preclinical Safety Pharmacology

Safety pharmacology studies are crucial to identify potential adverse effects on major physiological systems. Preclinical evaluation of this compound has focused on its cardiovascular, respiratory, and central nervous system effects.

Table 3: Summary of Preclinical Safety Pharmacology Findings for this compound

SystemKey FindingsSpecies
Cardiovascular - Dose-dependent increase in heart rate. - Transient, slight decrease in blood pressure. - No significant direct effect on QT interval in conscious dogs[3][4].Dog, Rat
Respiratory - Minimal to no bronchoconstrictive effects observed due to high selectivity for the A2A receptor.Mouse
Central Nervous System (CNS) - At high doses, potential for seizures has been suggested in animal models, possibly through enhancement of glutamatergic excitotoxicity[1].Rat

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are representative protocols for key in vitro and in vivo assays used to characterize this compound.

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cell lines (e.g., HEK293) stably expressing the human A1, A2A, A2B, or A3 adenosine receptor.

    • Radioligand: Use a subtype-selective radioligand (e.g., [3H]CGS 21680 for A2A receptors).

    • Incubation: Incubate the cell membranes with the radioligand in the presence of varying concentrations of unlabeled this compound.

    • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

  • Objective: To measure the potency (EC50) of this compound in stimulating cAMP production via the A2A receptor.

  • Methodology:

    • Cell Culture: Culture HEK293 cells stably expressing the human A2A adenosine receptor.

    • Assay Conditions: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Stimulation: Add varying concentrations of this compound and incubate for a defined period.

    • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Data Analysis: Generate a dose-response curve to determine the EC50 value.

In Vivo Models
  • Objective: To evaluate the dose-dependent effects of this compound on heart rate, blood pressure, and coronary blood flow.

  • Methodology:

    • Animal Instrumentation: Chronically instrument mongrel dogs for the measurement of aortic and left ventricular pressure, heart rate (from ECG), and coronary blood flow (using a Doppler flow probe on a coronary artery).

    • Drug Administration: Administer escalating intravenous bolus doses of this compound (e.g., 1, 2.5, 5, and 10 µg/kg) with a sufficient washout period between doses.

    • Data Acquisition: Continuously record all hemodynamic parameters.

    • Data Analysis: Calculate the change from baseline for each parameter at each dose to construct dose-response curves.

  • Objective: To assess the ability of this compound to induce detectable perfusion defects in a model of coronary artery stenosis.

  • Methodology:

    • Animal Model: Use a rat model with a surgically induced coronary artery stenosis.

    • Anesthesia and Monitoring: Anesthetize the rat (e.g., with isoflurane) and monitor vital signs.

    • Imaging Protocol (SPECT/PET):

      • Acquire baseline (rest) images following injection of a radiotracer (e.g., 99mTc-sestamibi for SPECT or 82Rb for PET).

      • Administer an intravenous bolus of this compound.

      • Inject the radiotracer at the time of expected peak hyperemia.

      • Acquire stress images.

    • Image Analysis: Reconstruct and analyze the rest and stress images to quantify myocardial perfusion and identify perfusion defects.

Preclinical to Clinical Development Workflow

The development of a pharmacological stress agent like this compound follows a structured workflow from preclinical discovery to clinical application.

Preclinical_To_Clinical_Workflow cluster_preclinical Preclinical Development cluster_regulatory Regulatory Submission cluster_clinical Clinical Trials Discovery Drug Discovery & Lead Optimization In_Vitro In Vitro Studies (Receptor Binding, cAMP Assays) Discovery->In_Vitro In_Vivo_PD In Vivo Pharmacodynamics (Coronary Flow, Hemodynamics) In_Vitro->In_Vivo_PD In_Vivo_PK In Vivo Pharmacokinetics (ADME in multiple species) In_Vivo_PD->In_Vivo_PK Safety_Pharm Safety Pharmacology (CV, Respiratory, CNS) In_Vivo_PK->Safety_Pharm Tox Toxicology Studies Safety_Pharm->Tox IND Investigational New Drug (IND) Application Tox->IND Phase_I Phase I (Safety, PK/PD in healthy volunteers) IND->Phase_I Phase_II Phase II (Dose-ranging, Efficacy in patients) Phase_I->Phase_II Phase_III Phase III (Large-scale efficacy & safety) Phase_II->Phase_III NDA New Drug Application (NDA) Phase_III->NDA Phase_IV Phase IV (Post-marketing surveillance) NDA->Phase_IV

Preclinical to Clinical Development Workflow for a Pharmacological Stress Agent

Conclusion

The preclinical data for this compound demonstrate its favorable profile as a selective A2A adenosine receptor agonist for pharmacologic stress testing. Its well-characterized pharmacokinetics and pharmacodynamics in various animal models have provided a solid foundation for its successful clinical development and widespread use. This technical guide consolidates key preclinical data and methodologies to serve as a valuable resource for ongoing research and the development of future cardiovascular therapeutics.

References

The Structure-Activity Relationship of Regadenoson: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson (Lexiscan®) is a selective A₂A adenosine receptor agonist utilized as a pharmacologic stress agent in myocardial perfusion imaging.[1][2][3] Its clinical success is largely attributed to its favorable pharmacodynamic profile, characterized by rapid onset, short duration of action, and a high degree of selectivity for the A₂A receptor subtype over the A₁, A₂B, and A₃ subtypes. This selectivity is crucial for minimizing the undesirable side effects associated with non-selective adenosine agonists, such as atrioventricular block and bronchospasm.[2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) studies that led to the development of this compound, detailing the quantitative data, experimental protocols, and the logical progression of its molecular design.

Core Structure and Pharmacophore

This compound is a 2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine derivative.[4] The foundational structure is the adenosine scaffold, which has been systematically modified to enhance affinity and selectivity for the A₂A receptor. The key pharmacophoric elements include the adenosine core for receptor recognition and a substituted pyrazole moiety at the 2-position which plays a critical role in conferring A₂A selectivity.

Structure-Activity Relationship (SAR) Analysis

The development of this compound was the culmination of extensive SAR studies focused on modifications at the 2-position of the adenosine core. The primary goal was to identify substituents that would enhance affinity for the A₂A receptor while minimizing interaction with the A₁ receptor.

Key Structural Modifications and Their Impact:
  • The 2-Position Substituent: Early research demonstrated that substitution at the 2-position of the adenosine ring with various functional groups could significantly influence receptor affinity and selectivity. The introduction of a pyrazole ring at this position proved to be a pivotal discovery.

  • Pyrazole Attachment Point: Studies comparing 2-(N-1-pyrazolyl) adenosine derivatives with 2-(C-4-pyrazolyl) analogs revealed that the N-1 linkage provided significantly higher affinity for the A₂A receptor.[4] This suggests that the orientation and electronic properties of the pyrazole ring are critical for optimal receptor interaction.

  • Substitution on the Pyrazole Ring: Further optimization involved substitution on the pyrazole ring itself. The placement of a 4-N-methylcarboxamido group was found to be optimal for A₂A affinity and selectivity. This group likely engages in specific hydrogen bonding interactions within the A₂A receptor binding pocket.

The SAR can be summarized by comparing this compound to its precursors and analogs:

Compound2-Position SubstituentA₂A Ki (nM)A₁ Ki (nM)A₁/A₂A Selectivity Ratio
This compound (CVT-3146) 4-N-methylcarboxamidopyrazol-1-yl126916460~13
CVT-2995 Pyrazol-1-yl305866~2.8
CVT-3033 4-ethoxycarbonylpyrazol-1-yl28955836~2.0
CVT-3032 4-carboxypyrazol-1-yl136516350~0.5

Note: Ki values can vary between studies depending on the specific experimental conditions.[4]

The data clearly illustrates that while the unsubstituted pyrazole (CVT-2995) provided a degree of A₂A selectivity, the addition and modification of the substituent at the 4-position of the pyrazole ring were critical in achieving the desired profile of this compound. The N-methylcarboxamido group in this compound strikes a balance, providing a significant enhancement in selectivity over the other analogs.

A₂A Adenosine Receptor Signaling Pathway

Activation of the A₂A adenosine receptor by an agonist like this compound initiates a well-defined intracellular signaling cascade. This pathway is central to the vasodilatory effects of the drug.

G A₂A Adenosine Receptor Signaling Pathway This compound This compound A2A_Receptor A₂A Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Caption: Agonist binding to the A₂A receptor activates a Gs protein, leading to cAMP production and subsequent vasodilation.

Experimental Protocols

The characterization of this compound and its analogs relies on standardized in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay quantifies the affinity of a compound for the A₁ and A₂A adenosine receptors by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human A₁ and A₂A adenosine receptors.

Methodology:

  • Membrane Preparation:

    • HEK-293 cells stably expressing either the recombinant human A₁ or A₂A adenosine receptor are cultured and harvested.

    • Cells are lysed by homogenization in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Radioligand and Competitor Preparation:

    • A specific high-affinity radioligand is used for each receptor subtype. For the A₂A receptor, [³H]CGS 21680 is commonly used. For the A₁ receptor, [³H]DPCPX is a standard choice.

    • Test compounds (e.g., this compound and its analogs) are prepared in a series of dilutions.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order: assay buffer, cell membrane preparation, the test compound at varying concentrations, and a fixed concentration of the radioligand.

    • For the determination of total binding, the test compound is omitted.

    • For the determination of non-specific binding, a high concentration of a non-radiolabeled standard ligand (e.g., NECA) is added.

    • The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Separation and Quantification:

    • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • The filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (HEK-293 cells with A₁ or A₂A receptors) Incubation Incubation of Membranes, Radioligand & Competitor Membrane_Prep->Incubation Ligand_Prep Radioligand & Competitor Preparation Ligand_Prep->Incubation Filtration Rapid Filtration (Separation of bound and free radioligand) Incubation->Filtration Quantification Scintillation Counting (Measurement of bound radioactivity) Filtration->Quantification IC50_Calc IC₅₀ Calculation (Non-linear regression) Quantification->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for determining the binding affinity (Ki) of a compound using a radioligand binding assay.

cAMP Accumulation Assay for Functional Activity (EC₅₀) Determination

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cyclic AMP (cAMP) following receptor activation.

Objective: To determine the potency (EC₅₀) and efficacy of test compounds as agonists at the human A₂A adenosine receptor.

Methodology:

  • Cell Culture and Preparation:

    • HEK-293 cells stably expressing the human A₂A adenosine receptor are cultured in appropriate media.

    • Cells are seeded into multi-well plates and allowed to grow to a confluent monolayer.

  • Assay Procedure:

    • The cell culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

    • The cells are then pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) for a short period. This prevents the degradation of cAMP and enhances the assay signal.

    • The test compound (agonist) is added to the wells at various concentrations.

    • The plate is incubated at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement:

    • The stimulation is terminated by aspirating the buffer and lysing the cells with a lysis buffer provided in a commercial cAMP detection kit.

    • The intracellular cAMP concentration in the cell lysates is then quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The cAMP concentration in each sample is determined from the standard curve.

    • A dose-response curve is constructed by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by non-linear regression analysis of the dose-response curve.

G cAMP Accumulation Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK-293 with A₂A receptors) PDE_Inhibitor Pre-incubation with PDE Inhibitor Cell_Culture->PDE_Inhibitor Agonist_Stimulation Agonist Stimulation (Varying concentrations) PDE_Inhibitor->Agonist_Stimulation Cell_Lysis Cell Lysis Agonist_Stimulation->Cell_Lysis cAMP_Quantification cAMP Quantification (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Quantification Dose_Response Dose-Response Curve Generation cAMP_Quantification->Dose_Response EC50_Calc EC₅₀ Calculation Dose_Response->EC50_Calc

Caption: Workflow for determining the functional potency (EC₅₀) of an agonist using a cAMP accumulation assay.

Logical Progression of SAR Studies

The development of this compound followed a logical progression from initial lead compounds to a clinically approved drug, driven by iterative cycles of chemical synthesis and biological testing.

G Logical Progression of this compound SAR Lead_ID Lead Identification (2-substituted adenosines) Initial_SAR Initial SAR Studies (Exploration of various 2-position substituents) Lead_ID->Initial_SAR Pyrazole_Discovery Discovery of 2-Pyrazolyl Adenosine Scaffold (Improved A₂A affinity) Initial_SAR->Pyrazole_Discovery SAR_Optimization SAR Optimization of Pyrazole Substituents (e.g., CVT-3033, CVT-3032) Pyrazole_Discovery->SAR_Optimization Regadenoson_ID Identification of this compound (Optimal A₂A selectivity and pharmacokinetic profile) SAR_Optimization->Regadenoson_ID Preclinical Preclinical Development Regadenoson_ID->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: The logical workflow from lead identification to the clinical development of this compound.

Conclusion

The structure-activity relationship studies of this compound exemplify a successful medicinal chemistry campaign that led to a highly selective and clinically valuable A₂A adenosine receptor agonist. Through systematic modifications of the adenosine scaffold, particularly at the 2-position with a substituted pyrazole moiety, researchers were able to fine-tune the pharmacodynamic properties of the molecule to achieve the desired balance of potency, selectivity, and duration of action. The detailed experimental protocols for binding and functional assays were instrumental in guiding this optimization process. The in-depth understanding of the SAR of this compound and its analogs continues to inform the design of new A₂A receptor ligands for various therapeutic applications.

References

An In-depth Technical Guide to Regadenoson: Molecular Formula and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson, marketed under trade names like Lexiscan® and Rapiscan®, is a potent and highly selective A₂A adenosine receptor agonist.[1][2] It is primarily utilized as a pharmacologic stress agent in radionuclide myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease in patients unable to undergo adequate exercise stress.[3][4][5] Its mechanism of action centers on the specific activation of A₂A adenosine receptors, which are predominantly located on the smooth muscle cells of coronary arteries, leading to significant vasodilation and a transient increase in coronary blood flow that mimics the physiological effects of exercise.[3][6] The selectivity of this compound for the A₂A receptor subtype minimizes the off-target effects often associated with less selective adenosine agonists like adenosine itself.[1]

This guide provides a comprehensive overview of the molecular formula, physicochemical properties, and pharmacological profile of this compound. It includes detailed experimental protocols for key assays used in its characterization and presents quantitative data in a structured format for ease of reference.

Chemical and Physical Properties

This compound is chemically described as Adenosine, 2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]-.[7][8] It exists in both anhydrous and monohydrate forms.[7][9] The solid form is typically an off-white to beige powder.[10][11][12]

Table 1: Chemical Identification and Properties
PropertyValueReference(s)
Chemical Name Adenosine, 2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]-[7][8]
Molecular Formula C₁₅H₁₈N₈O₅ (anhydrous)[7][11][13]
C₁₅H₁₈N₈O₅ • H₂O (monohydrate)[5][9][14]
Molecular Weight 390.35 g/mol (anhydrous)[7][11][13]
408.37 g/mol (monohydrate)[5][14]
CAS Number 313348-27-5 (anhydrous)[11][13]
875148-45-1 (monohydrate)[9]
Appearance Off-white solid / White to beige powder[10][11][12]
Solubility DMSO: ~2 mg/mL[11][12]
Water: Insoluble[15]
Storage (Powder) −20°C[11][12]

Pharmacological Properties

This compound's pharmacological activity is defined by its interaction with adenosine receptors, a family of G protein-coupled receptors (GPCRs).

Mechanism of Action

This compound is a low-affinity agonist for the A₂A adenosine receptor.[2][7][9] The A₂A receptor is coupled to a stimulatory G-protein (Gs).[6] The activation sequence is as follows:

  • Receptor Binding: this compound binds to the extracellular domain of the A₂A receptor.[6]

  • G-Protein Activation: This binding induces a conformational change in the receptor, activating the Gs protein. The Gs protein releases GDP, binds GTP, and its α-subunit (Gαs) dissociates.[6]

  • Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.[3][6]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[3][6]

  • Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[3][6]

  • Downstream Effects: PKA phosphorylates various intracellular proteins, ultimately resulting in the relaxation of vascular smooth muscle, leading to coronary vasodilation.[3][6]

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane A2A A₂A Receptor Gs Gs Protein (Inactive) A2A->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_active Gαs-GTP (Active) Gs->Gs_active GDP/GTP Exchange Gs_active->AC Stimulates This compound This compound This compound->A2A Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

Caption: this compound-A₂A Receptor Signaling Pathway.
Receptor Selectivity

A key pharmacological feature of this compound is its high selectivity for the A₂A receptor subtype over other adenosine receptors, which contributes to its favorable side-effect profile compared to non-selective agonists.[1][16]

Table 2: this compound Binding Affinity (Ki) for Human Adenosine Receptors
Receptor SubtypeBinding Affinity (Ki)Reference(s)
A₂A ≈ 1.3 µM[2][7][8][17]
290 nM[15]
A₁ > 16.5 µM (>10-fold lower affinity vs A₂A)[2][7][8][17]
A₂B Weak, if any, affinity[2][7][8][17]
A₃ Weak, if any, affinity[2][7][8][17]
Pharmacodynamics

The primary pharmacodynamic effect of this compound is a rapid, dose-dependent increase in coronary blood flow (CBF).[2][7][18] In clinical studies, a standard 0.4 mg intravenous dose of this compound caused the average peak velocity of coronary blood flow to more than double from baseline within 30 seconds.[7][17] This hyperemic effect is sustained for a short duration, decreasing to less than twice the baseline level within 10 minutes.[7][17]

Pharmacokinetics

This compound exhibits a multi-exponential plasma concentration-time profile, best characterized by a three-compartment model.[14][17]

Table 3: Pharmacokinetic Parameters of this compound
ParameterValueReference(s)
Time to Peak Plasma Conc. (Tₘₐₓ) 1 to 4 minutes[17]
Initial Phase Half-Life (t₁/₂α) ~2 to 4 minutes[17]
Intermediate Phase Half-Life (t₁/₂β) ~30 minutes[17]
Terminal Phase Half-Life (t₁/₂γ) ~2 hours[17]
Elimination ~57% excreted unchanged in urine[14]

Experimental Protocols

The characterization of this compound's properties relies on standard in-vitro pharmacological assays.

Radioligand Binding Assay for Receptor Affinity

This competitive binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound like this compound by measuring its ability to displace a known radiolabeled ligand from a receptor.[6][10]

Objective: To quantify the affinity of this compound for the A₂A adenosine receptor and assess its selectivity over other receptor subtypes (A₁, A₂B, A₃).[10]

Methodology:

  • Membrane Preparation: Cell membranes expressing a specific human adenosine receptor subtype are prepared from stably transfected cell lines (e.g., HEK293 cells).[10][15]

  • Radioligand Selection: A specific, high-affinity radiolabeled antagonist or agonist is selected for the target receptor (e.g., [³H]-CGS 21680 or [³H]-ZM241385 for the A₂A receptor).[9][13][17]

  • Incubation: The prepared cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.[10][13]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[6][10]

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.[6][10]

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

cAMP Accumulation Assay for Functional Activity

This functional assay measures the biological consequence of A₂A receptor activation by quantifying the production of the second messenger, cAMP.[6][10]

Objective: To determine the potency (EC₅₀) and efficacy of this compound in stimulating cAMP production via the A₂A receptor.[10]

Methodology:

  • Cell Culture: A suitable cell line stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells) is cultured in multi-well plates.[10]

  • Cell Preparation: Prior to stimulation, cells are incubated in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and allow it to accumulate.[1][10]

  • Agonist Stimulation: The cells are then stimulated with varying concentrations of this compound for a defined period at 37°C.[6]

  • Cell Lysis: The stimulation is terminated, and cells are lysed to release the intracellular cAMP.[6][10]

  • cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a commercially available kit, typically based on a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).[1][18]

  • Data Analysis: A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the this compound concentration. The EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal response, is calculated using non-linear regression analysis.[10]

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination MembranePrep Membrane Preparation (Receptor Expression) Incubation Incubation with Radioligand & Test Compound (this compound) MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc IC₅₀ & Ki Calculation Counting->Ki_Calc End End: Determine Affinity (Ki) & Potency (EC₅₀) Ki_Calc->End CellCulture Cell Culture (Receptor Expression) Stimulation Agonist Stimulation (this compound) CellCulture->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Quant cAMP Quantification (ELISA/HTRF) Lysis->cAMP_Quant EC50_Calc EC₅₀ Calculation cAMP_Quant->EC50_Calc EC50_Calc->End Start Start: Characterize New Compound Start->MembranePrep Start->CellCulture

Caption: General workflow for GPCR agonist characterization.

Conclusion

This compound is a well-characterized, selective A₂A adenosine receptor agonist with a rapid onset and short duration of action. Its molecular properties and pharmacological profile make it an effective and safe agent for myocardial perfusion imaging. The established in-vitro assays, such as radioligand binding and cAMP accumulation, are crucial for the discovery and development of new receptor agonists and for understanding the structure-activity relationships that govern their therapeutic potential. This guide provides foundational technical information to aid researchers and professionals in the field of drug development.

References

Regadenoson: A Technical Guide to a Selective A₂A Purine Nucleoside Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regadenoson, a potent and highly selective A₂A adenosine receptor agonist, has become a cornerstone in cardiovascular diagnostics, particularly as a pharmacologic stress agent for myocardial perfusion imaging (MPI).[1][2] Its classification as a purine nucleoside analog underscores its structural relationship to endogenous adenosine, yet with critical modifications that confer a superior pharmacologic profile. This technical guide provides an in-depth exploration of the core scientific principles of this compound, from its chemical structure and mechanism of action to its pharmacokinetic and pharmacodynamic properties. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for the scientific community.

Chemical and Physical Properties

This compound is a derivative of adenosine, specifically a 2-[N-1-(4-N-methylcarboxamidopyrazolyl)]-adenosine.[3][4] This structural modification is key to its receptor selectivity and pharmacologic activity.

PropertyValueReference
Chemical Name Adenosine, 2-[4-[(methylamino)carbonyl]-1H-pyrazol-1-yl]-, monohydrate[5]
Molecular Formula C₁₅H₁₈N₈O₅ • H₂O[5][6]
Molecular Weight 408.37 g/mol (monohydrate); 390.35 g/mol (anhydrous)[6][7][8]
CAS Number 313348-27-5 (anhydrous)[9]
Appearance White to off-white crystalline solid
SMILES CNC(=O)c1cnn(c1)-c2nc(c3c(n2)n(cn3)[C@H]4--INVALID-LINK--O4)O">C@@HO)N.O[8]
InChI Key CDQVVPUXSPZONN-WPPLYIOHSA-N[8]

Mechanism of Action: Selective A₂A Receptor Agonism

This compound functions as a low-affinity agonist for the A₂A adenosine receptor, a class of G-protein coupled receptors (GPCRs).[3][10] Its primary therapeutic effect, coronary vasodilation, is achieved through a well-defined signaling cascade initiated by its binding to A₂A receptors predominantly located on the smooth muscle cells of coronary arteries.[3][4]

The sequence of events is as follows:

  • Receptor Binding: this compound binds to the extracellular domain of the A₂A receptor.[3]

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs). The Gs protein then releases GDP and binds GTP, causing the dissociation of its α-subunit (Gαs) from the βγ-subunits.[3]

  • Adenylyl Cyclase Stimulation: The activated Gαs-GTP complex stimulates the membrane-bound enzyme adenylyl cyclase.[3][11]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[3][11]

  • Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[3][11]

  • Vasodilation: PKA phosphorylates downstream target proteins, which ultimately leads to the relaxation of vascular smooth muscle, resulting in coronary vasodilation and an increase in coronary blood flow (CBF).[3][11][12] This mimics the physiological effect of exercise, enabling the detection of perfusion defects in myocardial imaging.[3]

Regadenoson_Signaling_Pathway This compound This compound A2A_Receptor A₂A Adenosine Receptor This compound->A2A_Receptor Binds to Gs_Protein_Inactive Gs Protein (GDP) A2A_Receptor->Gs_Protein_Inactive Activates Gs_Protein_Active Gs Protein (GTP) Gs_Protein_Inactive->Gs_Protein_Active GDP/GTP Exchange Adenylyl_Cyclase_Inactive Adenylyl Cyclase (Inactive) Gs_Protein_Active->Adenylyl_Cyclase_Inactive Stimulates Adenylyl_Cyclase_Active Adenylyl Cyclase (Active) Adenylyl_Cyclase_Inactive->Adenylyl_Cyclase_Active cAMP cAMP Adenylyl_Cyclase_Active->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase_Active PKA_Inactive PKA (Inactive) cAMP->PKA_Inactive Activates PKA_Active PKA (Active) PKA_Inactive->PKA_Active Vasodilation Coronary Vasodilation PKA_Active->Vasodilation Leads to

This compound A₂A Receptor Signaling Cascade

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high selectivity for the A₂A receptor and its potent vasodilatory effects on coronary arteries.

Receptor Binding Affinity and Selectivity

This compound's selectivity for the A₂A receptor minimizes the undesirable side effects associated with the activation of other adenosine receptor subtypes, such as atrioventricular block (A₁) or bronchoconstriction (A₂B).[13][14]

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. A₂AReference
Human A₂A 290 nM-[9]
Human A₁ 16,460 nM>10-fold lower affinity[5][14]
Human A₂B >30-fold lower affinity>30-fold[9]
Human A₃ >30-fold lower affinity>30-fold[9]
Functional Potency and Hemodynamic Effects

This compound induces a rapid and significant increase in coronary blood flow (CBF). Maximal hyperemia is achieved quickly and is sustained for a duration suitable for radionuclide imaging.[1][2]

ParameterEffectOnset/DurationReference
Functional Potency (EC₅₀) 6.4 ± 1.2 nM-[14]
Coronary Blood Flow (CBF) Dose-dependent increase; Mean Average Peak Velocity (APV) more than doubles.Onset within 30 seconds; APV returns to <2x baseline within 10 minutes.[10][14]
Heart Rate Transient increasePeaks rapidly, returns to baseline more slowly than with adenosine.[2][15]
Blood Pressure Transient, mild decrease in systolic and diastolic BP.Nadir reached quickly, returns to baseline within 5-15 minutes.[2][5]

Pharmacokinetics

The pharmacokinetic profile of this compound is described by a three-compartment model, reflecting its rapid distribution and subsequent elimination.[4][16][17]

ParameterValueDescriptionReference
Time to Peak Plasma Concentration (Tmax) 1 to 4 minutesParallels the onset of the pharmacodynamic response.[5][18]
Half-life (Initial Phase) ~2 to 4 minutesCorresponds to the onset of the pharmacodynamic response.[10][18]
Half-life (Intermediate Phase) ~30 minutesCoincides with the loss of the pharmacodynamic effect.[10][18]
Half-life (Terminal Phase) ~2 hoursRepresents the final decline in plasma concentration.[10][16][18]
Volume of Distribution (Steady-State) 78.7 L-[9][16]
Clearance 37.8 L/h-[9][16]
Elimination ~58% renal excretion of unchanged drugRenal impairment can prolong the elimination half-life, but dose adjustments are generally not considered necessary.[4][16][19]

Experimental Protocols

Protocol: In Vitro Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃).

Methodology:

  • Membrane Preparation: Utilize cell lines stably expressing a single subtype of the human adenosine receptor (e.g., HEK-293 cells). Harvest cells and prepare cell membranes through homogenization and centrifugation.

  • Radioligand Selection:

    • For A₁ receptors: Use [³H]DPCPX.

    • For A₂A receptors: Use [³H]CGS 21680.

    • For A₂B receptors: Use [³H]DPCPX in the presence of an A₁ antagonist.

    • For A₃ receptors: Use [¹²⁵I]AB-MECA.

  • Competition Binding Assay:

    • Incubate the prepared cell membranes with a fixed concentration of the selected radioligand and varying concentrations of unlabeled this compound in an appropriate assay buffer.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Myocardial Perfusion Imaging (MPI) with this compound

Objective: To assess myocardial perfusion and detect ischemia in patients unable to undergo adequate exercise stress.

Methodology:

  • Patient Preparation:

    • Patients should avoid consuming methylxanthines (e.g., caffeine, theophylline) for at least 12-24 hours prior to the procedure.[5]

    • Review and potentially withhold other medications (e.g., dipyridamole) as per clinical judgment.[5]

    • Establish intravenous (IV) access, preferably with a 22-gauge or larger catheter.[5][13]

  • Stress Protocol:

    • Position the patient on the imaging table and record baseline 12-lead ECG and blood pressure.[13]

    • Administer a single 0.4 mg (5 mL) dose of this compound as a rapid IV injection over approximately 10 seconds.[5][18]

    • Immediately follow the this compound injection with a 5 mL saline flush.[5][18]

  • Radiopharmaceutical Administration:

    • Inject the radionuclide imaging agent (e.g., Technetium-99m sestamibi or Thallium-201) 10-20 seconds after the saline flush, through the same IV line.[5][18]

  • Imaging:

    • Begin SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) image acquisition at a predetermined time post-injection, according to standard laboratory protocols.

  • Monitoring and Reversal:

    • Continuously monitor the patient's ECG, heart rate, and blood pressure throughout the procedure and for a period post-procedure.[5]

    • If severe or persistent adverse effects occur, aminophylline (50-100 mg IV) may be administered to reverse the effects of this compound.[5][13]

  • Rest Imaging: A baseline (rest) scan is also performed, typically on the same or a different day, for comparison with the stress images.

MPI_Workflow cluster_prep Preparation cluster_stress Stress Protocol cluster_imaging Imaging & Monitoring Prep Patient Preparation (NPO, No Caffeine) IV_Access Establish IV Access Baseline Baseline ECG & Blood Pressure Regadenoson_Admin Administer 0.4mg This compound Bolus (<10s) Baseline->Regadenoson_Admin Saline_Flush 5 mL Saline Flush Regadenoson_Admin->Saline_Flush Radiotracer_Inject Inject Radiotracer (10-20s post-flush) Saline_Flush->Radiotracer_Inject Monitoring Continuous Patient Monitoring Radiotracer_Inject->Monitoring Imaging SPECT/PET Image Acquisition Monitoring->Imaging Reversal Aminophylline Reversal (If Needed) Monitoring->Reversal

This compound Myocardial Perfusion Imaging (MPI) Workflow

Clinical Efficacy and Safety

The clinical utility of this compound was firmly established in the ADVANCE MPI (ADenoscan Versus this compound Comparative Evaluation) trials.[20][21] These large-scale, phase III, double-blind, randomized studies demonstrated that a single bolus of this compound was non-inferior to a standard adenosine infusion for the detection of reversible myocardial perfusion defects.[22][23][24]

Safety Profile: this compound is generally well-tolerated.[2] The most common adverse reactions are typically transient and mild, resolving within approximately 15-30 minutes.[21] These include:

  • Dyspnea

  • Headache

  • Flushing

  • Chest discomfort or pain

  • Dizziness

  • Nausea

Serious adverse events are rare but can include hypotension, atrioventricular block, and bronchoconstriction.[21]

Conclusion

This compound represents a significant advancement in pharmacologic stress testing. Its nature as a purine nucleoside analog, specifically engineered for high selectivity to the A₂A adenosine receptor, provides a potent and targeted mechanism for inducing coronary vasodilation. The favorable pharmacokinetic profile, allowing for a simple, fixed-dose bolus administration, combined with a proven safety and efficacy record, solidifies its role as a critical tool in the non-invasive diagnosis of coronary artery disease. This guide serves as a foundational technical resource for professionals engaged in cardiovascular research and drug development.

References

Methodological & Application

Application Notes and Protocols for Regadenoson Administration in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regadenoson is a potent and selective agonist for the adenosine A2A receptor, which plays a crucial role in mediating coronary vasodilation and modulating inflammation.[1][2][3][4][5] Its clinical application is primarily as a pharmacologic stress agent in myocardial perfusion imaging.[1][3][6][7][8] In preclinical research, particularly in in vivo mouse models, this compound is a valuable tool for studying cardiovascular physiology, neuroinflammation, and blood-brain barrier permeability.[9] These notes provide detailed protocols for the preparation and administration of this compound in mice for various research applications.

Mechanism of Action

This compound selectively binds to and activates the adenosine A2A receptor, a G-protein coupled receptor.[4][10] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][11] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and vasodilation, particularly in the coronary arteries.[5] This signaling cascade is central to its physiological effects.[11]

Data Presentation

The following tables summarize quantitative data on this compound administration and its effects from various preclinical studies.

Table 1: this compound Dosage and Administration Routes in Animal Models

SpeciesRoute of AdministrationDosageVehicleKey ApplicationReference
MouseSubcutaneous (Alzet pump)1.44 µg/kg/h for 7 daysSalineCOVID-19 study[6]
RatIntravenous0.3, 3, and 50 µg/kgNot SpecifiedHemodynamic study[7]
DogIntravenous2.5, 5, and 10 µg/kgNot SpecifiedCardiovascular study[12]

Table 2: Hemodynamic Effects of Intravenous this compound in Animal Models

SpeciesDose (µg/kg)Peak Heart Rate ChangePeak Blood Pressure ChangeTime to Peak EffectReference
Rat3>20% increaseNo significant change~1 minute[7]
Dog2.5+29 bpm (from baseline of ~85 bpm)-14 mmHg (systolic)1-4 minutes[12]
Dog5+40 bpm (from baseline of ~85 bpm)-20 mmHg (systolic)1-4 minutes[12]
Dog10+59 bpm (from baseline of ~85 bpm)-25 mmHg (systolic)1-4 minutes[12]

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

This protocol describes the preparation of a this compound stock solution and its dilution for in vivo administration.

Materials:

  • This compound powder

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of sterile saline to create a concentrated stock solution (e.g., 1 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[6]

  • Working Solution Preparation:

    • Based on the desired final concentration and injection volume, dilute the stock solution with sterile saline. For example, to prepare a 10 µg/mL solution, dilute the 1 mg/mL stock 1:100.

    • Ensure the final volume is sufficient for the number of animals to be injected.

  • Storage:

    • Store the stock solution at -20°C for long-term storage.

    • Prepare fresh working solutions on the day of the experiment.

Protocol 2: Bolus Intravenous (IV) Injection in Mice

This protocol outlines the procedure for a single bolus intravenous injection of this compound.

Materials:

  • Prepared this compound working solution

  • Mouse restrainer

  • Insulin syringes (or other appropriate syringes with fine-gauge needles, e.g., 30G)

  • Heating lamp (optional, for tail vein dilation)

Procedure:

  • Animal Preparation:

    • Acclimatize the mouse to the experimental room.

    • Place the mouse in a restrainer to secure it and expose the tail.

    • If necessary, warm the tail using a heating lamp to dilate the lateral tail veins.

  • Injection:

    • Draw the calculated volume of this compound working solution into the syringe. The volume should typically be around 100 µL for a 25g mouse.

    • Carefully insert the needle into one of the lateral tail veins.

    • Administer the solution as a rapid bolus over approximately 10 seconds.[7][8]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-injection Monitoring:

    • Immediately after injection, monitor the mouse for any adverse reactions.

    • Proceed with the planned physiological measurements (e.g., heart rate, blood pressure, imaging) according to the experimental timeline. The maximal plasma concentration is typically achieved within 1 to 4 minutes.[2]

Protocol 3: Intraperitoneal (IP) Injection in Mice

This protocol provides a method for intraperitoneal administration of this compound.

Materials:

  • Prepared this compound working solution

  • Appropriate syringes and needles (e.g., 27G)

Procedure:

  • Animal Handling:

    • Gently scruff the mouse to expose the abdomen.

    • Tilt the mouse slightly downwards to allow the abdominal organs to move away from the injection site.

  • Injection:

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.

    • Inject the calculated volume of the this compound solution.

  • Post-injection:

    • Return the mouse to its cage and monitor for any signs of distress.

    • Commence experimental procedures according to the study timeline.

Mandatory Visualizations

Regadenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AR Adenosine A2A Receptor This compound->A2AR Binds to G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response (e.g., Vasodilation) PKA->Response Leads to Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation Regadenoson_Prep This compound Solution Preparation Animal_Acclimation->Regadenoson_Prep Baseline_Measurement Baseline Physiological Measurements Regadenoson_Prep->Baseline_Measurement Regadenoson_Admin This compound Administration (IV or IP) Baseline_Measurement->Regadenoson_Admin Post_Admin_Monitoring Continuous Monitoring (e.g., HR, BP) Regadenoson_Admin->Post_Admin_Monitoring Data_Collection Data Collection (e.g., Imaging, Tissue Sampling) Post_Admin_Monitoring->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis

References

Application Notes and Protocols: Utilizing Regadenoson for Hyperemia Induction in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a potent and highly selective A2A adenosine receptor agonist widely employed as a pharmacologic stress agent in clinical and preclinical research. Its primary application lies in myocardial perfusion imaging (MPI), where it serves to induce coronary vasodilation and hyperemia, mimicking the effects of physical exercise. Unlike non-selective adenosine receptor agonists such as adenosine itself, this compound's high affinity for the A2A receptor subtype minimizes off-target effects, offering a more favorable safety profile. These characteristics make it a valuable tool for investigating cardiovascular physiology and pharmacology in various animal models.

These application notes provide a comprehensive overview of the use of this compound to induce hyperemia in animal research, complete with detailed protocols and quantitative data to guide experimental design.

Mechanism of Action

This compound functions as a low-affinity agonist for the A2A adenosine receptor, which is predominantly located on the smooth muscle cells of coronary arteries. Binding of this compound to the A2A receptor initiates a G-protein-coupled signaling cascade. This activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, ultimately resulting in the relaxation of vascular smooth muscle and subsequent vasodilation. This targeted action on the coronary arteries leads to a significant and transient increase in coronary blood flow, a state of hyperemia that is crucial for detecting perfusion defects in myocardial imaging studies.

Regadenoson_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Binds to Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates ATP ATP cAMP cAMP ATP->cAMP Catalyzes conversion Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Phosphorylates targets leading to Vasodilation Coronary Vasodilation Relaxation->Vasodilation Hyperemia Hyperemia Vasodilation->Hyperemia

Caption: this compound Signaling Pathway.

Data Presentation

The following tables summarize key quantitative data on the pharmacokinetics and pharmacodynamics of this compound across various animal species.

Table 1: Pharmacokinetics of this compound in Animal Models

ParameterRatDogRabbit
Elimination Half-life (t½) 18-24 min16-32 min37-60 min
Plasma Protein Binding 10-17%10-17%Not Reported
Elimination 90% in 24 hrs (55% feces, 37% urine)90% in 48 hrsNot Reported

Table 2: Hemodynamic Effects of Intravenous this compound in Conscious Animal Models

SpeciesDose (µg/kg)Change in Heart RateChange in Mean Arterial Pressure (MAP)Change in Coronary Blood Flow (CBF)
Dog 1IncreaseSlight DecreaseSignificant Increase
2.5Dose-dependent increaseSlight DecreaseDose-dependent increase
5Dose-dependent increaseSlight DecreasePeak increase from ~34 mL/min to ~191 mL/min
10Dose-dependent increaseSlight DecreaseDose-dependent increase
Rat 80Dose-dependent increaseDecrease at higher dosesNot Reported
200Dose-dependent increaseDecrease at higher dosesNot Reported
400Dose-dependent increaseDecrease at higher dosesNot Reported

Experimental Protocols

Protocol 1: Assessment of Hemodynamic Effects in Conscious Dogs

This protocol details the methodology for evaluating the dose-dependent effects of this compound on heart rate and blood pressure in a conscious canine model.

1. Animal Preparation and Instrumentation:

  • Mongrel dogs are chronically instrumented under general anesthesia.

  • A Tygon catheter is placed in the descending aorta via a thoracotomy for blood pressure measurement.

  • A pair of electrodes is sutured to the right atrium for atrial pacing if required.

  • All catheters and wires are tunneled subcutaneously and exteriorized between the scapulae.

  • Animals are allowed a recovery

Application of Regadenoson in Cultured Cardiomyocyte Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Regadenoson is a potent and highly selective agonist for the adenosine A2A receptor, a G-protein coupled receptor expressed on the surface of cardiomyocytes.[1][2] Its primary clinical use is as a pharmacologic stress agent in myocardial perfusion imaging due to its ability to induce coronary vasodilation.[3] In the context of cultured cardiomyocyte experiments, this compound serves as a valuable tool to investigate the downstream effects of A2A receptor activation on cellular physiology and pathophysiology.

Activation of the A2A receptor by this compound initiates a well-defined signaling cascade. The receptor couples to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cardiomyocyte function.[2] This pathway is known to influence processes such as calcium handling, contractility, and gene expression.

The high selectivity of this compound for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) minimizes off-target effects, making it a precise tool for dissecting the specific roles of A2A signaling in cardiomyocytes.[3] In vitro studies using cultured cardiomyocytes allow for the investigation of direct cellular responses to this compound, independent of systemic hemodynamic effects observed in vivo. Potential applications in cultured cardiomyocyte models include the study of its effects on:

  • Cell Viability and Cytoprotection: Assessing the potential of this compound to protect cardiomyocytes from various stressors, such as hypoxia or oxidative stress.

  • Cardiac Hypertrophy: Investigating the role of A2A receptor signaling in the development or regression of cardiomyocyte hypertrophy.

  • Apoptosis: Determining the influence of this compound on programmed cell death pathways in cardiomyocytes.

  • Calcium Signaling and Contractility: Examining the modulation of intracellular calcium transients and contractile function following A2A receptor stimulation.

These in vitro models provide a controlled environment to elucidate the molecular mechanisms underlying the effects of this compound on cardiomyocytes, offering valuable insights for basic research and drug development.

Quantitative Data Summary

The following tables summarize quantitative data derived from in vivo and clinical studies, which can serve as a reference for designing in vitro experiments. It is important to note that optimal concentrations for in vitro studies may differ and should be determined empirically through dose-response experiments.

Table 1: Hemodynamic and Myocardial Blood Flow Response to this compound (In Vivo/Clinical Data)

ParameterObservationSpecies/Study PopulationReference
Myocardial Blood FlowUp to 3.4-fold increaseHumansClinical Studies
Heart RateIncrease of 25 ± 11 bpmHumansClinical Studies
Systolic Blood PressureDecrease of 13 ± 14 mmHgHumansClinical Studies
Diastolic Blood PressureDecrease of 10 ± 8 mmHgHumansClinical Studies

Table 2: Receptor Binding Affinity of this compound

Receptor SubtypeBinding Affinity (Ki)Reference
Human A2A290 nMIn vitro studies
Human A1>13-fold lower than A2AIn vitro studies
Human A2B>30-fold lower than A2AIn vitro studies
Human A3>30-fold lower than A2AIn vitro studies

Signaling Pathway and Experimental Workflow

Regadenoson_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane A2A_Receptor A2A Receptor Gs Gs Protein A2A_Receptor->Gs Activates This compound This compound This compound->A2A_Receptor Binds to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., altered Ca2+ handling, gene expression) Downstream->Response Leads to

This compound Signaling Pathway in Cardiomyocytes.

Experimental_Workflow cluster_assays Functional Assays start Start culture Culture Cardiomyocytes (e.g., neonatal rat, hiPSC-CMs) start->culture treat Treat with this compound (Dose-response & Time-course) culture->treat viability Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V) treat->apoptosis hypertrophy Hypertrophy Analysis (Cell size, qPCR for markers) treat->hypertrophy calcium Calcium Imaging (Fura-2 AM) treat->calcium analyze Data Analysis viability->analyze apoptosis->analyze hypertrophy->analyze calcium->analyze end End analyze->end

General Experimental Workflow.

Experimental Protocols

Cardiomyocyte Culture

This protocol describes the general steps for isolating and culturing neonatal rat ventricular myocytes (NRVMs), a common model for in vitro cardiac studies. Protocols for human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are also widely available and can be adapted.

Materials:

  • 1-2 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.1% Trypsin-EDTA

  • Collagenase Type II

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Percoll solution

  • Laminin-coated culture plates

Protocol:

  • Euthanize rat pups in accordance with institutional guidelines.

  • Excise hearts and place them in ice-cold HBSS.

  • Mince the ventricular tissue and digest with a solution of trypsin and collagenase.

  • Neutralize the enzymatic digestion with DMEM/F-12 containing 10% FBS.

  • Filter the cell suspension to remove undigested tissue.

  • Purify cardiomyocytes from fibroblasts using a Percoll gradient centrifugation.

  • Plate the isolated cardiomyocytes on laminin-coated culture plates.

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • After 24-48 hours, the cells should be beating synchronously and ready for experiments.

This compound Treatment

Materials:

  • Cultured cardiomyocytes

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)

  • Cell culture medium

Protocol:

  • Prepare a range of this compound concentrations (e.g., 1 nM to 10 µM) by diluting the stock solution in cell culture medium.

  • Remove the existing medium from the cultured cardiomyocytes and replace it with the medium containing the desired concentration of this compound.

  • Include a vehicle control (medium with the solvent used for the stock solution at the same final concentration).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours), depending on the specific assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound-treated cardiomyocytes in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • After the this compound treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • This compound-treated cardiomyocytes

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer or fluorescence microscope

Protocol:

  • Harvest the cardiomyocytes by trypsinization.

  • Wash the cells with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry or fluorescence microscopy.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Hypertrophy Analysis

Cardiomyocyte hypertrophy can be assessed by measuring cell size and the expression of hypertrophic markers.

a) Cell Size Measurement:

  • After this compound treatment, fix the cells with 4% paraformaldehyde.

  • Stain the cells with a fluorescent dye that labels the cytoplasm or cell membrane (e.g., phalloidin for actin filaments).

  • Capture images using a fluorescence microscope.

  • Measure the surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).

b) Gene Expression Analysis (qPCR):

Materials:

  • This compound-treated cardiomyocytes

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for hypertrophic marker genes (e.g., ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the target genes and a housekeeping gene for normalization.

  • Calculate the relative gene expression using the ΔΔCt method.

Calcium Imaging

This protocol allows for the measurement of intracellular calcium transients in response to this compound.

Materials:

  • Cultured cardiomyocytes on glass-bottom dishes

  • Fura-2 AM or other calcium-sensitive dye

  • Fluorescence imaging system equipped with a perfusion system

Protocol:

  • Load the cardiomyocytes with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Mount the dish on the stage of the fluorescence microscope.

  • Perfuse the cells with a physiological buffer and record baseline calcium transients.

  • Introduce this compound into the perfusion system at the desired concentration.

  • Record the changes in intracellular calcium concentration in response to this compound.

  • Analyze the amplitude, frequency, and kinetics of the calcium transients.

References

Regadenoson for Reversible Blood-Brain Barrier Disruption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] While essential for protecting the brain, the BBB is a major impediment to the delivery of therapeutic agents for treating neurological diseases, including brain tumors, Alzheimer's disease, and Parkinson's disease.[2][3] It is estimated that over 98% of small-molecule drugs do not cross the BBB.[2]

Regadenoson, an FDA-approved selective adenosine A2A receptor (A2AR) agonist, has emerged as a promising agent for transiently and safely increasing the permeability of the BBB.[2][4] Activation of the A2A receptors, present on brain endothelial cells, initiates a signaling cascade that temporarily modulates the tight junctions between these cells, allowing for enhanced delivery of therapeutic molecules into the brain.[2][3] This document provides detailed application notes and protocols for researchers utilizing this compound to study and leverage BBB disruption for CNS drug delivery.

Mechanism of Action: A2A Receptor-Mediated BBB Permeability

This compound exerts its effect by binding to and activating the A2A adenosine receptor on brain endothelial cells.[3] This activation is linked to a Gs protein, which triggers adenylate cyclase to increase intracellular cyclic AMP (cAMP) levels. This cascade initiates downstream signaling involving the RhoA pathway, leading to the reorganization of the actin cytoskeleton and the formation of stress fibers.[1][2]

The structural changes induce a temporary and reversible downregulation and alteration of key tight junction and adherens junction proteins, including Claudin-5, ZO-1, and VE-Cadherin.[1][5] This results in the widening of the paracellular gap between endothelial cells, thereby increasing the permeability of the BBB to a range of molecules.[1][3] Additionally, A2A receptor activation has been shown to down-modulate the function of efflux transporters like P-glycoprotein (P-gp), further aiding the accumulation of therapeutic agents within the CNS.[3][6]

G cluster_0 Blood-Brain Barrier Endothelial Cell This compound This compound a2ar A2A Receptor This compound->a2ar Binds & Activates rhoa RhoA Signaling Activation a2ar->rhoa p_gp Downregulation of P-glycoprotein a2ar->p_gp actin Actin Cytoskeletal Reorganization (Stress Fiber Formation) rhoa->actin tj Downregulation of Tight Junction Proteins (Claudin-5, ZO-1) actin->tj bbb_disruption Increased Paracellular Permeability tj->bbb_disruption drug_delivery Enhanced CNS Drug Delivery p_gp->drug_delivery bbb_disruption->drug_delivery

A2A receptor signaling pathway for BBB disruption.

Application 1: In Vivo Assessment of BBB Disruption in Rodent Models

Preclinical rodent studies have been instrumental in demonstrating the efficacy of this compound in disrupting the BBB. These studies show a significant, dose-dependent, and transient increase in brain permeability to various molecules, from small chemotherapeutics to larger dextrans and nanoparticles.

Quantitative Data from In Vivo Rodent Studies
ParameterFindingSpeciesTracer Molecule (Size)Reference
Brain Concentration ~60% increase in brain temozolomide levelsRatTemozolomide (194 Da)[4][5][7]
BBB Penetration +116% increase in permeabilityRat[18F]FDS (183 Da)[8][9]
BBB Penetration +72% increase in permeabilityRat[89Zr]AGuIX Nanoparticle (9 kDa)[8][9]
BBB Penetration No significant change in permeabilityRatMonoclonal Antibody (150 kDa)[8][9]
Permeability Window Peak effect at 30 minutes, return to baseline by 180 minutesMouse10 kDa Dextran[2]
Effective Dose 0.05 mg/kg (intravenous)Rat/MouseVarious[3][8][9]
Experimental Protocol: In Vivo BBB Permeability Assay in Mice

This protocol describes a method to quantify BBB permeability using fluorescently labeled dextran following this compound administration.

Materials:

  • This compound (dissolved in PBS)

  • FITC-labeled Dextran (10 kDa or 70 kDa, dissolved in PBS to 10 mg/mL)

  • Wild-type mice (e.g., C57BL/6)

  • Anesthetic

  • Saline for perfusion

  • Fluorometer

Procedure:

  • Animal Preparation: Acclimatize mice according to institutional guidelines.

  • Administration:

    • Administer this compound at a dose of 0.05 mg/kg via retro-orbital or tail vein intravenous injection.[2][3] For vehicle controls, inject an equivalent volume of PBS.

    • Concomitantly, inject 1.0 mg of FITC-dextran in a total volume of 200 µL.[2]

  • Time Course: To determine the window of maximum permeability, euthanize cohorts of animals at various time points post-injection (e.g., 30, 60, 120, 180 minutes).[2] A 30-minute time point is often optimal.[2]

  • Tissue Collection:

    • Deeply anesthetize the mouse.

    • Perform transcardial perfusion with cold saline to remove blood from the brain vasculature.

    • Harvest the brain and store it appropriately (e.g., on dry ice or immediately homogenize).

  • Quantification:

    • Homogenize the brain tissue in a suitable buffer.

    • Centrifuge the homogenate to pellet debris.

    • Measure the fluorescence of the supernatant using a fluorometer with appropriate excitation/emission wavelengths for FITC.

    • Generate a standard curve using known concentrations of FITC-dextran to calculate the amount of dextran that extravasated into the brain parenchyma.

  • Data Analysis: Compare the fluorescence values between this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., Student's t-test).

G start Start prep Animal Preparation (Acclimatization) start->prep inject IV Injection: This compound (0.05 mg/kg) + FITC-Dextran prep->inject wait Wait for Defined Time (e.g., 30 min) inject->wait euthanize Euthanasia & Transcardial Perfusion wait->euthanize harvest Brain Tissue Harvest euthanize->harvest process Tissue Homogenization & Centrifugation harvest->process measure Measure Fluorescence of Supernatant process->measure analyze Data Analysis & Comparison to Control measure->analyze end End analyze->end

Workflow for in vivo BBB permeability assessment.

Application 2: In Vitro Modeling of BBB Disruption

In vitro models using primary human brain endothelial cells (hBECs) provide a powerful, controlled system to investigate the cellular and molecular mechanisms of this compound-induced BBB permeability.

Experimental Protocol: In Vitro BBB Permeability Assay

This protocol measures changes in barrier integrity using Transendothelial Electrical Resistance (TEER) and quantifies molecular passage using a tracer.

Materials:

  • Primary human brain endothelial cells (hBECs)

  • Transwell inserts (e.g., with 0.4 µm pores)

  • Cell culture medium

  • This compound

  • TEER measurement system (e.g., EVOM2)

  • FITC-Dextran (e.g., 10 kDa)

  • Fluorometer

Procedure:

  • Cell Culture: Culture hBECs on the porous membrane of Transwell inserts until they form a confluent monolayer. Barrier formation is typically confirmed when TEER values plateau at a high level (e.g., >200 Ω·cm²).

  • Baseline TEER Measurement: Measure the TEER across the hBEC monolayer to establish a baseline barrier integrity value.

  • Treatment:

    • Add this compound to the apical (upper) chamber of the Transwell at the desired concentration.

    • Include a vehicle control group.

  • Time-Course TEER: Measure TEER at various time points after this compound addition (e.g., 15, 30, 60, 120 minutes) to monitor the dynamic changes in barrier integrity. A decrease in TEER indicates increased permeability.[2]

  • Tracer Permeability (Flux Assay):

    • At the time of treatment (or at a desired time point), add FITC-dextran to the apical chamber.

    • At subsequent time points, collect samples from the basolateral (lower) chamber.

    • Measure the fluorescence of the basolateral samples using a fluorometer.

  • Data Analysis:

    • Calculate the percent decrease in TEER relative to the baseline for both treated and control groups.

    • Calculate the apparent permeability coefficient (Papp) for the FITC-dextran. Compare the Papp values between this compound-treated and control monolayers.

G start Start culture Culture hBECs on Transwell Inserts to Confluence start->culture teer_base Measure Baseline TEER culture->teer_base treat Add this compound & FITC-Dextran to Apical Chamber teer_base->treat monitor Monitor TEER Over Time treat->monitor sample Collect Samples from Basolateral Chamber at Time Points treat->sample measure Measure Fluorescence of Samples sample->measure analyze Calculate TEER Change & Permeability (Papp) measure->analyze end End analyze->end

Workflow for in vitro BBB permeability assay.

Application 3: Clinical Research and Considerations

Translating the promising preclinical findings to humans is an active area of research. A pilot study was conducted to assess if the standard FDA-approved cardiac stress test dose of this compound could disrupt the BBB in humans with intact barriers.

Quantitative Data from Human Pilot Study
ParameterPre-RegadenosonPost-RegadenosonP-valueImaging ModalityReference
Mean Radionuclide Counts 726757Not SignificantSPECT (99mTc-sestamibi)[4][10]
Mean Hounsfield Units (HU) 29.3 ± 2.430.2 ± 1.80.13CT (Visipaque)[4][10]

The pilot study concluded that the standard 0.4 mg dose of this compound did not produce a measurable change in the permeability of an intact human BBB using SPECT or CT imaging agents.[4][7][10] This suggests that higher doses or different administration schedules may be necessary to achieve significant BBB disruption in humans.[4] A clinical trial (NCT03971734) is currently underway to evaluate escalating doses of this compound to determine a safe dose that can transiently alter BBB integrity in patients with high-grade gliomas.[3][11]

Protocol Summary: Human Pilot Study for BBB Integrity Assessment

Objective: To determine if a standard 0.4 mg dose of this compound transiently disrupts the human BBB.[4]

Participants: Patients without known intracranial disease undergoing clinically indicated pharmacologic cardiac stress tests.[4][10]

Procedure (General Outline):

  • Baseline Imaging: Patients underwent a baseline non-contrast brain CT or a SPECT scan after injection of an imaging agent (Visipaque for CT, 99mTc-sestamibi for SPECT).[4]

  • This compound Administration: Patients received a standard intravenous dose of 0.4 mg this compound.[4][10]

  • Post-Regadenoson Imaging: Within minutes of this compound administration, a second dose of the imaging agent was given, followed by repeat brain imaging.[4]

  • Quantification: Brain uptake of the imaging agent was quantified by comparing Hounsfield units (CT) or radioactive counts (SPECT) before and after this compound administration.[4][10]

Summary and Future Directions

This compound presents a compelling, pharmacologically controlled method for transient BBB disruption. Preclinical data in rodents robustly demonstrates its ability to enhance the delivery of a variety of molecules to the brain.[4] The mechanism, mediated by A2A receptor activation, is well-characterized and involves the modulation of endothelial cell tight junctions.[3] While initial human studies with standard cardiac doses did not show significant BBB opening, further investigation into optimal dosing and administration schedules is warranted and actively being pursued.[4][11] The protocols and data presented here provide a foundation for researchers to explore the potential of this compound to overcome the BBB and improve therapeutic outcomes for a host of CNS disorders.

References

Investigating Non-Cardiac Effects of Regadenoson in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson is a potent and highly selective agonist for the adenosine A2A receptor, a G-protein coupled receptor.[1][2][3] While clinically utilized as a pharmacologic stress agent in myocardial perfusion imaging, emerging research has highlighted its significant non-cardiac effects, positioning it as a valuable tool for in vitro investigation in various fields, including inflammation, oncology, and neurobiology.[4][5][6]

The primary mechanism of this compound's action involves the activation of the A2A receptor, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade can modulate a range of cellular responses, including vasodilation, anti-inflammatory effects, and alterations in cell permeability.[1][4] These application notes provide detailed protocols for investigating the non-cardiac effects of this compound in various cell lines, focusing on its anti-inflammatory properties, its impact on the blood-brain barrier, and its potential effects on cancer cell viability and apoptosis.

Data Presentation

The following tables are provided to summarize quantitative data on the non-cardiac effects of this compound. Please note that while some data is available, many of the specific quantitative effects of this compound in various non-cardiac cell lines are not yet extensively published. The provided protocols will enable researchers to generate this data for their specific cell lines of interest.

Table 1: Effect of this compound on Endothelial Cell Viability

Cell LineConcentration (µM)Incubation Time (hours)Cell Viability (%)Reference
bEnd.3 (mouse brain endothelial cells)0.18No significant change[7]
bEnd.3 (mouse brain endothelial cells)18No significant change[7]
bEnd.3 (mouse brain endothelial cells)108No significant change[7]
mBMEC (primary mouse brain microvascular endothelial cells)108No significant change[7]
RBMEC (primary rat brain microvascular endothelial cells)108No significant change[7]

Table 2: Template for Reporting IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayIncubation Time (hours)
e.g., U87-MGGlioblastomaData to be generatedMTT Assay72
e.g., A549Lung CarcinomaData to be generatedMTT Assay72
e.g., MCF-7Breast AdenocarcinomaData to be generatedMTT Assay72

Table 3: Template for Reporting the Effect of this compound on Cytokine Secretion in Macrophages

Cell LineStimulantThis compound Conc. (µM)TNF-α Reduction (%)IL-6 Reduction (%)
e.g., RAW 264.7LPS (1 µg/mL)Data to be generatedData to be generatedData to be generated
e.g., THP-1LPS (1 µg/mL)Data to be generatedData to be generatedData to be generated

Signaling Pathways and Experimental Workflows

This compound-A2A Receptor Signaling Pathway This compound This compound A2A_Receptor A2A Adenosine Receptor (Gs) This compound->A2A_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase A2A_Receptor->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP Catalyzes cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Responses Cellular Responses (e.g., Anti-inflammation, Vasodilation, Increased Permeability) PKA->Cellular_Responses Leads to

Caption: this compound activates the A2A receptor, initiating a cAMP-dependent signaling cascade.

General Experimental Workflow for In Vitro Studies Prepare_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Prepare_Working Prepare Working Solutions (Serial dilutions in culture medium) Prepare_Stock->Prepare_Working Treat_Cells Treat Cells with this compound (and controls) Prepare_Working->Treat_Cells Cell_Culture Culture and Seed Selected Cell Line Cell_Culture->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Perform_Assay Perform Specific Assay (e.g., Viability, Apoptosis, Cytokine) Incubate->Perform_Assay Analyze_Data Analyze and Quantify Results Perform_Assay->Analyze_Data

Caption: A generalized workflow for investigating the effects of this compound in cell culture.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to assess the effect of this compound on the viability of adherent cell lines, such as glioma or endothelial cells.

Materials:

  • This compound

  • Selected adherent cell line (e.g., U87-MG, bEnd.3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Selected cell line (adherent or suspension)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Gently trypsinize the cells, collect them, and combine with the supernatant (which may contain detached apoptotic cells). Centrifuge to pellet the cells.

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol is for quantifying the anti-inflammatory effect of this compound on macrophage-like cells.

Materials:

  • This compound

  • RAW 264.7 or THP-1 cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for mouse or human TNF-α and IL-6

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 or differentiated THP-1 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with no LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration of TNF-α and IL-6 in the supernatants. Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-only treated group.

Protocol 4: In Vitro Endothelial Permeability (Transwell) Assay

This protocol assesses the effect of this compound on the permeability of an endothelial cell monolayer.

Materials:

  • This compound

  • Endothelial cell line (e.g., bEnd.3, HUVEC)

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • Complete cell culture medium

  • FITC-Dextran (40 kDa)

  • Phosphate-Buffered Saline (PBS)

  • Fluorimeter

Procedure:

  • Cell Seeding on Transwells: Seed endothelial cells onto the upper chamber of the Transwell inserts at a high density to form a confluent monolayer. Culture for 2-3 days.

  • Monolayer Integrity Check: Confirm the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER) or by visual inspection.

  • Treatment: Treat the endothelial monolayer by adding this compound at various concentrations (e.g., 1, 10, 50 µM) or vehicle control to the upper chamber.

  • Incubation: Incubate for a specified period (e.g., 30 minutes, 1 hour, 4 hours).

  • Permeability Measurement: Add FITC-Dextran (final concentration 1 mg/mL) to the upper chamber.

  • Sampling: At various time points (e.g., 15, 30, 60 minutes), collect a sample from the lower chamber.

  • Fluorescence Reading: Measure the fluorescence of the samples from the lower chamber using a fluorimeter (Excitation: 490 nm, Emission: 520 nm).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) or present the data as the amount of FITC-Dextran that has passed through the monolayer over time. Compare the permeability of this compound-treated monolayers to the vehicle control.

References

Application Notes and Protocols: Regadenoson in Models of Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Regadenoson is a selective agonist for the A2A adenosine receptor, which is a key target in cardiovascular research, particularly in the context of myocardial ischemia-reperfusion (I/R) injury.[1][2][3] Its primary clinical use is as a pharmacologic stress agent in myocardial perfusion imaging (MPI) to diagnose coronary artery disease.[1][4][5] However, its mechanism of action, involving potent coronary vasodilation and potential anti-inflammatory effects, makes it a molecule of significant interest for investigation as a therapeutic agent in I/R injury models.[6] These application notes provide a summary of quantitative data, detailed experimental protocols, and an overview of the signaling pathways involved when using this compound in preclinical models of ischemia-reperfusion injury.

Data Presentation

Table 1: Pharmacodynamic Effects of this compound in Preclinical Models
Animal ModelParameterDose/ConcentrationObserved EffectReference
Conscious DogsCoronary Blood Flow0.1–5.0 μg/kg (IV)Dose-dependent increase, maximal increase of 221 ± 18% above baseline
Conscious DogsHeart Rate1, 2.5, 5, 10 µg/kg (IV bolus)Dose-dependent increase[7]
Conscious DogsMean Arterial Pressure1, 2.5, 5, 10 µg/kg (IV bolus)Dose-dependent decrease at higher doses[7]
Conscious DogsQT Interval2.5, 5, 10 µg/kg (IV)Dose-dependent shortening (ΔQT: 14±3, 24±5, 27±5 ms)[8]
Rat HeartHeart RateNot specifiedDose-dependent increase[2][9]
Rat HeartMean Arterial PressureHigher dosesDecrease[2][9]
Isolated Perfused Rat HeartsCoronary ConductanceNot specifiedIncreased via A2A receptor action
Table 2: Receptor Binding Affinity and Selectivity of this compound
Receptor SubtypeBinding Affinity (Ki)Selectivity vs. A2AReference
Human A2A290 nM / ~1.3 µM-[2]
Human A1>16.5 µM>13-fold[2]
Human A2B>30-fold selectivity>30-fold[2]
Human A3>30-fold selectivity>30-fold[2]

Signaling Pathways

The primary mechanism of action of this compound is the activation of the A2A adenosine receptor, a Gs protein-coupled receptor. This initiates a signaling cascade that leads to coronary vasodilation. The anti-inflammatory effects observed in ischemia-reperfusion injury are also thought to be mediated through this pathway, potentially by inhibiting neutrophil activation and adherence to the endothelium.[6]

Regadenoson_Signaling_Pathway This compound This compound A2A_Receptor A2A Adenosine Receptor This compound->A2A_Receptor Binds to Gs_Protein Gs Protein (active) A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (active) Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (active) cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to Anti_Inflammation Anti-inflammatory Effects PKA->Anti_Inflammation Contributes to

Caption: this compound A2A receptor signaling pathway.

Experimental Protocols

Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Injury in Rats

This protocol describes the induction of myocardial I/R injury in rats and the administration of this compound.

1. Animal Preparation and Anesthesia:

  • Use adult male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthetize the rats using an appropriate anesthetic regimen, such as a combination of ketamine and xylazine administered intraperitoneally or inhaled isoflurane.[10][11] Confirm proper anesthesia by testing the pedal withdrawal reflex.

2. Surgical Procedure for Ischemia Induction:

  • Perform a thoracotomy to expose the heart.[12]

  • Ligate the left anterior descending (LAD) coronary artery with a suture to induce regional ischemia.[13][14] Successful ligation is confirmed by the observation of blanching and cyanosis of the anterior wall of the left ventricle.[11]

  • The duration of ischemia is typically 30 minutes.[13][14]

3. This compound Administration:

  • This compound can be administered as a preconditioning or postconditioning agent.

  • Preconditioning: Administer this compound intravenously (e.g., via tail vein) at a specified dose (e.g., 2.5 µg/kg) 20 minutes before the induction of ischemia.[13]

  • Postconditioning: Administer this compound intravenously 2 minutes before the onset of reperfusion (i.e., after 28 minutes of ischemia).[13]

4. Reperfusion and Monitoring:

  • After the ischemic period, release the ligature to allow for reperfusion. The reperfusion period is typically 24 hours.[13]

  • Monitor the electrocardiogram (ECG) throughout the procedure.[14]

5. Assessment of Myocardial Injury:

  • After the reperfusion period, harvest the heart.

  • Determine the infarct size by staining heart slices with 1% w/v triphenyltetrazolium chloride (TTC).[10] The infarcted tissue will appear pale, while the viable tissue will stain red.

  • Quantify the infarct size as a percentage of the area at risk.

IR_Workflow_Rat Anesthesia Anesthesia Thoracotomy Thoracotomy Anesthesia->Thoracotomy LAD_Ligation LAD Ligation (30 min Ischemia) Thoracotomy->LAD_Ligation Regadenoson_Admin This compound Administration LAD_Ligation->Regadenoson_Admin Pre- or Post- conditioning Reperfusion Reperfusion (24 hours) LAD_Ligation->Reperfusion Harvest Heart Harvest Reperfusion->Harvest TTC_Staining TTC Staining Harvest->TTC_Staining Infarct_Analysis Infarct Size Analysis TTC_Staining->Infarct_Analysis

Caption: Workflow for rat myocardial I/R injury model.

Protocol 2: Isolated Perfused Heart (Langendorff) Model

This ex vivo model allows for the study of direct cardiac effects of this compound independent of systemic influences.[12]

1. Heart Isolation and Perfusion:

  • Anesthetize a rat as described in Protocol 1.

  • Perform a thoracotomy and rapidly excise the heart.

  • Immediately cannulate the aorta in situ to prevent ischemic preconditioning and mount the heart on a Langendorff apparatus.[10]

  • Perfuse the heart retrogradely with a physiological saline solution, such as Krebs-Henseleit buffer, at a constant temperature and pressure.

2. Ischemia-Reperfusion Protocol:

  • Allow the heart to stabilize for a period of time.

  • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Initiate reperfusion by restoring the flow of the buffer.

3. This compound Administration:

  • This compound can be added to the perfusion buffer at a desired concentration before ischemia (preconditioning) or at the onset of reperfusion (postconditioning).

4. Functional and Biochemical Assessment:

  • Monitor cardiac function throughout the experiment by placing a balloon in the left ventricle to measure pressure changes.[10]

  • At the end of the experiment, the heart can be processed for infarct size determination (as in Protocol 1) or for biochemical analyses, such as Western blotting, to investigate signaling pathways.

Langendorff_Workflow Heart_Isolation Heart Isolation & Cannulation Stabilization Stabilization Heart_Isolation->Stabilization Global_Ischemia Global Ischemia (Stop Perfusion) Stabilization->Global_Ischemia Regadenoson_Treatment This compound in Perfusate Global_Ischemia->Regadenoson_Treatment During Reperfusion Reperfusion_Start Reperfusion Global_Ischemia->Reperfusion_Start Functional_Assessment Functional Assessment Reperfusion_Start->Functional_Assessment Biochemical_Analysis Biochemical Analysis Functional_Assessment->Biochemical_Analysis

Caption: Workflow for isolated heart (Langendorff) I/R model.

Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized based on specific experimental goals and institutional guidelines for animal care and use.

References

Application Notes and Protocols: Topical Regadenoson Formulation for Wound Healing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson, a selective agonist for the A2A adenosine receptor, has demonstrated significant potential in accelerating wound healing.[1] Its mechanism of action involves the activation of the A2A receptor, which in turn stimulates crucial cellular processes for tissue repair, including angiogenesis, collagen deposition, and re-epithelialization.[1][2] These application notes provide detailed protocols for the preparation and in vivo evaluation of a topical this compound formulation, along with methods for assessing its efficacy in a murine excisional wound healing model.

Data Presentation: Efficacy of Topical this compound Ointment

The following tables summarize the quantitative data from a key study investigating the effects of a topical this compound ointment on wound healing in mice.[1]

Table 1: Effect of Topical this compound on Wound Size Reduction

Treatment GroupMean Wound Size (mm²) ± SD (Day 10)% Wound Closure (Day 10)Statistical Significance (vs. Petrolatum Base)
Petrolatum Base (Control)25.3 ± 2.174.7%-
β-Sitosterol (0.25% w/w)4.8 ± 1.595.2%P≤0.001
This compound (0.25% w/w)5.1 ± 1.794.9%P≤0.001
This compound (0.5% w/w)4.5 ± 1.395.5%P≤0.001

Table 2: Histological Scoring of Wound Healing Parameters (Day 10)

Treatment GroupRe-epithelialization Score (0-4) ± SDAngiogenesis Score (0-4) ± SDCollagen Score (0-4) ± SD
Petrolatum Base (Control)1.2 ± 0.41.1 ± 0.31.3 ± 0.5
β-Sitosterol (0.25% w/w)3.5 ± 0.53.4 ± 0.53.6 ± 0.5
This compound (0.25% w/w)3.3 ± 0.53.2 ± 0.42.8 ± 0.4
This compound (0.5% w/w)3.6 ± 0.53.5 ± 0.53.7 ± 0.5

Table 3: Immunohistochemical Analysis of VEGF-A Expression (Day 10) [1]

Treatment GroupVEGF-A Expression Score (0-4) ± SDStatistical Significance (vs. Petrolatum Base)
Petrolatum Base (Control)1.1 ± 0.3-
β-Sitosterol (0.25% w/w)3.2 ± 0.4P≤0.05
This compound (0.25% w/w)3.3 ± 0.5P≤0.05
This compound (0.5% w/w)3.6 ± 0.5P≤0.05

Signaling Pathway

Activation of the A2A adenosine receptor by this compound initiates a signaling cascade that promotes various aspects of wound healing.

This compound Signaling Pathway in Wound Healing This compound Topical this compound A2AR A2A Adenosine Receptor This compound->A2AR binds to AC Adenylyl Cyclase A2AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK ERK PKA->ERK activates InflammatoryCell Inflammatory Cell PKA->InflammatoryCell Fibroblast Fibroblast CREB->Fibroblast EndothelialCell Endothelial Cell ERK->EndothelialCell Collagen Collagen & Matrix Production Fibroblast->Collagen Proliferation Cell Proliferation & Migration Fibroblast->Proliferation Angiogenesis Angiogenesis (VEGF-A) EndothelialCell->Angiogenesis Inflammation Modulation of Inflammation InflammatoryCell->Inflammation

Caption: A2A receptor signaling cascade initiated by this compound.

Experimental Protocols

Preparation of Topical this compound Ointment (0.25% and 0.5% w/w)

This protocol is adapted from a published study.[1]

Materials:

  • This compound powder

  • Castor oil

  • Petrolatum base (e.g., Vaseline®)

  • Spatula

  • Weighing balance

  • Mixing vessel

Procedure:

  • For a 0.25% w/w ointment, weigh 250 mg of this compound powder. For a 0.5% w/w ointment, weigh 500 mg of this compound powder.

  • In a suitable mixing vessel, disperse the weighed this compound powder in a small amount of castor oil.

  • Mix thoroughly with a spatula to form a smooth paste. This step is crucial as this compound is insoluble in water.

  • Gradually add the petrolatum base to the paste while continuously mixing until a homogenous ointment is obtained.

  • Store the prepared ointment in an airtight container at room temperature, protected from light.

In Vivo Murine Excisional Wound Healing Model

This protocol describes the creation of full-thickness excisional wounds in mice to evaluate the efficacy of the topical this compound formulation.

Murine Excisional Wound Healing Workflow AnimalPrep 1. Animal Preparation (Anesthesia, Hair Removal) WoundCreation 2. Wound Creation (6mm Biopsy Punch) AnimalPrep->WoundCreation Grouping 3. Animal Grouping (Control, Vehicle, this compound) WoundCreation->Grouping Treatment 4. Daily Topical Treatment Grouping->Treatment Monitoring 5. Wound Monitoring & Measurement (Photography, Planimetry) Treatment->Monitoring TissueHarvest 6. Tissue Harvesting (Day 10) Monitoring->TissueHarvest Analysis 7. Histological & Immunohistochemical Analysis TissueHarvest->Analysis

Caption: Workflow for the in vivo wound healing study.

Materials:

  • Female albino mice (6-8 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Hair clippers and depilatory cream

  • Surgical scissors and forceps

  • 6 mm biopsy punch

  • Topical this compound ointment (0.25% and 0.5% w/w)

  • Control ointment (petrolatum base)

  • Digital camera with a ruler for scale

Procedure:

  • Anesthetize the mice using an appropriate anesthetic.

  • Shave the dorsal surface of the mice and apply a depilatory cream to remove any remaining hair.

  • Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm biopsy punch.

  • Divide the mice into experimental groups (e.g., untreated control, vehicle control, 0.25% this compound, 0.5% this compound).

  • Apply the respective topical formulations to the wounds once daily for 10 consecutive days.

  • Photograph the wounds at regular intervals (e.g., day 0, 3, 7, 10) with a ruler for scale.

  • Calculate the wound area using image analysis software (e.g., ImageJ). Wound closure rate can be calculated using the formula: % Wound Closure = [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100

  • On day 10, euthanize the mice and harvest the wound tissue for histological and immunohistochemical analysis.

Histological Analysis of Wound Tissue

This protocol outlines the steps for staining and scoring wound tissue sections.

Materials:

  • Harvested wound tissue

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Fix the harvested wound tissue in 10% neutral buffered formalin for 24 hours.

  • Process the tissue and embed in paraffin wax.

  • Section the paraffin-embedded tissue at 5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Dehydrate and mount the stained sections.

  • Examine the slides under a microscope and score for the following parameters using a 0-4 scale (0 = absent, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked):

    • Re-epithelialization: The extent of new epithelial tissue coverage over the wound bed.

    • Angiogenesis: The number of new blood vessels in the granulation tissue.

    • Collagen deposition: The density and organization of collagen fibers in the wound bed.

Immunohistochemistry for VEGF-A

This protocol details the detection and semi-quantification of Vascular Endothelial Growth Factor-A (VEGF-A) in wound tissue.

Materials:

  • Paraffin-embedded wound tissue sections

  • Primary antibody against VEGF-A

  • Secondary antibody (HRP-conjugated)

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the tissue sections as described in the histological analysis protocol.

  • Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval).

  • Block endogenous peroxidase activity.

  • Block non-specific antibody binding using a blocking serum.

  • Incubate the sections with the primary antibody against VEGF-A overnight at 4°C.

  • Wash the sections and incubate with the HRP-conjugated secondary antibody.

  • Develop the color using a DAB chromogen kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the sections.

  • Examine the slides under a microscope and score the intensity and distribution of VEGF-A staining on a 0-4 scale.

In Vitro Assays

Fibroblast Proliferation and Migration Assay (Scratch Assay)

This assay assesses the effect of this compound on the proliferation and migration of fibroblasts, key cells in wound healing.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • Pipette tips

  • Microscope with a camera

Procedure:

  • Seed HDFs in 96-well plates and grow to confluence.

  • Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Wash the wells to remove detached cells.

  • Add fresh medium containing different concentrations of this compound to the wells.

  • Image the scratch at time 0 and at regular intervals (e.g., 12, 24 hours).

  • Measure the width of the scratch at each time point and calculate the rate of cell migration into the scratch area.

Endothelial Cell Tube Formation Assay (Angiogenesis)

This assay evaluates the pro-angiogenic potential of this compound by assessing the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or similar basement membrane matrix

  • This compound

  • 96-well plates

  • Microscope with a camera

Procedure:

  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify.

  • Seed HUVECs onto the Matrigel-coated wells.

  • Add medium containing different concentrations of this compound.

  • Incubate for 6-18 hours.

  • Image the wells and quantify the formation of tube-like structures (e.g., total tube length, number of junctions).

References

Application Notes and Protocols for Regadenoson in Preclinical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Regadenoson, a selective A₂A adenosine receptor agonist, for preclinical myocardial perfusion imaging (MPI) studies. The information is intended to assist in the design and execution of imaging protocols using positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Introduction

This compound is a potent and selective A₂A adenosine receptor agonist that functions as a coronary vasodilator.[1][2] Its activation of the A₂A receptors in the coronary arteries leads to an increase in coronary blood flow, mimicking the hyperemic effect of exercise.[1] This pharmacological stress agent is widely used in clinical cardiology for MPI to detect coronary artery disease. In the preclinical setting, this compound allows for the non-invasive assessment of myocardial perfusion in various animal models, providing valuable insights into cardiovascular physiology and pathology.

This compound's key advantages include its rapid onset of action and a favorable side-effect profile compared to non-selective adenosine receptor agonists.[1] It is administered as a single intravenous bolus, simplifying the experimental workflow.[1]

Mechanism of Action

This compound selectively binds to the A₂A adenosine receptors on the smooth muscle cells of coronary arteries.[1] This interaction initiates a signaling cascade that results in coronary vasodilation and a subsequent increase in myocardial blood flow.[1] This targeted action minimizes the systemic side effects associated with the activation of other adenosine receptor subtypes.[1]

Data Presentation

Preclinical Dosage and Administration of this compound

The following table summarizes the available data on this compound dosage and administration in preclinical animal models. It is important to note that optimal dosing may vary depending on the specific animal model, strain, and imaging protocol. Researchers are encouraged to perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Animal ModelDosage RangeRoute of AdministrationImaging ModalityReference
Mouse2.5 µg/kgIntravenous (IV) BolusPET[3]
Dog1 - 10 µg/kgIntravenous (IV) Bolus(Physiological Study)[4]
Human Clinical Dosage for Reference

For comparative purposes, the standard human clinical dose is provided below.

PopulationDosageRoute of AdministrationImaging ModalityReference
Adult Human0.4 mgRapid IV Injection (~10 seconds)SPECT/PET[5][6]

Experimental Protocols

General Considerations for Preclinical Imaging with this compound
  • Animal Preparation: Animals should be fasted for an appropriate period before the imaging study to reduce myocardial glucose uptake, which can interfere with certain radiotracers. Anesthesia should be carefully selected and monitored to minimize its impact on cardiovascular physiology.

  • Catheterization: For intravenous administration of this compound and the radiotracer, a tail vein catheter is commonly used in rodents. The catheter should be of an appropriate size for the animal to ensure successful administration.

  • Methylxanthine Restriction: Animals should not be exposed to methylxanthines (e.g., caffeine, theophylline) for at least 12 hours prior to this compound administration, as these substances are adenosine receptor antagonists and can interfere with the vasodilatory effect of this compound.[5]

Protocol 1: this compound Stress PET Imaging in Mice

This protocol is based on a published study and provides a framework for conducting myocardial perfusion PET imaging in mice.[3]

Materials:

  • This compound solution (appropriate dilution for mouse dosage)

  • PET radiotracer (e.g., ¹³N-Ammonia)

  • Anesthesia (e.g., isoflurane)

  • Saline solution

  • Tail vein catheter

  • Small animal PET/CT scanner

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on the scanner bed. Maintain anesthesia throughout the imaging procedure.

  • Catheter Placement: Place a catheter in the tail vein for injections.

  • Rest Scan: a. Administer the PET radiotracer via the tail vein catheter. b. Immediately start a dynamic PET scan for a predetermined duration (e.g., 10 minutes).[3]

  • Stress Induction: a. After the rest scan, allow for a sufficient waiting period for the decay of the radiotracer from the first injection. b. Administer a bolus of this compound (2.5 µg/kg) intravenously.[3]

  • Stress Scan: a. Approximately 2 minutes after this compound administration, inject a second dose of the PET radiotracer.[3] b. Immediately initiate a second dynamic PET scan of the same duration as the rest scan.[3]

  • Image Analysis: Reconstruct the PET images and perform quantitative analysis of myocardial blood flow at rest and under stress to determine the myocardial flow reserve.

Protocol 2: Generalized this compound Stress SPECT Imaging in Rodents

This protocol provides a general workflow for SPECT imaging. Specific parameters, including the this compound dose for species other than mice, may require optimization.

Materials:

  • This compound solution

  • SPECT radiotracer (e.g., ⁹⁹ᵐTc-sestamibi)

  • Anesthesia

  • Saline solution

  • Tail vein catheter

  • Small animal SPECT/CT scanner

Procedure:

  • Animal Preparation and Catheterization: Follow the same procedures as described in the PET protocol.

  • Stress Imaging: a. Administer a bolus of this compound intravenously. A dose-finding study is recommended to determine the optimal dose. b. Approximately 10-20 seconds after this compound administration, inject the SPECT radiotracer through the same catheter.[5] c. Immediately follow with a saline flush.[5] d. Acquire SPECT images at the time of peak radiotracer uptake in the myocardium (typically 30-60 minutes post-injection for ⁹⁹ᵐTc-sestamibi).

  • Rest Imaging: a. On a separate day (to allow for radiotracer decay and washout of this compound), perform a rest imaging study. b. Administer the SPECT radiotracer without prior this compound injection. c. Acquire SPECT images at the same time point post-injection as the stress study.

  • Image Analysis: Reconstruct and compare the stress and rest images to identify any perfusion defects.

Visualizations

Signaling Pathway of this compound

This compound This compound A2A_Receptor A₂A Adenosine Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

Caption: Signaling pathway of this compound-induced coronary vasodilation.

Experimental Workflow for Preclinical PET Imaging

cluster_prep Preparation cluster_rest Rest Imaging cluster_stress Stress Imaging Animal_Prep Animal Preparation (Fasting, Anesthesia) Catheterization Tail Vein Catheterization Animal_Prep->Catheterization Rest_Tracer Inject PET Radiotracer Catheterization->Rest_Tracer Rest_Scan Acquire Rest PET Scan Rest_Tracer->Rest_Scan Regadenoson_Admin Administer this compound Rest_Scan->Regadenoson_Admin Stress_Tracer Inject PET Radiotracer Regadenoson_Admin->Stress_Tracer Stress_Scan Acquire Stress PET Scan Stress_Tracer->Stress_Scan Analysis Image Reconstruction and Data Analysis Stress_Scan->Analysis

Caption: Workflow for a preclinical myocardial perfusion PET study.

Logical Relationship: Dosing to Physiological Response

Dose This compound Dose (e.g., 2.5 µg/kg in mouse) Receptor_Activation A₂A Receptor Activation Dose->Receptor_Activation Determines extent of Physiological_Response Increased Coronary Blood Flow (Hyperemia) Receptor_Activation->Physiological_Response Causes Imaging_Outcome Differential Radiotracer Uptake (Perfusion Imaging) Physiological_Response->Imaging_Outcome Enables visualization of

Caption: Relationship between this compound dose and imaging outcome.

References

Combining Regadenoson with Advanced Imaging Modalities: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the integration of Regadenoson with Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) for cardiovascular imaging.

Introduction

This compound is a selective A₂A adenosine receptor agonist that causes coronary vasodilation, making it a valuable pharmacological stress agent in myocardial perfusion imaging (MPI).[1][2] Its rapid onset, short duration of action, and favorable side-effect profile compared to other vasodilators make it well-suited for use with advanced imaging modalities like MRI and PET.[3][4] This document outlines detailed protocols for conducting this compound stress cardiac MRI and PET studies, summarizes key quantitative data from clinical research, and illustrates the underlying signaling pathway and experimental workflows.

Mechanism of Action: A₂A Receptor Signaling

This compound selectively binds to the adenosine A₂A receptors on the smooth muscle cells of coronary arteries.[5][6] This binding activates a G-protein coupled receptor cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates target proteins that cause smooth muscle relaxation and vasodilation.[5] This induced hyperemia mimics the effects of exercise, allowing for the detection of myocardial ischemia.[1][5]

This compound This compound A2A_Receptor A2A Adenosine Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to

This compound A₂A Receptor Signaling Pathway

Application 1: this compound Stress Cardiac Magnetic Resonance Imaging (CMR)

This compound stress CMR is a non-invasive imaging technique used to assess myocardial ischemia and viability.[7][8] It provides excellent spatial resolution and allows for the quantification of myocardial blood flow.

Experimental Protocol: this compound Stress CMR

This protocol is a synthesis of methodologies described in clinical studies.[9][10][11]

Patient Preparation:

  • Patients should abstain from caffeine-containing products for at least 12-24 hours prior to the scan.[12][13]

  • Informed consent should be obtained after a detailed explanation of the procedure and potential side effects of this compound.[12]

  • Establish intravenous (IV) access for the administration of this compound and contrast agent.

Imaging Protocol:

  • Rest Imaging: Acquire baseline cine images and T1 mapping sequences.

  • Stress Induction: Administer a fixed dose of 0.4 mg (5 mL) of this compound as a rapid IV bolus.[9][14] For pediatric patients, a weight-based dose (e.g., 6-10 mcg/kg) may be used.[7][12]

  • Stress Perfusion Imaging: Approximately 70 seconds after this compound administration, inject a gadolinium-based contrast agent and acquire first-pass perfusion images.[10]

  • Reversal Agent (Optional but Recommended): Administer 50-200 mg of intravenous aminophylline or theophylline to reverse the vasodilatory effects of this compound.[9][11]

  • Rest Perfusion Imaging: After a suitable delay (typically 10-15 minutes), inject a second dose of the contrast agent and acquire rest perfusion images.

  • Late Gadolinium Enhancement (LGE): Acquire LGE images 10-15 minutes after the final contrast injection to assess for myocardial scarring and infarction.

Monitoring:

  • Continuously monitor electrocardiogram (ECG), heart rate, and blood pressure throughout the procedure.[13]

cluster_prep Patient Preparation cluster_imaging Imaging Workflow cluster_monitoring Continuous Monitoring Prep1 No Caffeine for 12-24h Prep2 Informed Consent Prep1->Prep2 Prep3 IV Access Prep2->Prep3 Rest_Imaging Rest Imaging (Cine, T1 mapping) Prep3->Rest_Imaging Regadenoson_Admin Administer this compound (0.4 mg IV) Rest_Imaging->Regadenoson_Admin Stress_Perfusion Stress Perfusion Imaging (with Contrast) Regadenoson_Admin->Stress_Perfusion Reversal Administer Reversal Agent (Aminophylline/Theophylline) Stress_Perfusion->Reversal Rest_Perfusion Rest Perfusion Imaging (with Contrast) Reversal->Rest_Perfusion LGE Late Gadolinium Enhancement Rest_Perfusion->LGE ECG ECG HR Heart Rate BP Blood Pressure

This compound Stress CMR Workflow

Quantitative Data Summary: this compound Stress CMR
ParameterFindingReference
Hemodynamic Response
Mean Heart Rate Increase23.9 ± 11.4 bpm to 41 ± 27%[12][14]
Mean Systolic BP Decrease-7.1 ± 18.8 mmHg to -8.2 ± 17.1 mmHg[9][14]
Mean Diastolic BP Decrease-4.9 ± 10.2 mmHg to -5.3 ± 9.2 mmHg[9][14]
Safety and Tolerability
Major Adverse EventsRare; no severe events requiring hospitalization reported in a study of 603 patients.[9]
Minor Adverse EventsOccur in approximately 19.6% to 52% of patients.[9][15]
Common SymptomsDyspnea (19-30%), chest pain/discomfort (18-27%), flushing (6%), headache (15%).[8][9]
Study Termination RateVery low (e.g., 0.3% in one study).[9]

Application 2: this compound Stress Positron Emission Tomography (PET)

This compound stress PET is a highly accurate method for detecting obstructive coronary artery disease (CAD) by quantifying myocardial blood flow.[16][17]

Experimental Protocol: this compound Stress PET/CT with ⁸²Rb

This protocol is based on methodologies from published clinical trials.[3][18]

Patient Preparation:

  • Patients should fast for at least 4 hours prior to the study.

  • Patients should avoid caffeine for at least 12 hours.

  • Obtain informed consent and establish IV access.

Imaging Protocol:

  • Rest Imaging:

    • Perform a low-dose CT scan for attenuation correction.

    • Administer a bolus of ⁸²Rb (e.g., 1110-2220 MBq) at rest.[3][18]

    • Acquire rest PET images.

  • Stress Imaging:

    • Administer a 0.4 mg IV bolus of this compound.[18]

    • Immediately follow with a 10 mL saline flush and the stress dose of ⁸²Rb (e.g., 1110 MBq).[18]

    • Acquire stress PET images.

  • Reversal Agent (As Needed): Intravenous aminophylline (e.g., 100 mg) can be administered for symptomatic relief.[3]

Monitoring:

  • Monitor vital signs and for any adverse reactions throughout the procedure.

cluster_prep Patient Preparation cluster_imaging Imaging Workflow cluster_monitoring Monitoring Prep1 Fast for 4h Prep2 No Caffeine for 12h Prep1->Prep2 Prep3 Informed Consent & IV Access Prep2->Prep3 CT_Rest CT for Attenuation Correction (Rest) Prep3->CT_Rest Rb_Rest Administer ⁸²Rb (Rest Dose) CT_Rest->Rb_Rest PET_Rest Acquire Rest PET Images Rb_Rest->PET_Rest Regadenoson_Admin Administer this compound (0.4 mg IV) PET_Rest->Regadenoson_Admin Rb_Stress Administer ⁸²Rb (Stress Dose) Regadenoson_Admin->Rb_Stress PET_Stress Acquire Stress PET Images Rb_Stress->PET_Stress Vitals Vital Signs Adverse_Events Adverse Events

This compound Stress PET/CT Workflow

Quantitative Data Summary: this compound Stress PET
ParameterFindingReference
Diagnostic Accuracy (vs. Angiography)
Sensitivity92% (95% CI: 83%-97%) to 95%[16][17][18][19]
Specificity77% (95% CI: 66%-86%)[16][17]
Overall Accuracy86%[18][19]
Positive Predictive Value88.4%[18][19]
Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR)
Stress MBF (vs. Dipyridamole)Not significantly different (2.2 ± 0.6 vs. 2.1 ± 0.6 ml/min/g)[20]
MFR (vs. Dipyridamole)Not significantly different (2.9 ± 0.8 vs. 2.8 ± 0.7)[20]
Left Ventricular Ejection Fraction (LVEF) Reserve
Normal Myocardial Perfusion6.5% ± 5.4%[3][16]
Mild Reversible Defects4.3% ± 5.1%[3][16]
Moderate to Severe Reversible Defects-0.2% ± 8.4%[3][16]

Conclusion

The combination of this compound with MRI and PET offers powerful, non-invasive tools for the assessment of coronary artery disease. The protocols and data presented herein provide a comprehensive guide for researchers and clinicians to effectively and safely implement these advanced imaging techniques. The high diagnostic accuracy and safety profile of this compound make it a preferred pharmacological stress agent in modern cardiovascular imaging.

References

Troubleshooting & Optimization

Technical Support Center: Reversing Regadenoson Effects in Animal Models with Aminophylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reversing the pharmacological effects of Regadenoson with aminophylline in animal models. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its reversal by aminophylline?

A1: this compound is a selective A2A adenosine receptor agonist.[1] Its binding to this receptor on coronary blood vessels initiates a signaling cascade that leads to smooth muscle relaxation and a subsequent increase in coronary blood flow.[1] Aminophylline acts as a non-selective adenosine receptor antagonist. By competitively binding to adenosine receptors, including the A2A subtype, aminophylline blocks the action of this compound, thereby reversing its vasodilatory effects.[2][3]

Q2: What is a typical dose of this compound to induce a measurable effect in animal models?

A2: The optimal dose of this compound will vary depending on the animal species and the desired physiological response. In conscious dogs, intravenous (IV) bolus injections of this compound at doses ranging from 1 to 10 µg/kg have been shown to cause a dose-dependent increase in heart rate and a decrease in mean arterial pressure.[4] For coronary vasodilation studies, a starting point for dose-finding experiments in a canine model could be guided by these ranges. It is recommended to perform a dose-response study to determine the ideal dose for your specific experimental setup.

Q3: What is the recommended dose range for aminophylline to effectively reverse this compound's effects?

A3: In human clinical studies, IV aminophylline doses ranging from 50 mg to 250 mg have been used to reverse the effects of this compound.[3][5] A common approach is a slow IV injection of 50 mg to 100 mg over 30 to 60 seconds.[5] For animal models, the appropriate dose should be determined through dose-response studies. A starting point could be to extrapolate from human doses based on body weight and surface area, followed by empirical testing.

Q4: How quickly can a reversal of this compound's effects be expected after aminophylline administration?

A4: Clinical studies in humans have demonstrated a rapid reversal of this compound-induced hemodynamic effects. The time to return to baseline hemodynamics after aminophylline administration is approximately 111 ± 71 seconds.[2] The complete reversal of symptoms has been reported to occur in a similar timeframe.[6]

Q5: Are there any known experimental conditions where aminophylline's reversal of this compound may be altered?

A5: While specific data from animal models is limited, clinical observations in human patients with end-stage renal disease suggest that the pharmacodynamic effects of this compound may be prolonged.[7][8] In such cases, the administration of aminophylline, even at a later time point (e.g., more than 30 minutes after this compound), has been shown to be effective in reversing the effects.[8] Researchers working with animal models of renal impairment should consider the potential for altered pharmacokinetics and may need to adjust the dose or timing of aminophylline administration.[7][9]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Incomplete or slow reversal of this compound's effects. Insufficient dose of aminophylline. 1. Review the aminophylline dose used. Consider conducting a dose-escalation study to determine the optimal reversal dose for your specific animal model and this compound concentration. 2. Ensure the aminophylline solution is properly prepared and administered.
Altered pharmacokinetics in the experimental model. 1. Consider factors that may alter drug metabolism and clearance in your animal model, such as renal or hepatic impairment. 2. In such cases, a higher or repeated dose of aminophylline may be necessary.
Unexpected side effects after aminophylline administration (e.g., tachycardia, arrhythmias). Aminophylline is a non-selective adenosine receptor antagonist and also a phosphodiesterase inhibitor. 1. Monitor for potential side effects such as tachycardia or arrhythmias. 2. Consider reducing the dose of aminophylline to the minimum effective dose required for reversal.
Variability in this compound's effects between experiments. Presence of other methylxanthines (e.g., caffeine) in the experimental system. 1. Ensure that the animals have been appropriately fasted from any substances containing methylxanthines for at least 12 hours prior to the experiment. 2. Use a standardized diet for all experimental animals.

Quantitative Data Summary

The following tables summarize quantitative data primarily from human clinical studies, which can serve as a valuable reference for designing preclinical experiments in animal models.

Table 1: Dosing and Administration of this compound and Aminophylline in Human Studies

ParameterThis compoundAminophylline
Standard Adult Dose400 mcg (intravenous bolus)[5]50-250 mg (slow intravenous injection)[3][5]
Administration Time< 10 seconds[5]30-60 seconds (for 50-100 mg)[5]

Table 2: Efficacy of Aminophylline in Reversing this compound's Effects in Human Studies

ParameterValueReference
Time to Return to Baseline Hemodynamics111 ± 71 seconds[2]
Complete Reversal Rate (Symptoms)87%[6]

Experimental Protocols

Generalized Protocol for Evaluating Aminophylline Reversal of this compound-Induced Coronary Vasodilation in a Canine Model

This protocol provides a general workflow. Researchers must adapt this protocol to their specific experimental design and adhere to all institutional and national guidelines for animal welfare.

Objective: To evaluate the efficacy of aminophylline in reversing this compound-induced coronary vasodilation in an anesthetized canine model.

Materials:

  • This compound for injection

  • Aminophylline for injection

  • Anesthetized canine model

  • Coronary blood flow measurement equipment (e.g., Doppler flow probe)

  • Hemodynamic monitoring system (for heart rate, blood pressure, ECG)

  • Intravenous catheters

Procedure:

  • Animal Preparation:

    • Anesthetize the canine subject according to an approved Institutional Animal Care and Use Committee (IACUC) protocol.

    • Surgically expose a coronary artery (e.g., the left anterior descending coronary artery) and place a Doppler flow probe to measure coronary blood flow velocity.

    • Insert intravenous catheters for drug administration and continuous hemodynamic monitoring.

  • Baseline Measurements:

    • Allow the animal to stabilize under anesthesia.

    • Record baseline coronary blood flow, heart rate, and arterial blood pressure for a minimum of 15 minutes to ensure stability.

  • This compound Administration:

    • Administer a bolus of this compound intravenously. The dose should be predetermined from pilot or dose-response studies to induce a significant and stable increase in coronary blood flow (e.g., starting with a dose range of 1-10 µg/kg).

  • Peak Effect Measurement:

    • Continuously monitor and record coronary blood flow and hemodynamic parameters until a peak and stable vasodilatory effect of this compound is observed. This is typically achieved within minutes of administration.[5]

  • Aminophylline Administration:

    • Once the peak effect of this compound is established and stable, administer a slow intravenous bolus of aminophylline.

    • A dose-response study for aminophylline should be conducted, starting with a low dose and escalating in subsequent experiments to determine the minimal effective dose for reversal.

  • Reversal Monitoring:

    • Continuously record coronary blood flow and hemodynamic parameters following aminophylline administration.

    • Monitor the time course of reversal, noting the time to return to baseline values.

  • Data Analysis:

    • Calculate the percentage increase in coronary blood flow from baseline after this compound administration.

    • Calculate the percentage reversal of the this compound effect after aminophylline administration.

    • Analyze changes in heart rate and blood pressure throughout the experiment.

Visualizations

G cluster_this compound This compound Signaling Pathway cluster_Aminophylline Aminophylline Reversal Mechanism This compound This compound A2A_Receptor A2A Adenosine Receptor This compound->A2A_Receptor Binds to AC Adenylate Cyclase A2A_Receptor->AC Activates Block Blocks Binding A2A_Receptor->Block cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to Aminophylline Aminophylline Aminophylline->A2A_Receptor Competitively Binds to Block->this compound

Caption: Mechanism of this compound-induced vasodilation and its reversal by aminophylline.

G cluster_workflow Experimental Workflow A Animal Preparation (Anesthesia, Instrumentation) B Baseline Measurement (CBF, HR, BP) A->B C This compound Administration (IV Bolus) B->C D Peak Effect Measurement C->D E Aminophylline Administration (Slow IV Bolus) D->E F Reversal Monitoring E->F G Data Analysis F->G

Caption: Generalized experimental workflow for aminophylline reversal of this compound.

References

Technical Support Center: Managing Regadenoson-Induced Side Effects in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects induced by Regadenoson in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound?

This compound is a selective A2A adenosine receptor agonist.[1][2] Its primary action involves binding to the A2A adenosine receptors located on the smooth muscle cells of coronary arteries.[3][4] This binding activates a G-protein (Gs) coupled signaling cascade, leading to an increase in cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[3][5] The ultimate effect is vasodilation of the coronary arteries, which increases coronary blood flow.[3][5]

Q2: What are the most common side effects observed during this compound administration in experimental subjects?

The most frequently reported side effects are generally mild and transient.[6] These include dyspnea (shortness of breath), headache, flushing, chest discomfort, dizziness, and nausea.[7][8] Most of these reactions begin shortly after administration and typically resolve within 15 to 30 minutes.[2][9]

Q3: Are there more severe, less common side effects to be aware of?

Yes, while less frequent, more serious adverse events can occur. These include myocardial ischemia, atrioventricular (AV) block, atrial fibrillation, hypotension, hypertension, bronchoconstriction, and in rare cases, seizures or cerebrovascular accidents (stroke).[7][9][10] It is crucial to have cardiac resuscitation equipment and trained personnel available during experiments.[8]

Q4: How can this compound-induced side effects be reversed?

Aminophylline, a non-selective adenosine receptor antagonist, is the primary agent used to reverse the effects of this compound.[9][11] It acts by competitively blocking the A2A receptors, thereby counteracting the action of this compound.[11] Intravenous caffeine has also been studied as an alternative for symptom reversal.[4][12]

Q5: What is the recommended protocol for administering Aminophylline for reversal?

A common dosage of aminophylline is a slow intravenous injection of 50 mg to 100 mg over 30 to 60 seconds.[11][13] Doses can range from 50 mg to 250 mg.[9] The reversal of hemodynamic effects is typically rapid, often occurring within a couple of minutes.[11][14]

Troubleshooting Guides

Issue: Persistent or Severe Hypotension Post-Regadenoson Administration

  • Immediate Action:

    • Ensure the subject is in a supine position.

    • Administer a rapid intravenous fluid bolus (e.g., normal saline), unless contraindicated.

    • Prepare for the administration of a reversal agent.

  • Pharmacological Intervention:

    • Administer aminophylline as per the recommended protocol (50-100 mg slow IV injection).[11][13]

    • Monitor blood pressure closely, expecting a return to baseline shortly after aminophylline administration.[14]

  • Considerations:

    • The risk of serious hypotension may be elevated in subjects with autonomic dysfunction, hypovolemia, or certain pre-existing heart conditions.[15]

Issue: Subject Reports Severe Dyspnea or Shows Signs of Bronchoconstriction

  • Immediate Action:

    • Administer oxygen.

    • Ensure airway is clear.

    • Have bronchodilator therapy (e.g., albuterol) readily available.[15][16]

  • Pharmacological Intervention:

    • Administer aminophylline to reverse the effects of this compound.[8]

  • Experimental Protocol Review:

    • Screen subjects for a history of asthma or severe COPD, as this compound should be used with caution in these populations.[10]

Issue: Onset of Seizure Activity Following this compound Injection

  • Immediate Action:

    • Ensure the subject's safety and protect them from injury.

    • Monitor vital signs and airway.

    • Provide supportive care.

  • Important Note:

    • The use of methylxanthines like aminophylline is not recommended in patients who experience a seizure in association with this compound administration.[9]

    • Urgent anticonvulsant management may be required for prolonged seizures.[13][16]

  • Pre-screening:

    • Obtain a seizure history from all subjects prior to this compound administration, as it may lower the seizure threshold.[16]

Data Presentation

Table 1: Incidence of Common this compound-Induced Side Effects

Side EffectIncidence RateReference
Dyspnea32% - 44%[17][18][19]
Flushing23% - 73%[17][18]
Chest Discomfort/Pain15% - 36%[17][18]
Headache12% - 26%[19][20]
Dizziness5% - 12%[20]
Nausea/Abdominal Discomfort11% - 38%[19]
Palpitations15%[17]

Note: Incidence rates can vary based on the study population and reporting methodology.

Table 2: Hemodynamic Effects of this compound

ParameterChange from BaselineTime to Peak EffectTime to ResolutionReference
Heart RateIncrease of 25 ± 11 bpm1-4 minutesElevated for >15 minutes[13][19]
Systolic Blood PressureDecrease of 13 ± 14 mmHgWithin 15 minutes~15 minutes[13]
Diastolic Blood PressureDecrease of 10 ± 8 mmHgWithin 15 minutes~15 minutes[13]

Experimental Protocols

Protocol 1: Standard this compound Administration for Experimental Stress Induction

  • Subject Preparation: Instruct subjects to abstain from methylxanthine-containing products (e.g., caffeine, theophylline) for at least 12 hours prior to the experiment.[9][15]

  • IV Access: Establish a peripheral intravenous line using a 22-gauge or larger catheter.[13]

  • Dosage: Administer a 0.4 mg (5 mL) dose of this compound.[13]

  • Administration: Inject the full dose as a rapid intravenous push over approximately 10 seconds.[13]

  • Saline Flush: Immediately follow the this compound injection with a 5 mL flush of 0.9% sodium chloride.[13]

  • Monitoring: Continuously monitor ECG and measure blood pressure and heart rate at regular intervals (e.g., every minute) during and after administration until stable.[13]

Protocol 2: Aminophylline Reversal of this compound-Induced Effects

  • Indication: Initiate this protocol for severe or persistent adverse reactions to this compound.[13]

  • Dosage Preparation: Prepare a dose of aminophylline, typically ranging from 50 mg to 100 mg.[11][13]

  • Administration: Administer the aminophylline dose via slow intravenous injection over 30 to 60 seconds.[13]

  • Monitoring: Continue to monitor vital signs and ECG. Observe for the reversal of side effects, which is expected to occur rapidly.[11][14]

  • Repeat Dosing: If necessary, additional doses of aminophylline may be considered, up to a total of 250 mg, based on the subject's response.[9]

Visualizations

Regadenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor A2A Adenosine Receptor This compound->A2A_Receptor Binds to Gs_Protein Gs Protein (inactive) A2A_Receptor->Gs_Protein Activates Gs_Protein_active Gs Protein (active α-subunit) Gs_Protein->Gs_Protein_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein_active->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Vasodilation Coronary Vasodilation PKA_active->Vasodilation Leads to Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitor Monitoring & Response cluster_reversal Reversal Protocol Prep Subject Preparation (≥12hr methylxanthine-free) IV_Access Establish IV Access Prep->IV_Access Admin_Rega Administer this compound (0.4mg rapid IV push) IV_Access->Admin_Rega Saline_Flush Administer Saline Flush (5mL) Admin_Rega->Saline_Flush Monitor Monitor Vital Signs & ECG Saline_Flush->Monitor Side_Effects Observe for Side Effects Monitor->Side_Effects No_Effects No/Mild Side Effects Side_Effects->No_Effects No Severe_Effects Severe/Persistent Side Effects Side_Effects->Severe_Effects Yes Continue_Monitor Continue Monitoring Until Resolution No_Effects->Continue_Monitor Continue standard monitoring Admin_Amino Administer Aminophylline (50-100mg slow IV) Severe_Effects->Admin_Amino Admin_Amino->Continue_Monitor

References

Technical Support Center: Optimizing Regadenoson for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Regadenoson in in vitro cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is a highly selective agonist for the adenosine A2A receptor, a G-protein coupled receptor (GPCR).[1][2][3] Its mechanism of action is centered on the activation of the A2A receptor, which is coupled to the Gs alpha subunit of the G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] Therefore, in vitro, this compound is primarily used to study A2A receptor signaling and its downstream effects, which are mediated by cAMP.

Q2: Which cell lines are suitable for in vitro assays with this compound?

The choice of cell line is critical and depends on the expression of the adenosine A2A receptor. Commonly used cell lines include:

  • HEK293 cells stably expressing the human A2A receptor (HEK-A2A): These are frequently used for their robust and reproducible responses.

  • CHO cells stably expressing the A2A receptor (CHO-A2A): Another common model for studying A2A receptor function.

  • PC12 cells: These cells endogenously express the A2A receptor, but some studies suggest that this compound may act as a weak partial agonist in this cell line.[5]

  • bEnd.3 cells (mouse brain endothelial cells): These have been used to study the effects of this compound on A2A receptor desensitization.[6]

It is essential to verify the expression and functionality of the A2A receptor in your chosen cell line before initiating experiments.

Q3: What is a typical effective concentration range for this compound in cell-based assays?

Based on its in vivo potency for coronary vasodilation (EC50 of 6.4 nM) and its binding affinity, a good starting concentration range for in vitro assays is typically between 1 nM and 10 µM .[7] The optimal concentration will depend on the cell type, receptor expression level, and the specific assay being performed. A dose-response curve should always be generated to determine the EC50 in your experimental system.

Q4: How should I prepare and store this compound for in vitro use?

This compound is sparingly soluble in aqueous buffers at neutral pH. Therefore, it is recommended to prepare a stock solution in an organic solvent like DMSO.

  • Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Storage: Store the solid compound at -20°C for long-term stability (≥4 years). The DMSO stock solution should also be stored at -20°C and is stable for several months. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the DMSO stock in your cell culture medium or assay buffer. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.1%).

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: Binding Affinity and Potency of this compound

ParameterReceptor SubtypeValueCell Line/SystemReference
Ki Human A2A~290 nMStably transfected cells[5]
Human A1>16.5 µMStably transfected cells[8]
EC50 Coronary Vasodilation6.4 ± 1.2 nMIn vivo (biochemical studies)

Note: In vitro EC50 values for cAMP accumulation can vary significantly between cell lines and assay conditions. It is crucial to determine this value empirically in your specific experimental setup.

Experimental Protocols

Protocol 1: In Vitro cAMP Accumulation Assay

This assay measures the functional response to A2A receptor activation by quantifying the production of intracellular cAMP.

Materials:

  • Cells expressing the A2A receptor (e.g., HEK-A2A or CHO-A2A cells)

  • This compound stock solution (10 mM in DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation

  • Serum-free cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Preparation: The following day, replace the culture medium with serum-free medium and incubate for 1-2 hours to starve the cells.

  • Agonist Stimulation: Prepare serial dilutions of this compound in serum-free medium containing a PDE inhibitor (e.g., IBMX). Add the this compound working solutions to the cells. Include a vehicle control (medium with the same final DMSO concentration and PDE inhibitor).

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes). A time-course experiment is recommended to determine the peak cAMP accumulation.

  • Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP levels using your chosen detection method.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration. Calculate the EC50 value from this curve.

Protocol 2: Cytotoxicity Assay (MTT-based)

This protocol assesses the potential cytotoxic effects of this compound on your chosen cell line.

Materials:

  • Cells of interest

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range to test for potential cytotoxicity, considering its high potency, would be from 10 nM to 100 µM. Include a vehicle control (medium with the equivalent highest concentration of DMSO) and a positive control for cytotoxicity if available.

  • Incubation: Replace the medium in the wells with the this compound-containing medium and incubate for a duration relevant to your primary assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Troubleshooting Guides

Issue 1: Low or No cAMP Signal in Response to this compound

Possible Cause Troubleshooting Step
Low A2A Receptor Expression Confirm A2A receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding. Consider using a cell line with higher or verified receptor expression.
Poor Cell Health Ensure cells are healthy, viable (>90%), and within a low passage number. Avoid over-confluency during cell culture.
Suboptimal Cell Density Perform a cell titration experiment to determine the optimal number of cells per well that provides the best signal-to-background ratio.
Degraded this compound Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
Ineffective PDE Inhibition Use a broad-spectrum PDE inhibitor like IBMX at an optimized concentration (e.g., 0.5 mM). Ensure it is fully dissolved and added to the stimulation buffer just before use.
Suboptimal Stimulation Time Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak of cAMP production for your specific cell line.
Receptor Desensitization Prolonged exposure to high concentrations of this compound can lead to A2A receptor desensitization.[6] Keep stimulation times as short as necessary to capture the peak response.

Issue 2: High Background Signal in cAMP Assay

Possible Cause Troubleshooting Step
Basal cAMP Levels are Too High Reduce the number of cells seeded per well. Ensure cells are not over-confluent.
Serum in the Medium Serum can contain factors that stimulate adenylyl cyclase. Perform the stimulation in serum-free medium.
Contamination Ensure aseptic techniques during cell culture and the assay to prevent bacterial or yeast contamination, which can affect cAMP levels.
Assay Kit Components Ensure all assay kit components are within their expiration date and have been stored correctly.

Issue 3: Inconsistent Results or High Variability

Possible Cause Troubleshooting Step
Inconsistent Cell Numbers Ensure a homogenous cell suspension before seeding and use precise pipetting techniques.
Edge Effects in 96-well Plates To minimize evaporation from the outer wells, fill the peripheral wells with sterile PBS or medium without cells. Ensure proper humidity in the incubator.
Incomplete Solubilization (MTT Assay) Ensure formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by gentle shaking.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions.

Visualizations

Regadenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2A_Receptor Adenosine A2A Receptor (GPCR) This compound->A2A_Receptor Binds to Gs Gs Protein A2A_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Caption: this compound-A2A Receptor Signaling Pathway.

Experimental_Workflow_cAMP cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed A2A-expressing cells in 96-well plate starve_cells Serum-starve cells seed_cells->starve_cells prepare_reagents Prepare this compound dilutions and PDE inhibitor solution stimulate Stimulate with this compound + PDE inhibitor prepare_reagents->stimulate starve_cells->stimulate lyse Lyse cells stimulate->lyse measure_cAMP Measure cAMP levels (e.g., HTRF, ELISA) lyse->measure_cAMP analyze_data Generate dose-response curve and calculate EC50 measure_cAMP->analyze_data

Caption: Experimental Workflow for a cAMP Assay.

Troubleshooting_Logic start Low cAMP Signal? check_cells Check Cell Health & Receptor Expression start->check_cells Yes check_reagents Verify Reagent Integrity (this compound, PDE Inhibitor) check_cells->check_reagents optimize_protocol Optimize Protocol (Cell Density, Time) check_reagents->optimize_protocol positive_control Run Positive Control (e.g., Forskolin) optimize_protocol->positive_control success Signal Restored positive_control->success Works fail Issue Persists: Consult Assay Kit Troubleshooting positive_control->fail Fails

Caption: Troubleshooting Logic for Low cAMP Signal.

References

Technical Support Center: The Impact of Caffeine on Regadenoson Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of caffeine on the efficacy of Regadenoson in myocardial perfusion imaging (MPI).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which caffeine interferes with this compound's efficacy?

A1: Caffeine is a non-specific competitive antagonist of all adenosine receptor subtypes, including the A2A receptor.[1][2] this compound is a selective adenosine A2A receptor agonist that causes coronary vasodilation, a key process for myocardial perfusion imaging.[3][4] By competitively binding to the A2A receptors, caffeine blocks this compound from exerting its vasodilatory effect, potentially leading to an underestimation of myocardial ischemia and an increased risk of false-negative results.[1][5][6]

Q2: What is the recommended caffeine withdrawal period before a this compound stress test?

A2: Current guidelines from the American Society of Nuclear Cardiology (ASNC) and this compound prescribing information recommend that patients avoid caffeine and other methylxanthine-containing products for at least 12 to 24 hours before a scheduled radionuclide MPI.[1][7][8][9] Some institutions may recommend a 24-hour abstinence period to ensure complete washout.[10]

Q3: Can the effects of caffeine be reversed during a this compound stress test?

A3: While not a standard protocol for reversing caffeine's impact on efficacy, aminophylline, an adenosine receptor antagonist, can be used to reverse adverse reactions to this compound, such as severe or persistent chest pain or bronchospasm.[3][9] One study also explored the use of intravenous and oral caffeine to reverse adverse symptoms of this compound, suggesting it may be an effective initial strategy, but intravenous aminophylline or caffeine should be available for optimal symptom reversal.[11]

Q4: Are there alternative stress agents that are less affected by caffeine?

A4: While this compound is a selective A2A agonist and thought to be less influenced by caffeine due to its strong affinity for the receptor, studies have shown significant interaction.[5] Other adenosine receptor agonists like adenosine and dipyridamole are also affected by caffeine.[5] Exercise stress testing, when feasible for the patient, is an alternative that is not impacted by caffeine's pharmacological effects on adenosine receptors.

Q5: What are the observed hemodynamic effects of caffeine in patients undergoing a this compound stress test?

A5: Studies have shown that caffeine consumption prior to a this compound stress test can blunt the heart rate response.[1][12] Patients who consumed caffeine have been observed to have a lower resting and peak heart rate compared to non-caffeine consumers.[13][14] Additionally, a blunted diastolic blood pressure response has been noted in caffeine consumers.[13][14]

Troubleshooting Guides

Scenario 1: A research subject reports consuming caffeine within the 12-hour withdrawal window.

  • Problem: Potential for a false-negative or inconclusive myocardial perfusion imaging result due to caffeine's antagonistic effect on this compound.

  • Recommended Actions:

    • Quantify Caffeine Intake: Determine the amount and type of caffeinated product consumed and the time of consumption.

    • Consult Study Protocol: Refer to the specific study protocol for guidance on handling such deviations.

    • Consider Postponement: If the protocol allows, the most conservative approach is to reschedule the study to ensure adherence to the caffeine withdrawal period.

    • Document Thoroughly: If the study proceeds, meticulously document the caffeine intake details. This information is crucial for data analysis and interpretation.

    • Interpret Results with Caution: The imaging results should be interpreted with the knowledge of potential caffeine interference. Consider the possibility of an attenuated hyperemic response.

Scenario 2: Suboptimal myocardial perfusion imaging results are observed in a subject with no reported protocol deviations.

  • Problem: The imaging results show reduced or no evidence of ischemia where it is clinically expected, suggesting a potential false-negative result.

  • Troubleshooting Steps:

    • Verify Caffeine Abstinence: Re-confirm with the subject about any inadvertent caffeine consumption, including hidden sources like certain medications or decaffeinated beverages which can contain trace amounts.[10]

    • Review Subject's Medication: Ensure the subject has not taken any medications containing methylxanthines.[8]

    • Assess Hemodynamic Response: Analyze the heart rate and blood pressure changes during the stress test. A blunted response may suggest an attenuated effect of this compound.[1][12]

    • Consider Pharmacokinetic Variability: Individual differences in caffeine metabolism can lead to prolonged effects in some subjects.

    • Evaluate Technical Factors: Rule out any technical issues with the imaging equipment or radiotracer administration.

Quantitative Data Summary

The following tables summarize the quantitative data from key research studies on the impact of caffeine on this compound efficacy.

Table 1: Effect of Caffeine on Reversible Perfusion Defects in SPECT MPI

StudyCaffeine DoseNumber of SubjectsChange in Mean Number of Segments with Reversible Defects (from baseline)p-value (vs. Placebo)
Tejani et al. (Prospective, Randomized)[1][2]200 mg70-0.61 ± 1.097<0.001
400 mg71-0.62 ± 1.367<0.001
Placebo660.12 ± 0.981NA

Table 2: Hemodynamic Effects of Caffeine During this compound Stress Testing

StudyGroupResting Heart Rate (bpm)Peak Heart Rate (bpm)Diastolic Blood Pressure Response (mmHg)
Michaelian et al.[13][14]Caffeine Consumers69970.24
Non-Caffeine Consumers77108-7.20
p-value0.04970.03140.0468

Experimental Protocols

Protocol: Prospective, Randomized, Multicenter Study on Caffeine's Effect on this compound SPECT MPI (Adapted from Tejani et al.[1][15])

  • Subject Recruitment: Enroll clinically stable outpatients with a high likelihood of ischemia who are regular caffeine consumers.

  • Baseline Imaging (Day 1 & 3):

    • Day 1: Perform a rest single-photon emission computed tomography (SPECT) MPI (MPI-1).

    • Day 3: Perform a stress MPI with this compound (MPI-2).

  • Intervention (Day 5):

    • Subjects with at least one segment showing a reversible defect on MPI-2 are randomized.

    • Administer double-blinded caffeine tablets (200 mg or 400 mg) or a placebo 90 minutes before a repeat this compound stress MPI (MPI-3).

  • This compound Administration and Imaging:

    • Administer a 0.4 mg intravenous injection of this compound over approximately 10 seconds.

    • Administer a 5 mL saline flush immediately after.

    • Inject the radionuclide tracer 10-20 seconds after the saline flush.

    • Begin SPECT MPI acquisition 60-90 minutes later.

  • Data Analysis:

    • Compare the number of segments with reversible defects between MPI-2 and MPI-3 across the caffeine and placebo groups.

    • Analyze changes in hemodynamic parameters (heart rate, blood pressure) post-Regadenoson administration.

Visualizations

cluster_0 This compound Signaling Pathway cluster_1 Caffeine Interference This compound This compound A2A_Receptor Adenosine A2A Receptor (on vascular smooth muscle) This compound->A2A_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase Activation A2A_Receptor->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A Activation cAMP->PKA Vasodilation Coronary Vasodilation PKA->Vasodilation Caffeine Caffeine Caffeine->A2A_Receptor Competitively Blocks

Caption: this compound signaling and caffeine interference pathway.

cluster_workflow Experimental Workflow: Caffeine-Regadenoson Interaction Study Start Start: Recruit Subjects Day1 Day 1: Rest SPECT MPI (MPI-1) Start->Day1 Day3 Day 3: This compound Stress MPI (MPI-2) Day1->Day3 Ischemia_Check Ischemia Detected? Day3->Ischemia_Check Randomize Randomize Subjects Ischemia_Check->Randomize Yes End End Ischemia_Check->End No Caffeine_200 Administer 200mg Caffeine Randomize->Caffeine_200 Caffeine_400 Administer 400mg Caffeine Randomize->Caffeine_400 Placebo Administer Placebo Randomize->Placebo Day5 Day 5: Repeat this compound Stress MPI (MPI-3) Caffeine_200->Day5 Caffeine_400->Day5 Placebo->Day5 Analysis Analyze and Compare MPI-2 vs. MPI-3 Results Day5->Analysis Analysis->End

Caption: Workflow for a caffeine-Regadenoson interaction study.

cluster_troubleshooting Troubleshooting Logic: Suboptimal MPI Results Start Start: Suboptimal MPI Result Confirm_Caffeine Re-confirm Caffeine Abstinence? Start->Confirm_Caffeine Review_Meds Review Subject's Medications for Methylxanthines? Confirm_Caffeine->Review_Meds Yes (Abstinence Claimed) Caffeine_Suspected Caffeine Interference Suspected Confirm_Caffeine->Caffeine_Suspected No (Consumption Reported) Analyze_Hemo Analyze Hemodynamic Response? Review_Meds->Analyze_Hemo No Review_Meds->Caffeine_Suspected Yes (Methylxanthines Taken) Check_Tech Evaluate Technical Factors? Analyze_Hemo->Check_Tech Normal Response Analyze_Hemo->Caffeine_Suspected Blunted Response Other_Factor Other Factor Suspected Check_Tech->Other_Factor Technical Issue Found Document Document Findings and Interpret with Caution Check_Tech->Document No Technical Issues Caffeine_Suspected->Document Other_Factor->Document

Caption: Troubleshooting logic for suboptimal MPI results.

References

Regadenoson Technical Support Center: Stability and Solubility in Common Laboratory Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Regadenoson. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and solubility of this compound in common laboratory settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound Hydrate?

For optimal long-term stability, solid this compound Hydrate should be stored in a dry, dark environment at -20°C, where it is stable for at least four years.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[2] The crystalline solid form is stable for several weeks at ambient temperature, which is suitable for standard shipping conditions.[2]

Q2: How should I prepare and store stock solutions of this compound?

This compound is highly soluble in DMSO, making it a suitable solvent for preparing concentrated stock solutions.[1][2][3] Stock solutions in DMSO can be stored at 0-4°C for short-term use (days to weeks) or at -20°C for up to a month for longer-term storage.[2][3] For storage exceeding a year, it is recommended to keep DMSO stock solutions at -80°C.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.[2][3]

Q3: What is the solubility of this compound in common laboratory solvents and buffers?

This compound's solubility is highly dependent on the solvent and the pH of aqueous solutions. It is sparingly soluble in aqueous buffers at neutral pH.[1] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1]

Q4: What is the stability of this compound in aqueous solutions?

This compound's stability in aqueous solutions is pH-dependent. The maximum stability is observed in the pH range of 4-5.[2] It is unstable in highly acidic (pH < 3) and basic (pH > 8) conditions.[2] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q5: Is this compound sensitive to light?

Yes, this compound Hydrate is photolabile.[2] Exposure to UV light at 254 nm can induce oxidation.[2] Therefore, it is crucial to store both the solid compound and its solutions in amber vials or otherwise protected from light.[2]

Data Summary Tables

Table 1: Solubility of this compound Hydrate in Various Solvents

SolventSolubilityConcentration (mM)Notes
DMSO (Dimethyl Sulfoxide)78 mg/mL[3]~199.8Freely soluble. Use fresh, moisture-free DMSO for best results.[3]
Dimethylformamide (DMF)~10 mg/mL[1]~25.6Soluble.
MethanolSparingly soluble--
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]~1.28Sparingly soluble.
Aqueous Buffer (pH 2.0)45 mg/mL[2]~115.3Highly soluble due to protonation.
Aqueous Buffer (pH 7.4, 25°C)2.8 mg/mL[2]~7.2Lower solubility at physiological pH.

Table 2: pH Stability of this compound Hydrate in Aqueous Solution at 25°C

pH RangeStabilityDegradation Pathway
< 3UnstableGlycosidic bond hydrolysis, leading to the formation of ribose and purine fragments.[2]
4 - 5Maximum StabilityMinimal degradation.[2]
> 8UnstablePyrazole ring oxidation, with the N-oxide derivative as a major impurity.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of the compound in aqueous buffer. The pH of the buffer may be too high, leading to decreased solubility. The final concentration may exceed the solubility limit in the chosen buffer.Ensure the pH of your aqueous solution is in the acidic range (ideally pH 4-5) to maintain solubility.[2] For neutral buffers like PBS, first dissolve this compound in DMSO and then dilute to the final working concentration in the buffer.
Loss of biological activity in stored solutions. 1. Improper storage temperature. 2. Repeated freeze-thaw cycles. 3. Exposure to light. 4. Degradation in aqueous buffer over time.1. Store stock solutions at -20°C or -80°C for long-term use.[2] 2. Aliquot stock solutions to minimize freeze-thaw cycles.[2] 3. Always store solutions in light-protected containers.[2] 4. Prepare fresh working solutions from a properly stored stock solution for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]
Appearance of unexpected peaks in HPLC analysis. 1. Degradation of the compound due to improper storage or handling. 2. Contamination of the sample or solvent.1. Review the storage and handling procedures. Consider performing a forced degradation study to identify potential degradants. Significant degradation can occur under oxidative, acidic, and basic conditions.[2] 2. Use high-purity solvents and ensure proper cleaning of all labware.
Inconsistent results between experiments. 1. Inaccurate concentration of stock solutions due to hydration level. 2. Degradation of the compound.1. The molecular weight of this compound Hydrate can vary based on the degree of hydration. Use the batch-specific molecular weight provided by the supplier for accurate concentration calculations. 2. Prepare fresh working solutions from a properly stored stock solution for each experiment.

Experimental Protocols

Stability-Indicating HPLC Method

This section outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the stability of this compound.

  • Objective: To separate this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: YMC-PAK ODS AQ, 150 mm × 4.6 mm, 3 µm particle size.[2][4]

    • Mobile Phase A: 0.1% Triethylamine buffer, pH adjusted to 4.5.[2][4]

    • Mobile Phase B: 100% Acetonitrile.[2][4]

    • Gradient Elution: A gradient program should be developed to ensure the separation of all potential impurities and the parent compound.

    • Flow Rate: 1.5 mL/min.[2][4]

    • Column Temperature: 40°C.[2][4]

    • Detection Wavelength: 245 nm.[2][4]

    • Injection Volume: 20 µL.[2][4]

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways of this compound and for developing stability-indicating methods.

  • Objective: To induce the degradation of this compound under various stress conditions to identify potential degradation products.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add a strong acid (e.g., HCl) to the this compound solution. Incubate at a controlled temperature (e.g., 60°C) and monitor for degradation over time.[2]

    • Base Hydrolysis: Add a strong base (e.g., NaOH) to the this compound solution. Incubate at room temperature and monitor for degradation. Rapid degradation is expected under basic conditions.[2]

    • Oxidative Degradation: Add an oxidizing agent (e.g., hydrogen peroxide) to the this compound solution. Incubate at room temperature and monitor for degradation.[2]

    • Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) and monitor for the formation of impurities.[2]

    • Photodegradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) and monitor for degradation.[2]

  • Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method described above. Compare the chromatograms to that of an unstressed control sample to identify degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (e.g., NaOH, RT) prep_stock->base Expose to oxidation Oxidation (e.g., H2O2, RT) prep_stock->oxidation Expose to thermal Thermal (Solid, 80°C) prep_stock->thermal Expose to photo Photodegradation (Solution, UV light) prep_stock->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points compare Compare to Control hplc->compare identify Identify Degradation Products compare->identify G cluster_acid Acidic Conditions (pH < 3) cluster_base Basic Conditions (pH > 8) This compound This compound hydrolysis Glycosidic Bond Hydrolysis This compound->hydrolysis Degrades via oxidation Pyrazole Ring Oxidation This compound->oxidation Degrades via ribose Ribose Fragment hydrolysis->ribose purine Purine Fragment hydrolysis->purine n_oxide N-oxide Derivative oxidation->n_oxide

References

Technical Support Center: Regadenoson Off-Target Effects in Non-Cardiac Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Regadenoson in non-cardiac tissues.

Frequently Asked Questions (FAQs)

Q1: What are the known non-cardiac tissues where this compound can have off-target effects?

This compound, a selective A2A adenosine receptor agonist, is primarily used as a pharmacologic stress agent in myocardial perfusion imaging. However, due to the wide distribution of adenosine receptors throughout the body, off-target effects in non-cardiac tissues can occur. The most commonly reported non-cardiac tissues affected include the lungs, gastrointestinal (GI) tract, and the central nervous system (CNS).

Q2: What is the primary mechanism behind this compound's off-target effects?

The off-target effects of this compound are primarily mediated by its interaction with adenosine receptors other than the cardiac A2A receptors. While it is highly selective for the A2A receptor, at higher concentrations or in tissues with high receptor density, it can interact with A1, A2B, and A3 adenosine receptors, leading to a variety of physiological responses.

Q3: What are the common off-target effects of this compound in the pulmonary system?

In the pulmonary system, this compound can cause bronchospasm, particularly in patients with pre-existing reactive airway disease such as asthma or COPD. This is thought to be mediated by the activation of A2B and A3 adenosine receptors on mast cells and airway smooth muscle, leading to mast cell degranulation and bronchoconstriction.

Q4: What are the potential gastrointestinal side effects of this compound?

Common gastrointestinal side effects include nausea, vomiting, and abdominal discomfort. These effects are likely due to the activation of A2A and A2B receptors in the gut, which can influence gut motility and secretion.

Q5: Can this compound affect the central nervous system?

Yes, CNS-related side effects such as headache, dizziness, and seizures have been reported. Adenosine A2A receptors are abundant in the brain and their activation can modulate neurotransmitter release, which may underlie these effects.

Troubleshooting Guides

Problem 1: Observing unexpected bronchoconstriction in an animal model after this compound administration.

  • Possible Cause 1: Off-target activation of A2B/A3 receptors.

    • Troubleshooting Step: Pre-treat the animal model with selective antagonists for A2B (e.g., MRS 1754) and A3 (e.g., VUF 5574) receptors before this compound administration. A reduction in the bronchoconstrictive response would suggest the involvement of these receptors.

  • Possible Cause 2: Mast cell degranulation.

    • Troubleshooting Step: Administer a mast cell stabilizer (e.g., cromolyn sodium) prior to this compound. If the bronchoconstriction is attenuated, it indicates a mast cell-mediated mechanism.

  • Possible Cause 3: Animal model sensitivity.

    • Troubleshooting Step: Review the literature for the known sensitivity of the specific animal strain to adenosine receptor agonists. Consider using a different, less sensitive strain if possible.

Problem 2: Inconsistent or variable gastrointestinal motility results in in-vitro gut preparations.

  • Possible Cause 1: Fluctuation in tissue oxygenation.

    • Troubleshooting Step: Ensure consistent and adequate oxygenation of the organ bath solution (e.g., 95% O2 / 5% CO2). Hypoxia can alter adenosine receptor expression and function.

  • Possible Cause 2: Endogenous adenosine production.

    • Troubleshooting Step: Add adenosine deaminase to the bath solution to degrade any endogenously produced adenosine, which could interfere with the effects of this compound.

  • Possible Cause 3: Receptor desensitization.

    • Troubleshooting Step: Implement a washout period between consecutive this compound applications to allow for receptor resensitization. Check for tachyphylaxis by applying the same concentration of this compound multiple times and observing the response.

Quantitative Data Summary

ParameterReceptor SubtypeTissueValueReference
Binding Affinity (Ki) A2AHuman Recombinant1.3 nM
A1Human Recombinant>1 µM
A2BHuman Recombinant>1 µM
A3Human Recombinant>1 µM
Functional Potency (EC50) A2AVasodilation (Coronary Artery)6.4 nM

Key Experimental Protocols

Protocol 1: Investigating Bronchoconstriction in a Guinea Pig Model

  • Animal Preparation: Anesthetize male Hartley guinea pigs with an appropriate anesthetic (e.g., urethane).

  • Tracheal Cannulation: Cannulate the trachea and connect the animal to a small animal ventilator.

  • Measurement of Airway Resistance: Measure changes in pulmonary inflation pressure as an index of bronchoconstriction.

  • Drug Administration: Administer this compound intravenously via a cannulated jugular vein.

  • Antagonist Studies: In separate groups, pre-treat animals with selective adenosine receptor antagonists (A1, A2A, A2B, A3) 15 minutes prior to this compound challenge.

  • Data Analysis: Record and compare the peak increase in pulmonary inflation pressure across different treatment groups.

Protocol 2: Assessing Gastrointestinal Motility in an Isolated Ileum Preparation

  • Tissue Preparation: Euthanize a rat or guinea pig and dissect a segment of the terminal ileum.

  • Organ Bath Setup: Mount the ileal segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Isometric Contraction Measurement: Connect one end of the tissue to an isometric force transducer to record contractions.

  • Drug Application: After an equilibration period, add cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the changes in contractile force in response to this compound.

  • Data Analysis: Construct a concentration-response curve and calculate the EC50 value for this compound-induced changes in motility.

Visualizations

Regadenoson_Pulmonary_Off_Target_Pathway This compound This compound A2B_A3_Receptor A2B/A3 Adenosine Receptors This compound->A2B_A3_Receptor Binds to Mast_Cell Mast Cell A2B_A3_Receptor->Mast_Cell Activates Airway_Smooth_Muscle Airway Smooth Muscle A2B_A3_Receptor->Airway_Smooth_Muscle Activates Degranulation Degranulation Mast_Cell->Degranulation Bronchoconstriction Bronchoconstriction Airway_Smooth_Muscle->Bronchoconstriction Contracts Mediator_Release Release of Broncho- constrictor Mediators (e.g., Histamine) Degranulation->Mediator_Release Mediator_Release->Airway_Smooth_Muscle Acts on

Caption: Signaling pathway of this compound-induced bronchoconstriction.

Experimental_Workflow_Bronchoconstriction cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Guinea Pig Model Anesthesia Anesthesia Animal_Model->Anesthesia Cannulation Tracheal & Jugular Cannulation Anesthesia->Cannulation Antagonist Antagonist Pre-treatment (Optional) Cannulation->Antagonist Regadenoson_Admin This compound Administration (IV) Antagonist->Regadenoson_Admin Measurement Measure Pulmonary Inflation Pressure Regadenoson_Admin->Measurement Data_Recording Record Peak Pressure Increase Measurement->Data_Recording Comparison Compare Treatment Groups Data_Recording->Comparison

Caption: Workflow for investigating in-vivo bronchoconstriction.

Troubleshooting_Logic_GI Start Inconsistent GI Motility Results Cause1 Possible Cause Fluctuating Oxygenation Start->Cause1 Cause2 Possible Cause Endogenous Adenosine Start->Cause2 Cause3 Possible Cause Receptor Desensitization Start->Cause3 Solution1 Troubleshooting Step | Ensure consistent 95% O2 / 5% CO2 bubbling Cause1->Solution1 End Consistent Results Solution1->End Solution2 Troubleshooting Step | Add adenosine deaminase to the bath Cause2->Solution2 Solution2->End Solution3 Troubleshooting Step | Implement washout periods between applications Cause3->Solution3 Solution3->End

Caption: Troubleshooting logic for in-vitro GI motility experiments.

Technical Support Center: Regadenoson Hemodynamic Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Regadenoson. This resource is designed for researchers, scientists, and drug development professionals to address the variability in hemodynamic response observed during experimental and clinical use.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a selective A2A adenosine receptor agonist.[1][2][3][4] When administered, it binds to the A2A receptors on coronary arteries, activating a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).[1] This leads to smooth muscle relaxation, coronary vasodilation, and an increase in coronary blood flow, a state known as hyperemia.[1][2] This mechanism mimics the coronary blood flow increase seen during physical exercise, which is essential for myocardial perfusion imaging (MPI) to detect coronary artery disease.[1]

Q2: What constitutes the typical hemodynamic response to a standard 0.4 mg dose of this compound?

A2: The typical response involves a rapid increase in heart rate (HR) and a modest decrease in systolic and diastolic blood pressure (SBP/DBP).[5][6] The maximal plasma concentration and the onset of the pharmacodynamic response occur within 1 to 4 minutes post-injection.[2] Studies have shown an average HR increase of about 26 to 36 beats per minute (bpm) and a slight decrease in blood pressure.[6][7]

Q3: Why is there significant inter-individual variability in the hemodynamic response to this compound?

A3: Variability is multifactorial and can be attributed to patient-specific characteristics, drug interactions, and underlying comorbidities. Factors such as age, obesity, diabetes, and the use of antihypertensive medications can lead to a blunted heart rate response.[8][9] Conversely, daily caffeine consumption has been associated with a decreased incidence of some hemodynamic changes.[5][10]

Q4: Can this compound be used in patients with respiratory conditions like COPD or asthma?

A4: Yes, due to its high selectivity for the A2A receptor over A2B and A1 receptors, this compound has a better safety profile in patients with reactive airway disease compared to non-selective agonists like adenosine.[5][11] Studies have shown it can be safely administered to patients with COPD and mild-to-moderate asthma without causing significant bronchospasm.[12][13]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Suboptimal or Blunted Hemodynamic Response

Q: My subjects are showing a minimal increase in heart rate and/or an insignificant drop in blood pressure after this compound administration. What are the potential causes and solutions?

A: A blunted response can compromise the diagnostic accuracy of imaging studies. Consider the following factors:

  • Patient Characteristics: Elderly, obese, and diabetic patients have been observed to have a blunted heart rate response.[8] While this may not always affect diagnostic accuracy, it is a known variable.[8]

  • Antagonistic Drug Interactions: The most common cause is the presence of methylxanthines, which are adenosine receptor antagonists.[1][14]

    • Troubleshooting Steps:

      • Verify Subject Preparation: Ensure subjects have abstained from all caffeine-containing products (coffee, tea, soda, chocolate) and medications like theophylline for at least 12 hours prior to the experiment.[1][15]

      • Review Concomitant Medications: Check for any other medications that could interfere with adenosine receptor signaling.

  • Administration Technique: Improper administration can lead to a reduced effective dose.

    • Troubleshooting Steps:

      • Confirm IV Patency: Ensure the intravenous line is patent and functioning correctly.

      • Standardize Administration: Administer the 0.4 mg dose as a rapid intravenous injection over approximately 10 seconds, immediately followed by a 5 mL saline flush.[2][15][16]

Issue 2: Exaggerated Hemodynamic Response or Adverse Events

Q: My subject has developed severe hypotension, significant arrhythmia, or other persistent side effects. What is the protocol?

A: While generally well-tolerated, severe reactions can occur.

  • Potentiating Drug Interactions: Dipyridamole, which inhibits adenosine deaminase and uptake, can potentiate the effects of this compound.[1][17] It should be withheld for at least 48 hours prior to administration.[2]

  • Reversal Protocol:

    • Administer Aminophylline: Aminophylline, an adenosine receptor antagonist, can be used to reverse severe or persistent adverse reactions.[14][18] A typical dose is 50-100 mg administered via slow intravenous injection over 30-60 seconds.[14][18] Intravenous caffeine has also been shown to be an effective reversal agent.[19]

    • Continuous Monitoring: Maintain continuous ECG and vital sign monitoring until the subject's condition stabilizes and returns to baseline.[15]

Issue 3: Inconsistent Hyperemia Between Experiments

Q: I am observing variability in coronary blood flow measurements (e.g., using PET or CMR) even when patient factors are controlled. What could be the cause?

A: The timing of peak hyperemia is critical for accurate and reproducible measurements.

  • Timing of Imaging: Peak coronary hyperemia after this compound administration occurs at approximately 90 seconds.[20] Administering the imaging tracer or acquiring perfusion data too early (e.g., 10-20 seconds post-injection as suggested for some nuclear protocols) may result in an underestimation of maximal blood flow and coronary flow reserve (CFR).[20]

  • Residual Hyperemia: After stress imaging, a degree of residual hyperemia may persist even 10 minutes after administration and reversal with aminophylline/euphylline.[7][21] This can lead to abnormally high "rest" blood flow values if the rest scan is performed too soon after the stress scan, thereby underestimating the myocardial perfusion reserve (MPR).[7][21]

    • Troubleshooting Steps:

      • Optimize Imaging Protocol: For quantitative perfusion studies, ensure that data acquisition is timed to coincide with the expected peak hyperemic window (e.g., 60-120 seconds post-injection).[20]

      • Standardize Rest Period: Allow for a sufficient washout period between stress and rest acquisitions to ensure a true baseline measurement.

Data Summaries

Table 1: Factors Influencing Hemodynamic Response to this compound

FactorObserved Effect on Hemodynamic ResponseCitation(s)
Age Older patients (≥70 years) show a larger drop in SBP and a smaller compensatory increase in HR.[9]
Obesity/BMI Some reports indicate a less pronounced or blunted HR response in obese patients (BMI ≥30 kg/m ²).[5][8][13]
Diabetes Associated with a blunted heart rate response.[8][13]
Antihypertensive Meds Patients on multiple antihypertensive drugs experience larger drops in SBP and smaller increases in HR.[9]
Caffeine Daily caffeine consumers may experience less chest pain and require less aminophylline reversal. The HR and DBP response may also be lower.[10][22]
Dipyridamole May potentiate the vasodilatory effect of this compound.[1][17]

Table 2: Typical Hemodynamic Changes Post-Regadenoson (0.4 mg IV Bolus)

ParameterChange from BaselineTime to Peak EffectCitation(s)
Heart Rate (HR) Increase of ~26-36 bpm~60-90 seconds[6][7]
Systolic BP (SBP) Decrease of ~6-8 mmHg~1-3 minutes[7][9]
Diastolic BP (DBP) Decrease of ~7-8 mmHg~1-3 minutes[7]
Coronary Blood Flow ~2.5-fold increase over baseline~1-4 minutes[3]

Experimental Protocols

Protocol 1: Standard this compound Administration for Myocardial Perfusion Imaging

This protocol outlines the standard procedure for inducing hyperemia using this compound.

  • Subject Preparation:

    • Instruct subjects to abstain from methylxanthine-containing products (caffeine, theophylline) for at least 12 hours.[15]

    • Withhold dipyridamole for at least 48 hours.[2]

    • Establish peripheral intravenous access with a 22-gauge or larger catheter.[2][15]

  • Baseline Monitoring:

    • Record baseline 12-lead ECG.

    • Measure and record baseline heart rate and blood pressure.

  • This compound Administration:

    • Administer 0.4 mg (5 mL) of this compound as a rapid intravenous injection over approximately 10 seconds.[2][15][16]

    • Immediately follow the this compound injection with a 5 mL saline flush.[2][15][16]

  • Radiotracer/Imaging Agent Administration:

    • Inject the radionuclide imaging agent 10-20 seconds after the saline flush.[2][15][16] For quantitative CMR/PET, timing may need to be adjusted to capture peak hyperemia (~90s).[20]

  • Post-Injection Monitoring:

    • Continuously monitor the ECG. Record a 12-lead ECG and blood pressure every minute for 3-5 minutes or until stable.[2]

    • Monitor the subject for any adverse reactions such as dyspnea, chest pain, flushing, or dizziness.[14]

  • Reversal (if necessary):

    • For severe or persistent adverse reactions, administer aminophylline (50-100 mg) by slow IV injection.[14][18]

Visualizations

Diagram 1: this compound A2A Receptor Signaling Pathway

G cluster_membrane Cell Membrane A2A A2A Receptor G_protein Gs Protein A2A->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts This compound This compound (A2A Agonist) This compound->A2A binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Smooth Muscle Relaxation (Coronary Vasodilation) PKA->Vasodilation phosphorylates targets, leading to

Caption: A2A adenosine receptor signaling cascade activated by this compound.

Diagram 2: Experimental Workflow for Assessing Hemodynamic Response

G start Start prep Subject Preparation (IV access, fasting, etc.) start->prep baseline Record Baseline Vitals (ECG, HR, BP) prep->baseline admin Administer this compound (0.4mg) + Saline Flush baseline->admin tracer Inject Imaging Agent (Timed for peak hyperemia) admin->tracer monitor Continuous Monitoring (ECG, Vitals, Symptoms) tracer->monitor imaging Acquire Stress Images (SPECT/PET/CMR) monitor->imaging recovery Recovery & Post-Monitoring imaging->recovery reversal Administer Reversal Agent? (e.g., Aminophylline) recovery->reversal reversal->recovery Yes analysis Data Analysis (Hemodynamic changes, Perfusion defects) reversal->analysis No end End analysis->end

Caption: Standardized workflow for a this compound stress perfusion study.

Diagram 3: Troubleshooting Logic for a Blunted Hemodynamic Response

G start Blunted Response Observed check_drugs Check for Antagonists (e.g., Caffeine, Theophylline) start->check_drugs check_admin Verify Administration (IV patency, flush) check_drugs->check_admin No antagonist_found Antagonist Present -> Reschedule & Re-instruct check_drugs->antagonist_found Yes check_patient Consider Patient Factors (Age, Diabetes, Obesity) check_admin->check_patient No Error admin_error Administration Error -> Correct technique check_admin->admin_error Error Found patient_factor Patient Factor Likely -> Document & Proceed with Caution check_patient->patient_factor Factor Identified unexplained Response Still Blunted -> Consider alternative stressor check_patient->unexplained No Factor no_antagonist No Antagonist admin_ok Administration OK

Caption: Decision tree for troubleshooting a suboptimal this compound response.

References

Contraindications for Regadenoson use in specific animal disease models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Regadenoson in specific animal disease models. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a selective adenosine A2A receptor agonist.[1] Its primary mechanism of action involves the activation of A2A receptors on coronary blood vessels, which triggers a signaling cascade leading to smooth muscle relaxation and a subsequent increase in coronary blood flow.[2] This mimics the effects of exercise-induced hyperemia, making it a valuable tool in myocardial perfusion imaging.[2]

Q2: Are there general contraindications for this compound that are relevant to animal research?

A2: Yes, based on clinical contraindications, researchers should exercise caution or avoid using this compound in animal models with the following conditions:

  • Second- or third-degree atrioventricular (AV) block or sinus node dysfunction, unless the animal has a functioning artificial pacemaker.[3]

  • Symptoms of acute myocardial ischemia, such as unstable angina or cardiovascular instability.[3]

  • Severe hypotension or uncontrolled hypertension.[3]

Troubleshooting Guide: Contraindications in Specific Disease Models

Neurological Disease Models

Issue: I am observing seizures or increased neuronal excitability in my rodent model after this compound administration. Is this a known issue?

Yes, this is a potential adverse effect. Animal models suggest that this compound can lower the seizure threshold.

Troubleshooting Steps & Explanation:

  • Underlying Mechanism: Activation of A2A receptors in the central nervous system can enhance glutamatergic excitotoxicity.[4][5] This occurs in part by inhibiting the neuroprotective effects of A1 receptors, leading to an increased risk of seizures.[6]

  • Animal Model Evidence: Studies in A2A receptor knockout mice have shown a reduced incidence and intensity of seizures, supporting the role of this receptor in seizure potentiation.[4]

  • Recommendation: If your research involves animal models with a predisposition to seizures (e.g., epilepsy models, or models of neurodegenerative diseases with an excitotoxic component), consider the following:

    • Use the lowest effective dose of this compound.

    • Implement continuous monitoring (e.g., EEG) for seizure activity.

    • Consider alternative pharmacological stress agents that do not act on adenosine receptors if the risk of seizures is a significant concern.

    • Caution: Aminophylline, an adenosine receptor antagonist often used to reverse the cardiovascular effects of this compound, may lower the seizure threshold further and should not be used in the event of this compound-associated seizures.

Signaling Pathway: this compound and Seizure Risk

This compound This compound a2a_receptor Adenosine A2A Receptor (in CNS) This compound->a2a_receptor g_protein Gs Protein Activation a2a_receptor->g_protein inhibition Inhibition of Neuroprotective Effect a2a_receptor->inhibition Antagonizes adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp ↑ cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka glutamate_release ↑ Presynaptic Glutamate Release pka->glutamate_release excitotoxicity Enhanced Glutamatergic Excitotoxicity glutamate_release->excitotoxicity seizure Lowered Seizure Threshold excitotoxicity->seizure a1_receptor Adenosine A1 Receptor (Neuroprotective) inhibition->a1_receptor inhibition->seizure

This compound's potential to lower the seizure threshold.
Cerebrovascular Disease Models

Issue: I am working with a stroke model and am concerned about the effects of this compound on the blood-brain barrier (BBB).

This is a valid concern. Preclinical studies have shown that this compound can transiently increase the permeability of the BBB in rodent models.[7][8]

Troubleshooting Steps & Explanation:

  • Mechanism: Activation of A2A receptors on brain endothelial cells can lead to a temporary disruption of the BBB.[8]

  • Experimental Evidence: In rat models, administration of this compound resulted in increased brain penetration of small molecules and nanoparticles.[9] The BBB integrity was observed to recover within 30 minutes of a single injection.[9]

  • Contraindication: In animal models of stroke or other cerebrovascular diseases where the BBB is already compromised, the use of this compound could exacerbate vasogenic edema or lead to unintended entry of substances into the brain parenchyma.

  • Recommendation:

    • Carefully consider the potential impact of BBB disruption on your experimental outcomes.

    • If the primary outcome of your study could be confounded by changes in BBB permeability, an alternative stress agent may be more appropriate.

    • If this compound must be used, consider experimental time points that account for the transient nature of the BBB disruption.

Experimental Workflow: Assessing BBB Permeability

cluster_0 Animal Preparation cluster_1 Intervention cluster_2 Data Acquisition cluster_3 Analysis animal_prep Rodent Model (e.g., Rat) regadenoson_admin IV Administration of This compound (0.05 mg/kg) animal_prep->regadenoson_admin tracer_admin IV Administration of BBB-impermeable tracer (e.g., [18F]FDS) regadenoson_admin->tracer_admin pet_imaging PET Imaging of Brain tracer_admin->pet_imaging kinetic_modeling Kinetic Modeling to Estimate BBB Permeation pet_imaging->kinetic_modeling comparison Compare to Control Group kinetic_modeling->comparison

Workflow for assessing this compound's effect on the BBB.
Cardiovascular Disease Models

Issue: Are there any known cardiac contraindications for this compound in animal models beyond what is seen clinically?

Yes, high doses of this compound have been associated with minimal cardiomyopathy in rats.

Troubleshooting Steps & Explanation:

  • Finding: Single-dose administration of this compound in rats resulted in minimal cardiomyopathy, characterized by myocyte necrosis and inflammation.

  • Recommendation:

    • While the clinical relevance of this finding at therapeutic doses is likely low, it is an important consideration for dose-escalation studies in rodents.

    • Researchers should be mindful of the potential for cardiotoxicity at supraclinical doses.

    • Histopathological examination of cardiac tissue is recommended in safety and toxicology studies involving high doses of this compound.

Respiratory Disease Models

Issue: Can this compound be used in animal models of asthma or COPD?

This compound is generally considered safer than non-selective adenosine agonists in the context of respiratory disease due to its A2A receptor selectivity. However, it is not without risk.

Troubleshooting Steps & Explanation:

  • Mechanism of Reduced Risk: Bronchoconstriction is primarily mediated by A2B and A3 adenosine receptors.[3] this compound's selectivity for the A2A receptor minimizes this effect.[10]

  • Observed Adverse Events: Despite its selectivity, dyspnea is a common adverse event.[10][11] In studies with patients having mild to moderate asthma or COPD, dyspnea was reported more frequently with this compound compared to placebo.[10]

  • Recommendation:

    • When using this compound in animal models of asthma or COPD, closely monitor respiratory function (e.g., respiratory rate, effort, and oxygen saturation).

    • Be prepared for the potential of transient dyspnea.

    • The risk of severe bronchoconstriction is low but cannot be entirely ruled out.

Quantitative Data Summary

Disease Model CategoryAnimal ModelAdverse Effect/ObservationQuantitative Data
Neurological Rodent (A2A knockout mice)Seizure SusceptibilityA2A knockout mice showed a lower percentage and intensity of seizures compared to controls.[4]
Cerebrovascular RatIncreased BBB PermeabilityThis compound (0.05 mg/kg, IV) increased BBB penetration of [18F]FDS by 116 ± 13% and a 9 kDa nanoparticle by 72 ± 45%.[9]
Cardiovascular RatMinimal CardiomyopathyObserved at single doses of 0.08, 0.2, and 0.8 mg/kg.
Respiratory Human (Asthma)Dyspnea10.7% with this compound vs. 1.1% with placebo.[10]
Respiratory Human (COPD)Dyspnea18.0% with this compound vs. 2.6% with placebo.[10]

Detailed Experimental Protocols

Protocol 1: Assessment of Hemodynamic Effects in Conscious Dogs

This protocol is designed to measure the dose-dependent effects of this compound on heart rate and blood pressure.

  • Animal Preparation and Instrumentation: Mongrel dogs are chronically instrumented under general anesthesia. A catheter is placed in the descending aorta for blood pressure measurement, and electrodes may be sutured to the right atrium for pacing. Animals are allowed a recovery period of at least one week post-surgery.

  • Experimental Procedure: On the day of the experiment, the conscious, unrestrained dog is placed in a quiet environment. Baseline heart rate and arterial blood pressure are continuously monitored. This compound is administered as an intravenous (IV) bolus at escalating doses (e.g., 1, 2.5, 5, and 10 µg/kg).[12] A sufficient time interval (e.g., 15-45 minutes) is allowed between doses for hemodynamic parameters to return to baseline.[2]

  • Data Analysis: Changes in heart rate and mean arterial pressure from baseline are calculated for each dose of this compound. Dose-response curves are generated to determine the potency and maximal effect of this compound on these parameters.[2]

Protocol 2: Myocardial Perfusion Imaging in a Rat Model with Induced Myocardial Infarction

This protocol outlines a procedure for evaluating the efficacy of this compound as a pharmacological stress agent in a disease model.

  • Induction of Myocardial Infarction: Male Sprague Dawley rats are anesthetized, and the left anterior descending (LAD) artery is ligated to induce myocardial infarction.[13]

  • Animal Preparation for Imaging: After a recovery period to allow for the development of the infarct, animals are anesthetized for imaging. ECG electrodes are placed for cardiac monitoring.

  • Imaging Procedure: A baseline (rest) myocardial perfusion scan is acquired using a suitable imaging modality (e.g., SPECT or PET) and radiotracer. Following the rest scan, this compound is administered as an IV bolus at a predetermined dose. The radiotracer is injected shortly after this compound administration, at the time of expected peak coronary hyperemia. A second (stress) myocardial perfusion scan is then acquired.[2]

  • Image Analysis: The rest and stress images are reconstructed and analyzed to assess myocardial perfusion. The uptake of the radiotracer in different myocardial segments is quantified to identify perfusion defects indicative of ischemia induced by this compound.[2]

References

Minimizing experimental artifacts with Regadenoson administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental artifacts when using Regadenoson.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in a research setting.

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective agonist for the A2A adenosine receptor subtype.[1] The A2A receptors are Gs-protein coupled receptors abundantly expressed on the smooth muscle cells of coronary arteries.[1] Activation of these receptors by this compound initiates a signaling cascade involving the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP).[1][2] This rise in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately result in smooth muscle relaxation and vasodilation.[2][3]

Q2: What is the recommended solvent and storage for this compound stock solutions?

This compound hydrate is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] It is sparingly soluble in aqueous buffers at neutral pH but highly soluble in acidic buffers (pH 2.0).[4] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.

Storage Recommendations for this compound Hydrate:

Form Storage Temperature Duration
Solid Powder -20°C ≥ 3 years
In DMSO -80°C ≥ 6 months
In DMSO -20°C ≥ 1 month

Data sourced from publicly available product information.

To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.

Q3: What is the binding affinity of this compound for the different adenosine receptor subtypes?

This compound exhibits selectivity for the A2A adenosine receptor. Its binding affinity (Ki) is lowest for the A2A receptor, indicating higher affinity compared to other subtypes.

Receptor SubtypeSpeciesBinding Affinity (Ki)
A1Human>16.5 µM (>16,460 nM)
A2AHuman290 nM - 1.73 µM
A2BHuman>10 µM (>10,000 nM)
A3HumanWeak, if any, affinity
Data compiled from multiple sources.[3]

Q4: Does this compound activate signaling pathways other than the Gs-cAMP pathway?

While the primary signaling pathway for the A2A receptor is through Gs protein coupling and cAMP production, some evidence suggests the potential for G-protein-independent signaling. This alternative pathway may involve proteins such as ARNO (ARF nucleotide-binding site opener) and ARF6 (ADP-ribosylation factor 6), which can lead to sustained activation of the ERK/MAP kinase pathway.[5][6] However, this area requires further investigation to fully elucidate the role of G-protein-independent signaling in the context of this compound's effects.

II. Troubleshooting Guides

This section provides practical advice for identifying and mitigating common experimental artifacts encountered during this compound administration.

In Vitro Assay Artifacts

Issue: Inconsistent or weaker-than-expected biological response in cell culture.

  • Possible Cause 1: Methylxanthine Interference.

    • Explanation: Components of cell culture media, such as caffeine or theophylline, are methylxanthines and act as non-selective adenosine receptor antagonists.[7] Their presence can competitively inhibit the binding of this compound to the A2A receptor, leading to a diminished response.

    • Troubleshooting Steps:

      • Review the composition of your cell culture medium and supplements for any methylxanthines.

      • If present, switch to a methylxanthine-free medium for the duration of the experiment.

      • If a switch is not possible, perform a thorough washout of the cells with a methylxanthine-free buffer (e.g., PBS or HBSS) before adding this compound.

  • Possible Cause 2: Compound Degradation.

    • Explanation: Improper storage of this compound stock solutions can lead to degradation and loss of potency.

    • Troubleshooting Steps:

      • Ensure stock solutions are stored at -80°C for long-term storage and have not undergone multiple freeze-thaw cycles.[3]

      • Prepare fresh working dilutions from a new aliquot of the stock solution for each experiment.

      • Protect stock solutions and working dilutions from light, as this compound can be photolabile.

Issue: Artifacts in Fluorescence-Based Assays (e.g., Calcium Imaging with Fura-2 AM).

  • Possible Cause: Interference of this compound with the fluorescent dye.

    • Explanation: Some small molecules can intrinsically fluoresce or quench the fluorescence of experimental dyes, leading to erroneous readings. While there is no specific evidence of this compound interfering with Fura-2 AM, it is a possibility to consider with any fluorescent assay. Resveratrol, for example, has been shown to interfere with Fura-2 AM readings.[8]

    • Troubleshooting Steps:

      • Run a control experiment: In a cell-free system, mix this compound at your working concentration with the fluorescent dye and measure the fluorescence. Compare this to the dye alone to check for any intrinsic fluorescence or quenching effects.

      • Use an alternative dye: If interference is suspected, consider using a different fluorescent dye with different excitation and emission spectra. For calcium imaging, alternatives to Fura-2 AM include Fluo-4 or genetically encoded calcium indicators.[9]

      • Confirm with a non-fluorescent method: If possible, validate your findings using an alternative, non-fluorescence-based assay that measures the same biological endpoint.

Electrophysiology Artifacts

Issue: Unstable recordings or current rundown in patch-clamp experiments.

  • Possible Cause: Altered membrane properties due to A2A receptor activation.

    • Explanation: Activation of A2A receptors can lead to the modulation of various ion channels through the PKA signaling pathway. This can alter the membrane conductance and make it challenging to maintain a stable patch.

    • Troubleshooting Steps:

      • Optimize your intracellular solution: Ensure your pipette solution contains ATP and GTP to support cellular metabolism and signaling.[10]

      • Monitor seal resistance: Continuously monitor the seal resistance throughout the recording. A deteriorating seal can manifest as a drifting baseline.

      • Apply the compound locally: If possible, use a local perfusion system to apply this compound only to the cell being recorded. This can minimize widespread changes in the bath that might affect recording stability.

      • Use a lower concentration: If instability persists, try reducing the concentration of this compound to the lowest effective dose for your experiment.

Ex Vivo and In Vivo Artifacts

Issue: Blunted or variable hemodynamic responses in animal models.

  • Possible Cause 1: Anesthetic effects.

    • Explanation: The choice of anesthetic can significantly impact the hemodynamic response to this compound. Some anesthetics can depress cardiovascular function and alter the response to vasodilators.

    • Troubleshooting Steps:

      • Choose an appropriate anesthetic: For cardiovascular studies, injectable anesthetics like a combination of ketamine and xylazine, or inhalant anesthetics like isoflurane are commonly used. Be aware of the specific effects of each on the cardiovascular system and choose the one that is most appropriate for your experimental goals.

      • Maintain a consistent depth of anesthesia: Use physiological monitoring (e.g., heart rate, respiratory rate, response to stimuli) to ensure a stable plane of anesthesia throughout the experiment.

  • Possible Cause 2: Species-specific differences.

    • Explanation: The pharmacokinetics and pharmacodynamics of this compound can vary between different animal species.

    • Troubleshooting Steps:

      • Consult the literature: Review existing studies to determine the expected hemodynamic response to this compound in your chosen animal model.

      • Perform a dose-response study: If you are using a new model or are unsure of the effective dose, conduct a pilot dose-response study to determine the optimal concentration of this compound to achieve the desired effect.

Quantitative Data on this compound-Induced Hemodynamic Changes in Animal Models

SpeciesDoseChange in Heart RateChange in Blood Pressure
Conscious Dog2.5, 5, and 10 µg/kg (IV bolus)Significant, dose-dependent increaseSlight decrease in Mean Arterial Pressure (MAP)
RatHigher dosesDose-dependent increaseDecrease in Mean Arterial Pressure
Data compiled from multiple preclinical studies.[11][12]

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production via the A2A receptor in a cell-based assay.

Materials:

  • Cells expressing the A2A receptor (e.g., HEK293 cells stably expressing the human A2A receptor, or PC12 cells)

  • This compound hydrate

  • Anhydrous DMSO

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX or rolipram)

  • cAMP assay kit (e.g., ELISA or TR-FRET based)

  • Sterile microcentrifuge tubes and plates

Protocol:

  • Prepare a 10 mM this compound stock solution:

    • Weigh out approximately 4.08 mg of this compound hydrate (MW: 408.37 g/mol ).

    • Dissolve in 1 mL of anhydrous DMSO.

    • Vortex until fully dissolved.

    • Aliquot and store at -80°C, protected from light.[4]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified CO2 incubator.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and replace it with serum-free medium.

    • Incubate for 1-2 hours to allow the cells to quiesce.

    • Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX). A typical concentration range to test would be from 1 nM to 10 µM.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (assay buffer with DMSO at the same final concentration as the highest this compound concentration).

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit.

    • Measure the intracellular cAMP concentration using the assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Ex Vivo Aortic Ring Relaxation Assay

Objective: To assess the vasodilatory effect of this compound on isolated aortic rings.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine

  • This compound hydrate

  • Organ bath system with force transducers

  • Dissection microscope and tools

Protocol:

  • Aortic Ring Preparation:

    • Euthanize the rat according to an approved protocol.

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of approximately 2-3 mm in length.

  • Mounting the Rings:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the ring to a fixed hook and the other to a force transducer.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5 g, with solution changes every 15-20 minutes.

  • Experimental Procedure:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) until a stable plateau of contraction is reached.

    • Once the contraction is stable, add cumulative concentrations of this compound to the organ bath, allowing the relaxation response to stabilize at each concentration before adding the next. A typical concentration range would be from 1 nM to 10 µM.

  • Data Analysis:

    • Express the relaxation response at each this compound concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Generate a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.

    • Fit the data to a suitable equation to determine the EC50 and maximal relaxation (Emax).

IV. Visualizations

Signaling Pathway

Regadenoson_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A2AR A2A Receptor This compound->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Caption: this compound-A2A Receptor Signaling Pathway

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Dilutions in Assay Buffer prep_stock->prep_working prep_cells Seed Cells in Appropriate Plate/Vessel add_compound Add this compound or Vehicle to Cells/Tissues prep_cells->add_compound prep_working->add_compound incubate Incubate for Defined Period add_compound->incubate measure Measure Endpoint (e.g., cAMP, Fluorescence, Contraction) incubate->measure analyze Analyze Data and Generate Dose-Response Curves measure->analyze

Caption: General In Vitro Experimental Workflow

References

Theophylline as an Alternative for Reversing Regadenoson Effects: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on utilizing theophylline as an alternative agent for reversing the pharmacological effects of regadenoson. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for theophylline in reversing this compound's effects?

A1: this compound is a selective agonist for the A2A adenosine receptor, which leads to coronary vasodilation.[1] Theophylline, a methylxanthine, acts as a non-selective adenosine receptor antagonist.[2] By competitively binding to adenosine receptors, theophylline blocks the effects of this compound, thereby reversing its vasodilatory and other physiological effects.[2]

Q2: Why would I use theophylline instead of aminophylline to reverse this compound?

A2: Theophylline is a viable alternative to aminophylline for reversing this compound-associated side effects, particularly during periods of aminophylline shortages.[3] Aminophylline is a combination of theophylline and ethylenediamine; theophylline is the active component responsible for adenosine receptor antagonism.

Q3: What is the typical dose of theophylline for reversing this compound's effects in a clinical setting?

A3: In clinical studies, intravenous theophylline has been administered in doses ranging from 40 to 75 mg for the reversal of this compound-induced side effects.[3] One study protocol utilized a 200 mg dose of theophylline in 100 ml of saline administered intravenously.[3][4]

Q4: How quickly does theophylline reverse the effects of this compound?

A4: The hemodynamic response and side effects induced by this compound are typically reversed completely during or immediately after theophylline administration.[4]

Q5: What are the common side effects of this compound that may necessitate reversal?

A5: Common side effects of this compound include dyspnea, headache, flushing, chest discomfort, dizziness, angina pectoris, and nausea.[2] While most of these are transient, reversal may be necessary in cases of severe or persistent adverse reactions.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete or no reversal of this compound effects. - Insufficient dose of theophylline.- Presence of interfering substances (e.g., other methylxanthines like caffeine).- Individual patient variability in drug metabolism.- Titrate the dose of theophylline to achieve the desired effect.- Ensure that the subject has abstained from caffeine and other methylxanthines for at least 12 hours prior to the experiment.[1][2]- Consider subject-specific factors that may influence drug response.
Occurrence of adverse effects after theophylline administration. - Theophylline dose may be too high.- Rapid intravenous administration.- Reduce the dose of theophylline to the minimum effective dose.- Administer theophylline as a slow intravenous infusion.
Variability in this compound-induced effects across experiments. - Inconsistent dosing of this compound.- Differences in subject preparation (e.g., fasting state, hydration).- Ensure accurate and consistent administration of this compound.- Standardize subject preparation protocols for all experiments.
Difficulty in determining the optimal timing for theophylline administration. - Lack of continuous monitoring of this compound's effects.- Implement continuous monitoring of relevant physiological parameters (e.g., heart rate, blood pressure, coronary blood flow) to identify the peak effect of this compound before administering theophylline.

Data Presentation

Table 1: Summary of Clinical Studies on Theophylline for this compound Reversal

Study Theophylline Dose Number of Patients Primary Outcome Key Findings
Oleksiak et al. (2020)[4][5]200 mg IV in 100 ml saline53Safety and efficacy of theophylline reversalThe hemodynamic response and side effects of this compound were completely reversible with theophylline. No adverse events were registered following theophylline administration.[4][5]
Page et al. (2022)[3]40-75 mg IV (majority received 40 mg)122Safety and efficacy of theophylline as an alternative to aminophyllineComplete resolution of this compound side effects occurred in 98 patients (80.3%), with partial resolution in 12 (9.8%). No adverse effects from theophylline were reported.[3]

Experimental Protocols

Protocol 1: In Vivo Reversal of this compound-Induced Hemodynamic Effects by Theophylline in a Canine Model

This protocol is a generalized methodology based on clinical study designs and standard pharmacological practices. Researchers should adapt this protocol to their specific experimental setup and institutional animal care and use guidelines.

1. Animal Preparation:

  • Anesthetize a healthy adult mongrel dog according to an institutionally approved protocol.

  • Surgically implant a Doppler flow probe around a coronary artery to measure coronary blood flow velocity (CBFV).

  • Insert catheters into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

2. Baseline Measurements:

  • Allow the animal to stabilize for at least 30 minutes after surgical preparation.

  • Record baseline heart rate (HR), mean arterial pressure (MAP), and CBFV for a 15-minute period.

3. This compound Administration:

  • Administer a single intravenous bolus of this compound (e.g., 5 µg/kg).

  • Continuously monitor and record HR, MAP, and CBFV.

4. Theophylline Administration:

  • Once the peak hemodynamic effect of this compound is observed and stable for at least 5 minutes, administer a slow intravenous infusion of theophylline.

  • A dose-ranging study should be performed, starting with a low dose (e.g., 1 mg/kg) and escalating in subsequent experiments to determine the minimal effective reversal dose.

5. Data Analysis:

  • Measure the time to onset and time to complete reversal of this compound-induced changes in HR, MAP, and CBFV following theophylline administration.

  • Analyze the dose-response relationship of theophylline for reversing the effects of this compound.

Protocol 2: Clinical Study Protocol for Theophylline Reversal of this compound Effects

This protocol is adapted from a published clinical study.[3][4]

1. Patient Selection:

  • Recruit patients with known or suspected coronary artery disease scheduled for a pharmacologic stress test.

  • Obtain informed consent from all participants.

2. Patient Preparation:

  • Instruct patients to abstain from methylxanthine-containing products (e.g., caffeine, theophylline) for at least 12 hours prior to the study.[1]

3. This compound Administration:

  • Administer a standard intravenous dose of this compound (0.4 mg) over 10 seconds.[1]

4. Monitoring:

  • Continuously monitor electrocardiogram (ECG), blood pressure, and heart rate before, during, and after this compound administration.

  • Record any patient-reported side effects.

5. Theophylline Administration:

  • Following the completion of the stress imaging protocol, administer a single intravenous dose of theophylline (e.g., 200 mg in 100 ml of saline).[4]

6. Post-Reversal Monitoring:

  • Continue to monitor vital signs and ECG until they return to baseline.

  • Assess for the resolution of any this compound-induced side effects.

Mandatory Visualizations

cluster_0 This compound Signaling Pathway cluster_1 Theophylline Reversal This compound This compound A2A_Receptor A2A Adenosine Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Coronary Vasodilation PKA->Vasodilation Leads to Theophylline Theophylline Theophylline->A2A_Receptor Antagonizes

Caption: Signaling pathway of this compound and its reversal by theophylline.

cluster_workflow Experimental Workflow: In Vivo Reversal Study start Start animal_prep Animal Preparation (Anesthesia, Cannulation) start->animal_prep baseline Record Baseline Hemodynamics animal_prep->baseline regadenoson_admin Administer this compound (IV Bolus) baseline->regadenoson_admin peak_effect Monitor for Peak Hemodynamic Effect regadenoson_admin->peak_effect theophylline_admin Administer Theophylline (IV Infusion) peak_effect->theophylline_admin reversal_monitoring Monitor Reversal of Effects theophylline_admin->reversal_monitoring data_analysis Data Analysis reversal_monitoring->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for an in vivo reversal study.

Caption: Logical relationship for a common troubleshooting scenario.

References

Validation & Comparative

Regadenoson versus adenosine for inducing myocardial hyperemia in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Regadenoson and Adenosine for Inducing Myocardial Hyperemia In Vivo

Introduction

In the field of cardiovascular research and diagnostics, particularly for myocardial perfusion imaging (MPI), the induction of myocardial hyperemia is a critical step to assess coronary artery disease. This is achieved using pharmacological stress agents that cause coronary vasodilation, mimicking the effects of exercise. For decades, adenosine has been the standard agent. However, the introduction of this compound, a selective adenosine A2A receptor agonist, has provided a significant alternative. This guide provides an objective, data-driven comparison of this compound and adenosine for in vivo applications, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Agonists

The physiological effects of both agents are mediated through adenosine receptors, of which there are four main subtypes: A1, A2A, A2B, and A3. Their activation leads to distinct downstream effects.

  • Adenosine: As an endogenous purine nucleoside, adenosine is a non-selective agonist, activating all four receptor subtypes. While activation of the A2A receptor is responsible for the desired effect of coronary vasodilation, the stimulation of other receptors leads to undesirable side effects.[1] A1 receptor activation can cause atrioventricular (AV) block, and A2B and A3 receptor activation is linked to bronchospasm.[1]

  • This compound: In contrast, this compound is a highly selective A2A receptor agonist.[1][2][3] This selectivity is its key pharmacological advantage, as it primarily induces coronary vasodilation with a reduced incidence of side effects associated with other adenosine receptors.[4] The binding of this compound to A2A receptors on coronary smooth muscle cells increases intracellular cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation and vasodilation.[3]

G Adenosine Adenosine A1 A1 Adenosine->A1 Non-Selective A2A A2A Adenosine->A2A Non-Selective A2B A2B Adenosine->A2B Non-Selective A3 A3 Adenosine->A3 Non-Selective This compound This compound This compound->A2A Selective AV_Block AV Block A1->AV_Block Vasodilation Coronary Vasodilation (Desired Effect) A2A->Vasodilation Bronchospasm Bronchospasm A2B->Bronchospasm A3->Bronchospasm

Caption: Signaling pathways of Adenosine vs. This compound.

Pharmacokinetic and Pharmacodynamic Profile

The administration and metabolic profiles of this compound and adenosine are markedly different, which has significant practical implications for their in vivo use. This compound's ease of use as a single bolus injection contrasts with the weight-based, continuous infusion required for adenosine.[2]

ParameterThis compoundAdenosine
Receptor Selectivity Selective A2A AgonistNon-selective A1, A2A, A2B, A3 Agonist
Administration Single 0.4 mg bolus injection (over ~10 seconds)[2][5]Continuous intravenous infusion (140 µg/kg/min)[5]
Half-life Biphasic: Initial phase ~2-4 minutes, terminal phase ~2 hours< 2 seconds[1]
Duration of Hyperemia Increase in blood flow (>2.5-fold) lasts for 2-3 minutes[5]Rapidly reversible upon stopping infusion
Metabolism Primarily excreted unchanged in urineRapidly cleared from circulation by cellular uptake

Experimental Protocols

General Protocol for Pharmacological Stress Myocardial Perfusion Imaging

The following outlines a typical workflow for an in vivo study comparing this compound and adenosine for inducing myocardial hyperemia, for example, using CT Perfusion (CT-MPI) or Positron Emission Tomography (PET).

1. Subject Preparation:

  • Subjects should fast for at least 4-6 hours.

  • Caffeine and theophylline-containing products must be withheld for at least 12-24 hours, as they are adenosine receptor antagonists.[6]

  • Establish intravenous (IV) access.

  • Obtain baseline measurements of heart rate, blood pressure, and a 12-lead electrocardiogram (ECG).

2. Pharmacological Stress Protocol:

  • This compound Arm: Administer a single 0.4 mg (in 5 mL) IV bolus over approximately 10 seconds, followed by a 5-10 mL saline flush.[7]

  • Adenosine Arm: Administer a continuous IV infusion at a rate of 140 µg/kg/min for 3-6 minutes.[5][7]

3. Radiotracer/Contrast Injection:

  • This compound: The imaging agent (e.g., CT contrast, 13N-Ammonia for PET) is injected 10-20 seconds after the saline flush following the this compound bolus.[7]

  • Adenosine: The imaging agent is injected approximately 2-3 minutes into the adenosine infusion, with the infusion continuing for another 2-3 minutes post-injection.[7]

4. Image Acquisition:

  • Dynamic imaging is performed to capture the first pass of the contrast/radiotracer through the myocardium under stress conditions.

  • For protocols involving rest imaging, a baseline scan is performed before the stress protocol or at a sufficient interval after to allow for hemodynamic recovery.

5. Monitoring and Reversal:

  • Continuously monitor ECG, heart rate, and blood pressure throughout the procedure and for a period post-procedure.

  • In case of severe or persistent adverse effects (e.g., severe hypotension, bronchospasm, high-degree AV block), aminophylline (50-100 mg IV) can be administered to reverse the effects of the vasodilator.[1][7]

G cluster_0 Stress Protocol start Subject Preparation (Fasting, IV Access, Baseline Vitals) reg_admin This compound Arm: Administer 0.4 mg IV Bolus start->reg_admin ade_admin Adenosine Arm: Infuse 140 µg/kg/min start->ade_admin tracer_reg Inject Imaging Agent (10-20s post-bolus) reg_admin->tracer_reg tracer_ade Inject Imaging Agent (~3 min into infusion) ade_admin->tracer_ade imaging Dynamic Myocardial Perfusion Imaging tracer_reg->imaging tracer_ade->imaging monitoring Continuous Monitoring (ECG, HR, BP) imaging->monitoring reversal Aminophylline Reversal (If required) monitoring->reversal Adverse Event analysis Data Analysis (MBF, MFR Calculation) monitoring->analysis reversal->monitoring

Caption: Experimental workflow for comparative stress MPI.

Performance Comparison: Quantitative Data

Hemodynamic Effects

Both agents alter hemodynamics, but this compound typically induces a more significant increase in heart rate.

Study (Modality)AgentNBaseline Heart Rate (bpm)Stress Heart Rate (bpm)Change (bpm)
Koc et al. (CT) [5]Adenosine1571.5 ± 24.583.7 ± 18.5+12.2
This compound3162.4 ± 11.993.8 ± 32.1+31.4
Bhalla et al. (CMR) [8]Adenosine1060 ± 976 ± 13+16
This compound1063 ± 1295 ± 11+32
Johnson et al. (PET) [9]Adenosine1265 ± 1093 ± 15+28
This compound1266 ± 1198 ± 16+32

Data presented as mean ± standard deviation.

Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR)

Studies comparing the hyperemic efficacy of this compound and adenosine have shown that they achieve comparable levels of myocardial blood flow, sufficient for diagnostic imaging.

Study (Modality)AgentNStress MBF (mL/min/g)MFR
Koc et al. (CT) [5]Adenosine1557.1 ± 31.7-
This compound31104.4 ± 54.5 -
Ananth et al. (PET) [6]Adenosine212.68 ± 0.803.04 ± 0.98
This compound212.76 ± 0.793.03 ± 0.92
Johnson et al. (PET) [9]Adenosine123.25 ± 1.114.18 ± 1.17
This compound122.90 ± 0.673.64 ± 0.69
Bhalla et al. (CMR) [8]Adenosine102.78 ± 0.61-
This compound103.58 ± 0.58 -

Data presented as mean ± standard deviation. MFR = Myocardial Flow Reserve (Stress MBF / Rest MBF). Note: The Koc et al. study reported a significant difference in MBF, while PET studies show high concordance.[5][6][9] Bhalla et al. noted that after adjusting for heart rate, the difference in MBF between this compound and adenosine was not significant.[8]

Adverse Effects and Tolerability

The safety and tolerability profile is a key differentiator. Due to its A2A selectivity, this compound is generally better tolerated, though some studies report a higher incidence of certain side effects.

Adverse EffectThis compound (%)Adenosine (%)p-valueStudy
Any Adverse Effect 79.631.5<0.001Brink et al.[10][11]
Minor Symptoms 18.466.0<0.0001Pascual et al.
Dyspnea (Shortness of Breath) 66.017.7<0.001Brink et al.[11]
Headache 25.13.1<0.001Brink et al.[10][11]
Arrhythmia 30.616.1<0.001Brink et al.[10][11]
Severe Bronchospasm 0 (out of 2253)2 (out of 655)0.05Pascual et al.
Aminophylline Rescue Use 19.20.8<0.001Brink et al.[11]

Note: The study by Brink et al. found a significantly higher rate of overall adverse events with this compound, which contrasts with other studies suggesting better tolerability.[10][11] This may be related to this compound's longer half-life.[10] However, a large multicenter registry by Pascual et al. found that patients had significantly more minor symptoms with adenosine and that this compound had an excellent safety profile with no severe immediate complications.[12]

Conclusion

Both this compound and adenosine are effective vasodilators for inducing myocardial hyperemia in vivo. The choice between them often depends on the specific requirements of the experimental protocol, patient characteristics, and desired workflow.

  • This compound offers significant logistical advantages due to its simple, fixed-dose bolus administration, which is independent of patient weight.[2][5] Its A2A selectivity generally translates to a better safety profile, particularly in patients with reactive airway disease, although it may cause a more pronounced heart rate response.[8][12]

  • Adenosine , while effective, requires a more complex weight-based continuous infusion. Its non-selective nature leads to a higher incidence of certain side effects like flushing and chest discomfort, but its extremely short half-life means these effects resolve quickly after the infusion is stopped.[10][12]

References

Comparative analysis of Regadenoson and other A2A agonists like Binodenoson

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two selective adenosine A2A receptor agonists, Regadenoson and Binodenoson, reveals distinct pharmacological profiles that influence their clinical application, primarily as vasodilators in myocardial perfusion imaging. While both agents effectively induce coronary hyperemia by targeting the A2A receptor, differences in their receptor affinity, pharmacokinetics, and duration of action result in varied clinical characteristics.

This compound, a widely used agent, is characterized by its rapid onset and short duration of action, which is several-fold shorter than that of Binodenoson. This allows for a more controlled and transient induction of coronary vasodilation during diagnostic procedures. In contrast, Binodenoson exhibits a longer-lasting hyperemic effect. Although the peak hyperemic response of both drugs is comparable, this difference in duration is a key distinguishing feature.

Mechanism of Action and Signaling Pathway

Both this compound and Binodenoson are selective agonists for the adenosine A2A receptor, a G-protein coupled receptor (GPCR). Activation of the A2A receptor initiates a downstream signaling cascade that leads to vasodilation.

A2A Receptor Signaling Pathway

The binding of an A2A agonist, such as this compound or Binodenoson, to the A2A receptor triggers a conformational change in the receptor. This activates the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets within the vascular smooth muscle cells, ultimately resulting in vasodilation and increased blood flow.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_Agonist A2A Agonist (this compound/Binodenoson) A2A_Receptor A2A Receptor A2A_Agonist->A2A_Receptor Binds to Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Figure 1: A2A Receptor Signaling Pathway.

Receptor Binding Affinity

The selectivity of these agonists for the A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3) is a critical factor in their safety profile, as activation of other subtypes is associated with undesirable side effects. Binodenoson is reported to have a low affinity for A1, A2B, and A3 receptors, suggesting a high degree of selectivity for the A2A receptor.[1]

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

Receptor Subtype This compound Binodenoson
A1 >16,460 Low Affinity
A2A 1,300 High Affinity
A2B >100,000 Low Affinity
A3 >100,000 Low Affinity

Pharmacokinetics

The pharmacokinetic profiles of this compound and Binodenoson contribute significantly to their different durations of action. This compound has a triphasic half-life, with an initial phase of approximately 2 to 4 minutes, a second phase of about 30 minutes, and a terminal phase of roughly 2 hours. In contrast, while specific pharmacokinetic data for Binodenoson is less detailed in the public domain, its duration of action is known to be several-fold longer than that of this compound.

Table 2: Comparative Pharmacokinetics

Parameter This compound Binodenoson
Administration Intravenous bolus Intravenous infusion or bolus
Onset of Action Rapid Rapid
Duration of Action Short (several-fold shorter than Binodenoson) Longer
Half-life (initial) 2-4 minutes Not specified

| Metabolism | Primarily excreted unchanged in urine | Not specified |

Clinical Efficacy and Hemodynamic Effects

Both this compound and Binodenoson have demonstrated efficacy in inducing coronary vasodilation for myocardial perfusion imaging, with a hyperemic response comparable to adenosine.[1] Clinical studies have shown that both agents produce a significant increase in coronary blood flow.

Hemodynamic effects include a decrease in blood pressure and an increase in heart rate. In a comparative study with adenosine, this compound was associated with a greater increase in heart rate.[2]

Table 3: Comparative Hemodynamic Effects

Parameter This compound Binodenoson
Coronary Blood Flow Significant increase Significant increase
Heart Rate Increase Increase

| Blood Pressure | Decrease | Decrease |

Safety and Tolerability

The selectivity of A2A agonists is intended to minimize the side effects associated with non-selective agents like adenosine, such as bronchospasm (mediated by A2B and A3 receptors) and atrioventricular block (mediated by the A1 receptor).

Clinical trial data suggests that Binodenoson is well-tolerated, with a reduced incidence and severity of common side effects like chest pain, flushing, and shortness of breath compared to adenosine.[3] In a study involving patients with mild intermittent asthma, Binodenoson did not cause clinically significant bronchoconstriction.[1]

This compound is also generally well-tolerated, although side effects such as dyspnea, headache, and flushing can occur.

Table 4: Comparative Adverse Event Profile

Adverse Event This compound Binodenoson
Chest Pain Reported Lower incidence and severity than adenosine
Dyspnea Reported Lower incidence and severity than adenosine
Flushing Reported Lower incidence and severity than adenosine
Headache Reported Not specified
AV Block Rare Not observed in some studies

| Bronchospasm | Caution in severe asthma | No significant bronchoconstriction in mild asthma |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

A standard experimental approach to determine the binding affinity (Ki) of a compound for a specific receptor is the competitive radioligand binding assay.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow node_prep Prepare cell membranes expressing the target adenosine receptor subtype node_incubate Incubate membranes with a fixed concentration of a specific radioligand and varying concentrations of the test compound (this compound or Binodenoson) node_prep->node_incubate node_separate Separate bound and free radioligand (e.g., by filtration) node_incubate->node_separate node_quantify Quantify the amount of bound radioligand node_separate->node_quantify node_analyze Analyze data to determine the IC50 and calculate the Ki node_quantify->node_analyze

Figure 2: Radioligand Binding Assay Workflow.

Measurement of Coronary Blood Flow Velocity in Humans

In clinical trials, coronary blood flow velocity is a key parameter to assess the vasodilatory effect of A2A agonists. One common method is the use of a Doppler guidewire.

Coronary_Blood_Flow_Measurement cluster_protocol Clinical Protocol node_catheter Introduce a Doppler guidewire into the coronary artery of interest via cardiac catheterization node_baseline Record baseline coronary blood flow velocity node_catheter->node_baseline node_administer Administer the A2A agonist (this compound or Binodenoson) node_baseline->node_administer node_record Continuously record coronary blood flow velocity to measure the hyperemic response node_administer->node_record node_calculate Calculate parameters such as peak flow velocity and duration of hyperemia node_record->node_calculate

Figure 3: Coronary Blood Flow Measurement Protocol.

References

Head-to-head comparison of Regadenoson and Apadenoson in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Two Selective A2A Adenosine Receptor Agonists for Researchers and Drug Development Professionals

In the landscape of pharmacological stress agents, Regadenoson and Apadenoson have emerged as significant selective agonists for the A2A adenosine receptor, a key target in cardiovascular research and diagnostics. This guide provides a comprehensive head-to-head comparison of their preclinical profiles, drawing upon available experimental data to inform researchers, scientists, and drug development professionals in their evaluation of these compounds.

Molecular Profile and Receptor Affinity

Both this compound and Apadenoson exert their primary pharmacological effect through the activation of the A2A adenosine receptor, which is predominantly located on coronary blood vessels. Activation of this G-protein coupled receptor initiates a signaling cascade that leads to smooth muscle relaxation and a subsequent increase in coronary blood flow, mimicking the effects of exercise-induced hyperemia.[1]

A critical determinant of a drug's potency and potential for off-target effects is its binding affinity (Ki) for its intended receptor and other related receptors. Preclinical studies have characterized the binding profiles of both this compound and Apadenoson, revealing their selectivity for the A2A receptor subtype.

ParameterThis compoundApadenoson (ATL-146e)Reference
A1 Receptor Affinity (pKi) < 56.5[2]
A2A Receptor Affinity (pKi) 6.58.0[2]
A3 Receptor Affinity (pKi) < 56.7[2]
A2B Receptor Affinity (pKi) < 5< 6[2]
A2A Receptor Affinity (Ki) ~316 nM~10 nMCalculated from pKi
A1 Receptor Affinity (Ki) >10,000 nM~316 nMCalculated from pKi
A3 Receptor Affinity (Ki) >10,000 nM~200 nMCalculated from pKi
A2B Receptor Affinity (Ki) >10,000 nM>1,000 nMCalculated from pKi

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki values were calculated from the provided pKi values (Ki = 10(-pKi) M) and converted to nM.

Based on these preclinical binding data, Apadenoson demonstrates a significantly higher affinity for the A2A receptor compared to this compound. Both agents exhibit selectivity for the A2A receptor over other adenosine receptor subtypes, a key feature for minimizing off-target effects such as atrioventricular block (mediated by A1 receptors) or bronchoconstriction.

Pharmacodynamic Effects in Preclinical Models

The primary pharmacodynamic effect of both this compound and Apadenoson in preclinical models is coronary vasodilation, leading to an increase in coronary blood flow.

This compound:

In conscious dog models, intravenous bolus injections of this compound (1, 2.5, 5, and 10 µg/kg) produced a dose-dependent increase in coronary blood flow and heart rate, with a slight decrease in mean arterial pressure at higher doses.[3][4] The onset of action is rapid, with near-peak coronary blood flow velocity observed within 30 seconds of administration.[5]

Apadenoson:

Preclinical studies have demonstrated the potent anti-inflammatory and cardioprotective effects of Apadenoson. In a canine model of myocardial stunning, a non-vasodilating intravenous infusion of Apadenoson (0.01 µg/kg/min) significantly improved the recovery of myocardial function. In a mouse model of liver injury, pretreatment with Apadenoson (0.5-50 µg/kg) significantly reduced serum levels of liver enzymes and pro-inflammatory cytokines.[6] While direct coronary vasodilation data from preclinical studies is less readily available in the public domain, its high A2A receptor affinity suggests a potent vasodilatory effect. Apadenoson also contains a labile ester moiety, which is designed to be cleaved in vivo to limit its duration of action.[2][7]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its half-life and clearance, are crucial for determining its dosing regimen and duration of effect.

ParameterThis compoundApadenoson (ATL-146e)Reference
Terminal Half-Life (Human) ~2 hoursData not readily available[8]
Clearance (Human) 37.8 L/hData not readily available[8]
Preclinical Half-Life Data available for various speciesData not readily available
Key Feature Triphasic eliminationLabile ester for limited duration[2][7][9]

Preclinical pharmacokinetic data for Apadenoson is not as extensively published as for this compound. The inclusion of a labile ester in Apadenoson's structure is a key design feature intended to control its duration of action through in vivo cleavage.[2][7]

Signaling Pathway and Experimental Workflows

The activation of the A2A adenosine receptor by both this compound and Apadenoson initiates a well-defined intracellular signaling cascade.

A2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_Agonist This compound or Apadenoson A2A_Receptor A2A Receptor A2A_Agonist->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Coronary_Vasodilation Coronary Vasodilation Smooth_Muscle_Relaxation->Coronary_Vasodilation

A2A Adenosine Receptor Signaling Pathway

The following diagram illustrates a typical experimental workflow for assessing the hemodynamic effects of these A2A agonists in a preclinical conscious dog model.

Hemodynamic_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Instrumentation Chronic Instrumentation (Aortic Catheter, ECG Electrodes) Acclimatization Acclimatization to Quiet Environment Instrumentation->Acclimatization Baseline Record Baseline Hemodynamics (Blood Pressure, Heart Rate) Acclimatization->Baseline Drug_Admin Administer Drug IV Bolus (Escalating Doses) Baseline->Drug_Admin Monitoring Continuous Hemodynamic Monitoring Drug_Admin->Monitoring Recovery Allow Return to Baseline Between Doses Monitoring->Recovery Data_Processing Calculate Changes from Baseline Monitoring->Data_Processing Recovery->Drug_Admin Next Dose Dose_Response Generate Dose-Response Curves Data_Processing->Dose_Response Conclusion Determine Potency and Maximal Effect Dose_Response->Conclusion

In Vivo Hemodynamic Assessment Workflow

Experimental Protocols

In Vivo Hemodynamic Assessment in Conscious Dogs (this compound)

  • Animal Model: Chronically instrumented mongrel dogs.

  • Instrumentation: Under general anesthesia, an aortic catheter is implanted for blood pressure measurement, and ECG electrodes are sutured to the heart for recording heart rate.

  • Procedure: On the day of the experiment, the conscious and unrestrained dog is placed in a quiet environment. After a period of acclimatization, baseline arterial blood pressure and heart rate are continuously monitored and recorded. This compound is administered as a rapid intravenous bolus at escalating doses (e.g., 1, 2.5, 5, and 10 µg/kg). A sufficient time interval is allowed between doses for hemodynamic parameters to return to baseline.

  • Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated for each dose. Dose-response curves are then generated to determine the potency and maximal effects of this compound on these hemodynamic parameters.[3][4]

Assessment of Cardioprotective Effects in a Canine Model of Myocardial Stunning (Apadenoson)

  • Animal Model: Anesthetized open-chest dogs.

  • Procedure: Myocardial stunning is induced by multiple cycles of brief coronary artery occlusion followed by reperfusion. Apadenoson is administered as a continuous intravenous infusion at a non-vasodilating dose (e.g., 0.01 µg/kg/min) starting before the first occlusion and continuing throughout the reperfusion period. Regional myocardial function is assessed by measuring systolic wall thickening.

  • Data Analysis: The recovery of myocardial function in the Apadenoson-treated group is compared to a control group receiving a saline infusion.

Radioligand Binding Assay for Receptor Affinity Determination

  • Objective: To determine the binding affinity (Ki) of the test compound for different adenosine receptor subtypes.

  • Materials: Cell membranes expressing a specific human adenosine receptor subtype, a high-affinity radioligand for that subtype (e.g., [3H]CGS-21680 for A2A), and the unlabeled test compound (this compound or Apadenoson) at various concentrations.

  • Procedure: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound. The reaction is allowed to reach equilibrium.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]

Conclusion

Both this compound and Apadenoson are selective A2A adenosine receptor agonists with potent cardiovascular effects demonstrated in preclinical studies. Apadenoson exhibits a higher binding affinity for the A2A receptor, suggesting greater potency at the molecular level. This compound's preclinical profile is more extensively documented in the public literature, with detailed pharmacodynamic and pharmacokinetic data available. The development of Apadenoson was discontinued after Phase III clinical trials. This comprehensive preclinical comparison provides a valuable resource for researchers in the field of cardiovascular pharmacology and drug development, highlighting the key characteristics of these two important A2A receptor agonists.

References

Cross-Species Comparison of Regadenoson's Pharmacodynamic Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamic effects of Regadenoson across various species. The information presented is supported by experimental data to aid in the selection of appropriate animal models and the design of preclinical studies.

This compound is a selective adenosine A2A receptor agonist utilized in clinical practice as a pharmacologic stress agent for myocardial perfusion imaging.[1] Its primary mechanism of action involves the activation of A2A adenosine receptors on coronary artery smooth muscle cells, leading to vasodilation and a subsequent increase in coronary blood flow.[2] This guide synthesizes key pharmacodynamic parameters from studies in humans, dogs, rats, and mice to provide a comparative overview of this compound's effects.

Quantitative Pharmacodynamic Data

The following tables summarize the key pharmacodynamic parameters of this compound across different species.

Table 1: Receptor Selectivity and Potency

ParameterHumanDogRatMouse
Receptor Selectivity (A2A vs. A1) Selective for A2A[3]Selective for A2ASelective for A2A10-fold selective for A1 over A2A
Potency (EC₅₀ for Coronary Vasodilation) 6.4 ± 1.2 nM (in vitro)[4]Not explicitly statedNot explicitly statedNot explicitly stated

Table 2: Hemodynamic Effects

ParameterHumanDogRatMouse
Maximal Increase in Coronary Blood Flow (CBF) Approx. 2.5-fold or greater increase[5]~84% of maximal reactive hyperemiaNot explicitly statedNot explicitly stated
Effect on Heart Rate (HR) Dose-dependent increase; more rapid and greater peak increase than adenosine[1][6]Dose-dependent increase (significant at 2.5, 5, and 10 µg/kg)Dose-dependent increaseNot explicitly stated for this compound. The selective A2A agonist CGS21680 increases heart rate.[7]
Effect on Blood Pressure (BP) Dose-dependent decrease in systolic and diastolic BP[8]Slight decrease in Mean Arterial Pressure (MAP) at 2.5, 5, and 10 µg/kgDecrease in MAP at higher dosesNot explicitly stated for this compound. The selective A2A agonist CGS21680 reduces blood pressure.[7]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the typical experimental approach for evaluating this compound, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

G This compound Signaling Pathway This compound This compound A2A_Receptor A2A Adenosine Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of downstream targets PKA->Phosphorylation Leads to Relaxation Vascular Smooth Muscle Relaxation Phosphorylation->Relaxation Results in

Caption: this compound's signaling cascade.

G Experimental Workflow for this compound Evaluation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Instrumentation) Baseline Baseline Measurement (HR, BP, CBF) Animal_Prep->Baseline Regadenoson_Admin This compound Administration (IV Bolus, Dose Escalation) Baseline->Regadenoson_Admin Data_Acquisition Continuous Data Acquisition (Hemodynamic Monitoring) Regadenoson_Admin->Data_Acquisition Data_Analysis Data Analysis (Dose-Response Curves) Data_Acquisition->Data_Analysis Comparison Cross-Species Comparison Data_Analysis->Comparison

Caption: Generalized experimental workflow.

Detailed Experimental Protocols

The following are representative protocols for assessing the pharmacodynamic effects of this compound in different animal models.

Conscious Dog Model for Hemodynamic Assessment

This protocol is designed to evaluate the dose-dependent effects of this compound on heart rate and blood pressure in conscious canines.

  • Animal Preparation and Instrumentation: Adult mongrel dogs are chronically instrumented under general anesthesia. A catheter is surgically placed in the descending aorta for blood pressure measurement, and ECG leads are implanted for heart rate monitoring. All catheters and wires are tunneled subcutaneously and exteriorized for later access. A recovery period of at least one week is allowed post-surgery.

  • Experimental Procedure: On the day of the experiment, the conscious and unrestrained dog is placed in a quiet laboratory setting. Baseline heart rate and arterial blood pressure are continuously monitored until stable. This compound is administered as an intravenous (IV) bolus at escalating doses (e.g., 1, 2.5, 5, and 10 µg/kg).[9] A sufficient time interval (e.g., 15-45 minutes) is allowed between doses for hemodynamic parameters to return to baseline.[9]

  • Data Analysis: Changes in heart rate and mean arterial pressure from baseline are calculated for each dose of this compound. Dose-response curves are then generated to determine the potency and maximal effect of the drug on these parameters.

Rat Model for Myocardial Perfusion Imaging

This protocol outlines a typical procedure for evaluating this compound as a pharmacological stress agent for myocardial perfusion imaging (MPI) in rats.

  • Animal Preparation: Rats are anesthetized (e.g., with isoflurane) and placed on a heating pad to maintain body temperature. A catheter is inserted into a tail vein for the intravenous administration of this compound and the imaging agent. ECG electrodes are placed for cardiac monitoring.

  • Imaging Procedure: A baseline (rest) myocardial perfusion scan is acquired using a suitable imaging modality (e.g., SPECT or PET) with a radiotracer (e.g., 99mTc-sestamibi). Following the rest scan, this compound is administered as an IV bolus at a predetermined dose. The radiotracer is injected shortly after this compound administration, at the time of expected peak coronary hyperemia. A second (stress) myocardial perfusion scan is then acquired.

  • Image Analysis: The rest and stress images are reconstructed and analyzed to assess myocardial perfusion. A perfusion defect that appears on the stress scan but not on the rest scan is indicative of ischemia induced by this compound.

Cross-Species Discussion

This compound exhibits a number of pharmacodynamic effects that are broadly consistent across the species studied, primarily driven by its action as a selective A2A adenosine receptor agonist. However, some key differences have been noted.

In humans, dogs, and rats, this compound is selective for the A2A receptor, which is responsible for its potent coronary vasodilatory effects.[3] In contrast, in mice, it has been reported to be 10-fold more selective for the A1 receptor over the A2A receptor. This difference in receptor selectivity could have significant implications for the translation of findings from murine models to other species, including humans.

The hemodynamic responses to this compound, including increased heart rate and decreased blood pressure, are generally observed across species. In humans, the increase in heart rate is more pronounced and rapid compared to adenosine.[1][6] Conscious dog models also show a clear dose-dependent increase in heart rate and a slight decrease in mean arterial pressure.[9] While specific quantitative data for this compound in mice is limited, studies with other selective A2A agonists like CGS21680 in rats and mice have demonstrated similar effects, including increased heart rate and decreased blood pressure.[7]

The primary pharmacodynamic effect of this compound, coronary vasodilation, is robustly demonstrated in humans and dogs. In humans, a dose of 400-500 µg can induce a greater than 2.5-fold increase in coronary blood flow velocity.[8] In conscious dogs, this compound produces a substantial increase in coronary blood flow, reaching approximately 84% of the maximal reactive hyperemia.

References

In Vitro Comparison of Regadenoson and Dipyridamole on Coronary Vasodilation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of Regadenoson and Dipyridamole, focusing on their efficacy and mechanisms in inducing coronary vasodilation. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines detailed protocols, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of these two critical pharmacological agents.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for this compound and Dipyridamole concerning their in vitro effects on coronary vasodilation. It is important to note that while specific in vitro potency (EC50) and maximal efficacy (Emax) data for this compound are available, directly comparable quantitative data for Dipyridamole's vasodilatory effect on isolated coronary arteries are not as readily found in publicly available literature. The comparison is therefore supplemented with mechanistic information.

ParameterThis compoundDipyridamole
Mechanism of Action Selective Adenosine A2A Receptor Agonist1. Inhibition of adenosine uptake2. Phosphodiesterase (PDE) inhibition
Potency (EC50) 6.4 ± 1.2 nM (in biochemical binding studies)Data not readily available for isolated coronary arteries.
Maximal Vasodilation (Emax) Full agonist (implies ~100% relaxation)Induces significant vasodilation, but direct Emax values from in vitro coronary artery studies are not consistently reported.
Primary Intracellular Mediator Cyclic Adenosine Monophosphate (cAMP)Cyclic Adenosine Monophosphate (cAMP) and Cyclic Guanosine Monophosphate (cGMP)

Signaling Pathways

The vasodilatory effects of this compound and Dipyridamole are mediated by distinct, yet convergent, intracellular signaling pathways.

This compound Signaling Pathway

This compound acts as a direct and selective agonist for the adenosine A2A receptor on coronary artery smooth muscle cells. This interaction initiates a signaling cascade that leads to vasodilation.

G This compound This compound A2A_Receptor Adenosine A2A Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) (Activation) PKA->MLCP MLCK Myosin Light Chain Kinase (MLCK) (Inhibition) PKA->MLCK Relaxation Smooth Muscle Relaxation (Vasodilation) MLCP->Relaxation MLCK->Relaxation

This compound's signaling cascade for coronary vasodilation.
Dipyridamole Signaling Pathway

Dipyridamole induces vasodilation through a dual mechanism of action. Firstly, it inhibits the cellular uptake of endogenous adenosine, thereby increasing its local concentration and allowing it to act on adenosine receptors. Secondly, it inhibits phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic nucleotides.

G cluster_adenosine Adenosine Uptake Inhibition cluster_pde Phosphodiesterase (PDE) Inhibition Dipyridamole1 Dipyridamole Adenosine_Uptake Adenosine Uptake Transporter Dipyridamole1->Adenosine_Uptake Inhibits Extracellular_Adenosine ↑ Extracellular Adenosine Adenosine_Uptake->Extracellular_Adenosine Increases A2A_Receptor Adenosine A2A Receptor Extracellular_Adenosine->A2A_Receptor Activates cAMP_pathway → cAMP Pathway (as with this compound) A2A_Receptor->cAMP_pathway Relaxation Smooth Muscle Relaxation (Vasodilation) cAMP_pathway->Relaxation Dipyridamole2 Dipyridamole PDE Phosphodiesterase (PDE3, PDE5) Dipyridamole2->PDE Inhibits PKA PKA PDE->PKA Prevents degradation of cAMP PKG PKG PDE->PKG Prevents degradation of cGMP cAMP cAMP cAMP->PDE GMP cGMP GMP->PDE PKA->Relaxation PKG->Relaxation

Dipyridamole's dual mechanism for coronary vasodilation.

Experimental Protocols

The following section details a representative experimental protocol for assessing coronary vasodilation in vitro using wire myography. This method allows for the precise measurement of vascular tension in isolated coronary artery segments in response to pharmacological agents.

In Vitro Coronary Artery Vasodilation Assay using Wire Myography

Objective: To determine the concentration-response relationship of this compound and Dipyridamole on the relaxation of pre-constricted isolated coronary arteries.

Materials:

  • Isolated coronary arteries (e.g., from porcine or bovine hearts)

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Vasoconstrictor agent (e.g., U46619, a thromboxane A2 analogue, or high potassium chloride solution)

  • This compound and Dipyridamole stock solutions

  • Wire myograph system

  • Dissection microscope and tools

  • Carbogen gas (95% O2, 5% CO2)

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Isolate coronary arteries and place them in ice-cold Krebs-Henseleit buffer.

    • Under a dissection microscope, carefully remove adhering connective and adipose tissue.

    • Cut the cleaned artery into 2-3 mm rings.

  • Mounting:

    • Mount the arterial rings on two tungsten wires (typically 40 µm in diameter) in the jaws of the wire myograph chamber.

    • Submerge the mounted rings in Krebs-Henseleit buffer maintained at 37°C and continuously gassed with carbogen.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60 minutes under a determined optimal resting tension.

    • Assess the viability of the arterial rings by inducing contraction with a high potassium chloride solution (e.g., 60 mM KCl). A robust contractile response indicates healthy tissue.

    • Wash the rings with fresh Krebs-Henseleit buffer and allow them to return to baseline tension.

  • Pre-constriction:

    • Induce a submaximal, stable contraction with a vasoconstrictor agent (e.g., U46619 at a concentration that produces approximately 80% of the maximal contraction).

  • Concentration-Response Curve Generation:

    • Once a stable contraction plateau is achieved, add the vasodilator (this compound or Dipyridamole) in a cumulative, log-incremental manner (e.g., from 1 nM to 10 µM).

    • Allow the tissue to reach a stable response at each concentration before adding the next.

    • Record the changes in isometric tension using the data acquisition system.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-constriction induced by the vasoconstrictor.

    • Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.

    • Calculate the EC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (the maximal relaxation response) from the curve using non-linear regression analysis.

Experimental Workflow Diagram

G cluster_prep Tissue Preparation cluster_exp Myography Experiment cluster_analysis Data Analysis Isolate Isolate Coronary Artery Clean Clean Connective Tissue Isolate->Clean Cut Cut into 2-3 mm Rings Clean->Cut Mount Mount Ring in Myograph Cut->Mount Equilibrate Equilibrate & Check Viability Mount->Equilibrate PreConstrict Pre-constrict with Vasoconstrictor Equilibrate->PreConstrict AddDrug Cumulative Addition of This compound or Dipyridamole PreConstrict->AddDrug Record Record Tension Changes AddDrug->Record Plot Plot Concentration- Response Curve Record->Plot Calculate Calculate EC50 and Emax Plot->Calculate

Workflow for in vitro coronary vasodilation studies.

Conclusion

This compound and Dipyridamole are both effective coronary vasodilators, but they achieve this through different mechanisms of action. This compound is a direct, selective, and potent A2A adenosine receptor agonist with a clear concentration-dependent effect in vitro. Dipyridamole's indirect and multi-faceted mechanism, involving both the potentiation of endogenous adenosine and the inhibition of phosphodiesterases, also leads to significant coronary vasodilation.

For researchers in drug development, the choice between these or similar agents would depend on the desired specificity of action, potency, and the targeted intracellular signaling pathways. The provided experimental protocol offers a robust framework for conducting further in vitro comparative studies to elucidate the nuanced pharmacological profiles of these and other vasoactive compounds.

A Comparative Analysis of Regadenoson and Exercise Stress in Animal Models for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Regadenoson vs. Exercise Stress

FeatureThis compoundExercise Stress
Mechanism Selective A₂A adenosine receptor agonistSympathetic nervous system activation
Primary Effect Potent coronary vasodilationIncreased heart rate, contractility, and oxygen demand
Administration Intravenous bolus injectionTreadmill running, swimming
Control High; dose-dependent effectsModerate; dependent on animal cooperation and fitness
Reproducibility HighModerate to high, protocol-dependent
Key Advantage Standardized and reproducible hyperemiaPhysiologically mimics human response to exertion
Common Animal Models Dogs, Rats, MiceDogs, Pigs, Rats

Hemodynamic and Cardiovascular Effects: A Quantitative Comparison

The following tables summarize the quantitative effects of this compound and exercise stress on key cardiovascular parameters in conscious canine models, a common preclinical model for cardiovascular research. It is important to note that this data is synthesized from different studies and direct statistical comparisons cannot be made.

Table 1: Effects of this compound on Cardiovascular Parameters in Conscious Dogs

ParameterDose (µg/kg, IV)Peak Effect (Mean ± SEM)
Heart Rate (bpm) 2.5114 ± 9[1]
5125 ± 6[1]
10144 ± 7[1]
Mean Arterial Pressure (mmHg) 2.5Slight decrease[2]
5Slight decrease[2]
10Slight decrease[2]
Coronary Blood Flow -~84% of maximal reactive hyperemia[2]

Table 2: Effects of Graded Treadmill Exercise on Cardiovascular Parameters in Conscious Dogs

ParameterExercise LevelMean Value (± SEM)
Heart Rate (bpm) Rest76 ± 3[3]
Low152 ± 3[3]
Moderate190 ± 3[3]
High240 ± 6[3]
Coronary Blood Flow (ml/min/g) Rest0.94 ± 0.09[3]
Low1.83 ± 0.11[3]
Moderate2.75 ± 0.22[3]
High3.90 ± 0.26[3]
Myocardial Oxygen Consumption (ml/min/100g) Rest9[4]
High57[4]

Signaling Pathways

The physiological responses to this compound and exercise are initiated by distinct signaling pathways. This compound's effects are primarily mediated by the activation of A₂A adenosine receptors, leading to vasodilation. In contrast, exercise-induced stress triggers a systemic response through the activation of the sympathetic nervous system.

Regadenoson_Signaling_Pathway This compound This compound A2A_Receptor A₂A Adenosine Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Coronary_Vasodilation Coronary Vasodilation Smooth_Muscle_Relaxation->Coronary_Vasodilation Increased_CBF Increased Coronary Blood Flow Coronary_Vasodilation->Increased_CBF

Caption: this compound signaling pathway.

Exercise_Stress_Signaling_Pathway Exercise Exercise SNS Sympathetic Nervous System (SNS) Activation Exercise->SNS Catecholamines Release of Catecholamines (Epinephrine, Norepinephrine) SNS->Catecholamines Beta_Receptors β-Adrenergic Receptors Catecholamines->Beta_Receptors Bind to AC Adenylyl Cyclase Beta_Receptors->AC Activate cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Increased_HR Increased Heart Rate PKA->Increased_HR Increased_Contractility Increased Myocardial Contractility PKA->Increased_Contractility Increased_MVO2 Increased Myocardial Oxygen Consumption Increased_Contractility->Increased_MVO2

Caption: Acute exercise stress signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the efficacy of this compound and exercise stress in conscious canine models.

This compound Administration Protocol (Conscious Dog Model) [2]

  • Animal Preparation: Mongrel dogs are chronically instrumented under general anesthesia. A Tygon catheter is placed in the descending aorta via a thoracotomy for blood pressure measurement. A pair of electrodes is sutured to the right atrium for atrial pacing if required. All catheters and wires are tunneled subcutaneously and exteriorized between the scapulae. Animals are allowed a recovery period of at least one week post-surgery.

  • Experimental Procedure: On the day of the experiment, the conscious, unrestrained dog is placed in a quiet environment. Baseline heart rate and arterial blood pressure are continuously monitored and recorded. This compound is administered as an intravenous (IV) bolus at escalating doses (e.g., 1, 2.5, 5, and 10 µg/kg). A sufficient time interval (e.g., 15-45 minutes) is allowed between doses for hemodynamic parameters to return to baseline.

  • Data Analysis: Changes in heart rate and mean arterial pressure from baseline are calculated for each dose of this compound. Dose-response curves are generated to determine the potency and maximal effect of this compound on these parameters.

Treadmill Exercise Stress Protocol (Conscious Dog Model) [3]

  • Animal Preparation: Healthy, trained dogs are accustomed to running on a motorized treadmill. Catheters for blood pressure measurement and blood sampling can be implanted chronically as described in the this compound protocol.

  • Experimental Procedure: After a warm-up period, the dogs undergo a graded exercise protocol. This typically involves increasing the speed and/or incline of the treadmill at set intervals. For example, a protocol might consist of three-minute stages at progressively higher workloads. Heart rate, blood pressure, and other physiological parameters are continuously monitored. Radioactive microspheres may be injected at rest and at each exercise level to measure regional myocardial blood flow.

  • Data Analysis: Hemodynamic and blood flow data are analyzed at each stage of exercise and compared to baseline (resting) values. This allows for the characterization of the cardiovascular response to different levels of physical exertion.

Experimental Workflow Comparison

The following diagram illustrates the typical experimental workflows for this compound and exercise stress studies in animal models.

Experimental_Workflows cluster_this compound This compound Workflow cluster_exercise Exercise Stress Workflow Reg_Start Start Reg_Baseline Baseline Measurements (HR, BP, CBF) Reg_Start->Reg_Baseline Reg_Admin Administer IV Bolus of this compound Reg_Baseline->Reg_Admin Reg_Stress Peak Stress Measurements Reg_Admin->Reg_Stress Reg_Recovery Recovery Monitoring Reg_Stress->Reg_Recovery Reg_End End Reg_Recovery->Reg_End Ex_Start Start Ex_Baseline Baseline Measurements (HR, BP, CBF) Ex_Start->Ex_Baseline Ex_Warmup Warm-up Period Ex_Baseline->Ex_Warmup Ex_Graded Graded Exercise (Treadmill/Swimming) Ex_Warmup->Ex_Graded Ex_Peak Peak Exercise Measurements Ex_Graded->Ex_Peak Ex_Recovery Recovery Monitoring Ex_Peak->Ex_Recovery Ex_End End Ex_Recovery->Ex_End

Caption: Comparative experimental workflows.

Conclusion

Both this compound and exercise stress are valuable tools for inducing a state of cardiovascular stress in animal models for research purposes. This compound offers a highly controlled and reproducible method of inducing coronary hyperemia, making it ideal for pharmacological studies and standardized screening. Its mechanism of action is well-defined, targeting the A₂A adenosine receptor to produce potent vasodilation.

Exercise stress, on the other hand, provides a more physiological model of cardiac stress, engaging the sympathetic nervous system and replicating the integrated systemic response to physical exertion. While potentially more variable due to factors like animal conditioning and motivation, it is indispensable for studies aiming to understand the holistic physiological and pathophysiological responses to exercise.

The choice between these two modalities will ultimately depend on the specific research question, the desired level of experimental control, and the translational relevance to the clinical scenario being modeled. This guide provides the foundational data to aid in that critical decision-making process.

References

Assessing the Reproducibility of Regadenoson-Induced Physiological Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reproducibility of physiological responses induced by Regadenoson, a selective A2A adenosine receptor agonist widely used as a pharmacologic stress agent in myocardial perfusion imaging (MPI). By objectively comparing its performance with alternatives and presenting supporting experimental data, this guide serves as a valuable resource for researchers and clinicians in the field of cardiovascular drug development and diagnostics.

Comparative Analysis of Physiological Responses

This compound is favored for its ease of administration as a single bolus and a generally better side-effect profile compared to non-selective adenosine receptor agonists like adenosine.[1][2][3] This section delves into the reproducibility of its key physiological effects.

Hemodynamic Responses

The hemodynamic effects of this compound, primarily an increase in heart rate (HR) and a slight decrease in blood pressure (BP), are well-documented.[1][4] Studies have demonstrated a consistent and reproducible heart rate response (HRR) to this compound upon serial measurements.

A study involving 648 patients who underwent two this compound MPI studies reported a good correlation in the HRR between the two studies, with an intraclass correlation coefficient of 0.72.[5] The mean difference in HRR between the studies was minimal (0.88%), indicating no systematic bias.[5]

Hemodynamic ParameterMean Change from BaselineReproducibilityKey Findings
Heart Rate Increase of 21-44 bpm[1][6]Good correlation on serial measurements[5]A blunted heart rate response may have prognostic implications.[5]
Systolic Blood Pressure Slight decreaseGenerally consistent, though less studied for reproducibilityThe decrease is typically modest.[1][4]
Diastolic Blood Pressure Slight decreaseGenerally consistent, though less studied for reproducibilityThe decrease is typically modest.[1][4]
Myocardial Perfusion

This compound induces coronary vasodilation, leading to increased myocardial blood flow (MBF), which is the basis for its use in MPI. The hyperemic effect of this compound has been shown to be comparable to that of adenosine.[3]

Quantitative positron emission tomography (PET) studies have compared the hyperemic response of this compound and adenosine. One study found strong correlations between global and regional stress MBF induced by both agents (r = 0.80 and r = 0.77, respectively).[7] While the mean MBF values were similar, the limits of agreement for stress MBF were wide, suggesting some individual variability in response.[7] Another study using 13N-ammonia PET found no significant difference in global peak MBF between this compound and adenosine.[8]

Perfusion ParameterResponse to this compoundComparison with AdenosineReproducibility
Myocardial Blood Flow (MBF) Significant increaseComparable hyperemic effect[3][8]Good correlation on a group level, but with some individual variability.[7]
Myocardial Perfusion Reserve (MPR) IncreasedSimilar to adenosine[9]Subject to variability in both rest and stress MBF.
Adverse Events

This compound is generally well-tolerated, with common side effects including dyspnea, headache, flushing, and chest pain.[1][10] These symptoms are typically mild and transient.[4][6] The incidence of atrioventricular block is lower with this compound compared to adenosine.[11] A study on repeated doses in healthy subjects found that this compound was safe and well-tolerated.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for assessing this compound's effects.

Pharmacologic Stress Myocardial Perfusion Imaging (SPECT)
  • Patient Preparation: Patients should abstain from caffeine-containing products for at least 12 hours prior to the study.

  • Baseline Measurements: Obtain baseline electrocardiogram (ECG), heart rate, and blood pressure.

  • This compound Administration: Administer a single intravenous bolus of 0.4 mg of this compound over 10 seconds.[11]

  • Radiotracer Injection: Inject the radiotracer (e.g., Tc-99m sestamibi) 10-20 seconds after the this compound bolus.[11]

  • Hemodynamic Monitoring: Continuously monitor ECG, heart rate, and blood pressure for at least 5 minutes post-injection.[6]

  • Image Acquisition: Begin stress imaging approximately 45-60 minutes after radiotracer injection.

  • Rest Imaging: Rest imaging is typically performed on a separate day or several hours after stress imaging, following the injection of the radiotracer at rest.

Quantitative Myocardial Blood Flow Assessment (PET)
  • Patient Preparation: Similar to SPECT, patients should avoid caffeine.

  • Tracer Administration (Rest): Administer a bolus of a PET perfusion tracer (e.g., 13N-ammonia or 82Rb) and acquire dynamic images to measure resting MBF.

  • This compound Administration: After a sufficient waiting period for tracer decay, administer a 0.4 mg bolus of this compound.

  • Tracer Administration (Stress): Approximately 70 seconds after this compound administration, inject the PET perfusion tracer and acquire dynamic images to measure stress MBF.

  • Data Analysis: Calculate MBF in ml/min/g for myocardial tissue regions and determine the Myocardial Perfusion Reserve (MPR) as the ratio of stress MBF to rest MBF.

Visualizing Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

This compound Signaling Pathway This compound This compound A2A_Receptor A2A Adenosine Receptor This compound->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates K_ATP_Channel ATP-sensitive K+ Channel PKA->K_ATP_Channel Phosphorylates and opens Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization Leads to Vasodilation Coronary Vasodilation Hyperpolarization->Vasodilation Causes

Caption: this compound's mechanism of action.

Experimental Workflow for Assessing Reproducibility cluster_visit1 Visit 1 cluster_visit2 Visit 2 (Washout Period) Baseline1 Baseline Measurements (ECG, HR, BP) Regadenoson1 Administer this compound (0.4 mg bolus) Baseline1->Regadenoson1 Response1 Measure Physiological Responses (Hemodynamics, Perfusion) Regadenoson1->Response1 Analysis Data Analysis (Compare Response 1 vs. Response 2) Response1->Analysis Baseline2 Baseline Measurements (ECG, HR, BP) Regadenoson2 Administer this compound (0.4 mg bolus) Baseline2->Regadenoson2 Response2 Measure Physiological Responses (Hemodynamics, Perfusion) Regadenoson2->Response2 Response2->Analysis

Caption: A typical two-visit reproducibility study design.

References

Validating Regadenoson's selectivity for A2A over other adenosine receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Regadenoson is a potent and selective agonist for the A2A adenosine receptor, a key target in pharmacological stress testing for myocardial perfusion imaging. Its clinical utility is underpinned by its ability to induce coronary vasodilation with a favorable side-effect profile compared to non-selective adenosine receptor agonists. This guide provides a comprehensive comparison of this compound's binding affinity and functional selectivity for the human A2A receptor over other adenosine receptor subtypes (A1, A2B, and A3), supported by experimental data and detailed protocols.

Comparative Analysis of Receptor Binding Affinity

The selectivity of this compound for the A2A adenosine receptor is evident from its binding affinity (Ki), which is significantly higher for the A2A subtype compared to A1 and A2B receptors. While a precise Ki value for the A3 receptor is not consistently reported in the literature, it is generally accepted that this compound has weak, if any, affinity for this subtype.[1] For comparative purposes, the binding affinities of the non-selective adenosine receptor agonist, 5'-N-Ethylcarboxamidoadenosine (NECA), are also presented.

CompoundA1 (Ki, nM)A2A (Ki, nM)A2B (Ki, nM)A3 (Ki, nM)
This compound >16,460[1]290 - 1730[1][2]>10,000[1]Weak affinity[1]
NECA 14202,400 (EC50)6.2

Note: A lower Ki value indicates a higher binding affinity.

Functional Selectivity: A2A-Mediated Signaling

The A2A and A2B adenosine receptors are coupled to the Gs alpha subunit of G proteins.[3][4] Agonist binding to these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4][5][6] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to physiological responses such as smooth muscle relaxation and vasodilation.[1] In contrast, the A1 and A3 receptors are coupled to the Gi alpha subunit, and their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[3][4]

This compound's functional selectivity is demonstrated by its potent agonism at the A2A receptor, leading to a robust increase in cAMP. One study reported an EC50 of 6.4 nM for its functional activity at the A2A receptor. While it is a weak partial agonist for cAMP accumulation in some cell lines, it acts as a full and potent agonist in causing coronary vasodilation, a response with a large A2A receptor reserve.[7]

Below is a diagram illustrating the Gs-coupled signaling pathway activated by this compound at the A2A receptor.

Gs_Signaling_Pathway Gs-Coupled Signaling Pathway for the A2A Receptor This compound This compound A2A_Receptor A2A Receptor This compound->A2A_Receptor Binds G_Protein Gs Protein (α, β, γ) A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., Vasodilation) Phosphorylation->Response

Caption: Gs-Coupled Signaling Pathway for the A2A Receptor.

Experimental Protocols

The validation of this compound's selectivity relies on robust in vitro assays. The following are detailed methodologies for the key experiments cited.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a known radiolabeled ligand from a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound for each adenosine receptor subtype (A1, A2A, A2B, and A3).

Materials:

  • Membrane Preparations: Cell membranes from cell lines (e.g., HEK-293 or CHO) stably expressing one of the human adenosine receptor subtypes.

  • Radioligands:

    • A1 Receptor: [³H]R-PIA or [³H]DPCPX

    • A2A Receptor: [³H]CGS21680 or [³H]ZM241385[8]

    • A3 Receptor: [¹²⁵I]I-AB-MECA[8]

  • Test Compound: this compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester.

  • Filter Plates: Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Counter and Cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 50 µL of assay buffer containing increasing concentrations of this compound.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 100 µL of the membrane preparation (containing 20-22 µg of protein per well).[8]

    • For determining non-specific binding, a high concentration of a non-labeled universal adenosine agonist (like NECA) is used instead of this compound.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Below is a diagram illustrating the workflow of a competitive radioligand binding assay.

Radioligand_Binding_Workflow Workflow for a Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate Components (reach equilibrium) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a Competitive Radioligand Binding Assay.

Whole Cell cAMP Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the change in intracellular cAMP levels. For A2A and A2B receptors, agonists increase cAMP, while for A1 and A3 receptors, agonists decrease forskolin-stimulated cAMP levels.

Objective: To determine the functional potency (EC50) or inhibitory potency (IC50) of this compound at each adenosine receptor subtype.

Materials:

  • Cell Lines: Whole cells (e.g., HEK-293 or CHO) stably expressing one of the human adenosine receptor subtypes.

  • Test Compound: this compound

  • Reference Agonist: e.g., NECA

  • Forskolin: To stimulate adenylyl cyclase in Gi-coupled receptor assays.

  • Phosphodiesterase (PDE) Inhibitor: e.g., Rolipram or IBMX, to prevent the degradation of cAMP.

  • cAMP Detection Kit: e.g., HTRF, LANCE, or ELISA-based kits.

  • Cell Culture Medium and Assay Buffer.

Procedure:

  • Cell Plating: Seed the cells in 96- or 384-well plates and culture until they reach the desired confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with a PDE inhibitor (e.g., 10 µM rolipram) for a short period (e.g., 15-30 minutes).[8]

  • Compound Addition:

    • For A2A/A2B (Gs-coupled) Receptors: Add increasing concentrations of this compound to the wells.

    • For A1/A3 (Gi-coupled) Receptors: Add a fixed concentration of forskolin to stimulate cAMP production, followed by the addition of increasing concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 15-60 minutes.

  • Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • For A2A/A2B Receptors: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

    • For A1/A3 Receptors: Plot the percentage inhibition of forskolin-stimulated cAMP against the logarithm of the this compound concentration to determine the IC50.

Conclusion

The experimental data robustly demonstrates that this compound is a highly selective A2A adenosine receptor agonist. Its significantly lower affinity for A1 and A2B receptors, and negligible interaction with the A3 receptor, translates to a targeted pharmacological effect. This selectivity is the foundation of its clinical utility, enabling effective coronary vasodilation for diagnostic imaging while minimizing the undesirable side effects associated with the activation of other adenosine receptor subtypes. The provided experimental protocols offer a standardized framework for the continued investigation and validation of the selectivity profiles of novel adenosine receptor ligands.

References

A Comparative Safety Analysis: Regadenoson Versus Older Vasodilator Agents in Myocardial Perfusion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of Regadenoson and older vasodilator agents, namely adenosine and dipyridamole, used in myocardial perfusion imaging (MPI). The information is supported by experimental data from comparative clinical studies.

This compound, a selective A2A adenosine receptor agonist, has emerged as a widely used pharmacologic stress agent in MPI. Its primary advantage lies in its targeted mechanism of action, which is designed to minimize the undesirable side effects associated with older, non-selective agents like adenosine and dipyridamole.[1] This guide delves into the comparative safety data, experimental methodologies, and underlying signaling pathways to offer a comprehensive overview for the scientific community.

Quantitative Comparison of Adverse Events

Clinical trial data consistently demonstrates differences in the safety and tolerability profiles of this compound, adenosine, and dipyridamole. The following tables summarize the incidence of common adverse events reported in comparative studies.

Table 1: Overall and Common Adverse Events

Adverse EventThis compoundAdenosineDipyridamole
Overall Adverse Events 23.2% - 84.9%83%26.7% - 56.7%
Dyspnea (Shortness of Breath) 28%26%Lower incidence than this compound
Headache ~27%~17%Lower incidence than this compound
Flushing ~16%~18%Lower incidence than this compound
Chest Discomfort/Pain ~25%~25%Lower incidence than this compound
Gastrointestinal Discomfort ~19%Not specified8.1%
Dizziness ~11%~9%Not specified

Data compiled from multiple sources.[2][3][4]

Table 2: Hemodynamic and Other Significant Adverse Events

Adverse EventThis compoundAdenosineDipyridamole
Hypotension (Significant Drop in Blood Pressure) Generally causes a smaller decrease in blood pressure compared to dipyridamole.[2][5]Similar blood pressure nadir to this compound.[6]Can cause a more significant drop in systolic and diastolic blood pressure.[2][5]
Atrioventricular (AV) Block Lower incidence of AV block compared to adenosine.Higher incidence of AV block.Less common than with adenosine.
Bronchospasm Lower risk due to A2A selectivity.Higher risk due to non-selective receptor activation.Can induce bronchospasm.

Experimental Protocols

To ensure a standardized comparison of these agents, clinical trials often employ rigorous, well-defined protocols. Below is a representative methodology for a comparative study evaluating the safety and efficacy of these vasodilator agents in MPI.

Representative Experimental Protocol: The ADVANCE MPI Trial (ADenoscan Versus this compound Comparative Evaluation for Myocardial Perfusion Imaging)

The ADVANCE MPI trial was a phase 3, multicenter, double-blind, randomized study designed to compare the efficacy and safety of this compound with adenosine for the detection of reversible myocardial perfusion defects.[1][3][6]

1. Patient Population:

  • Patients with known or suspected coronary artery disease (CAD) referred for pharmacologic stress MPI.

  • Exclusion criteria typically include recent myocardial infarction, unstable angina, severe aortic stenosis, and known hypersensitivity to adenosine receptor agonists.

2. Study Design:

  • Patients underwent two separate stress MPI studies.

  • Study 1 (Qualifying Scan): All patients received a standard adenosine infusion (140 mcg/kg/min for 6 minutes) followed by radionuclide injection and SPECT imaging.

  • Study 2 (Randomized Scan): Patients were randomized (in a 2:1 ratio) to receive either a single bolus injection of this compound (0.4 mg) or another standard adenosine infusion. This was followed by a second radionuclide injection and SPECT imaging.[3] The time between the two studies was typically 1 to 7 days.

3. Pharmacologic Stress and Imaging Procedure:

  • Adenosine Administration: A continuous intravenous infusion of 140 mcg/kg/min was administered for 6 minutes. The radiotracer was injected at the 3-minute mark.

  • This compound Administration: A single intravenous bolus of 0.4 mg was administered over approximately 10 seconds, followed immediately by a saline flush. The radiotracer was injected 10-20 seconds after the saline flush.[7]

  • Radionuclide Imaging: A standard SPECT protocol was used for both studies to acquire myocardial perfusion images.

4. Safety Monitoring:

  • Continuous 12-lead electrocardiogram (ECG) monitoring was performed throughout the procedure and for a specified period post-infusion.

  • Blood pressure and heart rate were monitored at baseline and at regular intervals during and after drug administration.

  • Adverse events were systematically recorded and graded for severity and relationship to the study drug.

  • Aminophylline was available as a reversal agent for severe or persistent adverse reactions.[3]

5. Data Analysis:

  • Blinded readers independently interpreted the MPI scans to assess the presence and extent of perfusion defects.

  • The incidence and severity of all adverse events were compared between the two treatment groups.

  • Statistical analyses were performed to determine the non-inferiority of this compound to adenosine for diagnostic accuracy and to compare their safety profiles.

Signaling Pathways and Experimental Workflow

The differential safety profiles of these agents can be attributed to their distinct interactions with adenosine receptors.

Signaling Pathway of Vasodilators

Adenosine and dipyridamole are non-selective adenosine receptor agonists, meaning they activate multiple adenosine receptor subtypes (A1, A2A, A2B, and A3).[1] Activation of A1 receptors can lead to atrioventricular block, while A2B and A3 receptor activation can be associated with bronchospasm in susceptible individuals. This compound, in contrast, is a selective A2A receptor agonist.[1] This selectivity is key to its improved safety profile, as it primarily targets the A2A receptors responsible for coronary vasodilation while having minimal effect on other receptor subtypes.

G cluster_0 Vasodilator Agent cluster_1 Adenosine Receptors cluster_2 Downstream Effects This compound This compound A2A A2A Receptor This compound->A2A Selective Agonist Adenosine_Dipyridamole Adenosine / Dipyridamole Adenosine_Dipyridamole->A2A Non-selective Agonist A1 A1 Receptor Adenosine_Dipyridamole->A1 A2B_A3 A2B/A3 Receptors Adenosine_Dipyridamole->A2B_A3 Coronary_Vasodilation Coronary Vasodilation A2A->Coronary_Vasodilation AV_Block AV Block A1->AV_Block Bronchospasm Bronchospasm A2B_A3->Bronchospasm

Caption: Signaling pathways of vasodilator agents.

Experimental Workflow for Pharmacologic Stress MPI

The following diagram illustrates a typical workflow for a patient undergoing a pharmacologic stress myocardial perfusion imaging study.

G cluster_0 Patient Preparation cluster_1 Rest Imaging cluster_2 Pharmacologic Stress cluster_3 Stress Imaging & Monitoring Patient_Prep Patient Preparation (Fasting, Medication Review) IV_Access Establish IV Access Patient_Prep->IV_Access Baseline_Vitals Record Baseline Vitals & ECG IV_Access->Baseline_Vitals Rest_Tracer Inject Radiotracer at Rest Baseline_Vitals->Rest_Tracer Rest_Imaging Acquire Rest MPI Images Rest_Tracer->Rest_Imaging Vasodilator_Admin Administer Vasodilator (this compound, Adenosine, or Dipyridamole) Rest_Imaging->Vasodilator_Admin Stress_Tracer Inject Radiotracer at Peak Stress Vasodilator_Admin->Stress_Tracer Stress_Imaging Acquire Stress MPI Images Stress_Tracer->Stress_Imaging Monitoring Continuous Monitoring (Vitals, ECG, Adverse Events) Stress_Imaging->Monitoring Recovery Recovery Period Monitoring->Recovery

Caption: Experimental workflow for pharmacologic stress MPI.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Regadenoson

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds like Regadenoson is a critical aspect of laboratory safety and environmental responsibility. Due to its potent pharmacological nature, this compound and its associated waste must be managed as hazardous pharmaceutical waste. Adherence to strict disposal protocols is essential to protect both personnel and the ecosystem.[1]

This compound is a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[2] While some safety data sheets (SDS) may not classify it as hazardous under normal conditions, a conservative approach is strongly recommended, treating all this compound waste as hazardous.[1][3] This includes unused or expired this compound, contaminated materials, and empty containers such as vials and syringes.[1]

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment to minimize the risk of exposure. Some SDS for this compound classify it as potentially fatal if swallowed, inhaled, or in contact with skin.[1][4]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., neoprene or rubber)[3]
Eye Protection Safety glasses with side shields or goggles[1]
Skin and Body Laboratory coat or other protective clothing[1][3]
Respiratory NIOSH-approved respirator if handling powder or creating aerosols[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all applicable federal, state, and local regulations for hazardous pharmaceutical waste, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][5]

Experimental Protocol for this compound Disposal:

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound, including unused solutions, empty vials, syringes, needles, and contaminated labware (e.g., pipette tips, gloves).

    • Treat all identified materials as hazardous pharmaceutical waste.[1]

    • Segregate this compound waste from non-hazardous waste streams to prevent cross-contamination.[1]

  • Waste Collection and Containment:

    • Place all this compound waste into a designated, leak-proof, and sealable hazardous waste container.[1]

    • For sharps such as needles and syringes, use a designated sharps container that is also rated for hazardous waste.

  • Labeling of Hazardous Waste Container:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."[1]

    • The label must include the name "this compound."[1]

    • Include any other information as required by your institution's hazardous waste management plan and local regulations.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste container in a secure, designated area.[1]

    • The storage area should be away from incompatible materials and general laboratory traffic.

    • Follow your institution's specific guidelines for the storage of hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste by a licensed hazardous waste disposal company.[1]

    • The recommended method for the disposal of hazardous pharmaceutical waste is incineration in a permitted hazardous waste incinerator.[1]

    • Crucially, never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination. [1][6]

Emergency Procedures in Case of Exposure

In the event of accidental exposure to this compound, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes.[1]

  • Inhalation: Move the individual to an area with fresh air immediately.[1]

  • Ingestion: Seek immediate medical attention.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify Identify & Segregate Waste ppe->identify collect Collect in Labeled Container identify->collect store Store in Secure Area collect->store arrange Arrange Licensed Disposal store->arrange incinerate Incineration arrange->incinerate end_node End: Compliant Disposal incinerate->end_node

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Regadenoson

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Regadenoson

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Due to conflicting information across various Safety Data Sheets (SDS), with some classifying the compound as potentially fatal upon contact, a conservative approach is mandatory.[1][2] this compound should be handled as a potent and hazardous substance, requiring strict adherence to all safety protocols to ensure personnel and environmental protection.

Hazard Classification

This compound is a potent pharmacological agent. The most severe classifications from available Safety Data Sheets (SDS) indicate that it may be:

  • Fatal if swallowed, inhaled, or in contact with skin .[2]

  • A cause of damage to organs .[2]

  • A cause of serious eye and skin irritation .[2]

Given these potential hazards, all handling and disposal must be conducted with the utmost care.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound, particularly in its powdered form or when aerosols may be generated.

Protection CategoryRequired PPESpecifications and Remarks
Engineering Controls Laboratory Fume Hood or Local Exhaust VentilationMust be used to control airborne levels of the compound.[3][4][5]
Eye/Face Protection Safety Goggles with Side-ShieldsShould be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1][3]
Hand Protection Chemical-Resistant GlovesUse neoprene or rubber gloves.[1][5] Immediately remove and properly dispose of gloves if they become contaminated.
Body Protection Laboratory Coat / Impervious ClothingA lab coat is required at a minimum.[1] For tasks with a higher risk of splashes or contamination, fire/flame resistant and impervious clothing should be worn.[3][6]
Respiratory Protection NIOSH-Approved RespiratorNecessary when handling the powdered form, creating aerosols, or when ventilation is inadequate.[1][5] A full-facepiece airline respirator in positive pressure mode may be required for high-risk activities.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety. The following procedural steps provide direct guidance for operations.

Step-by-Step Handling Protocol
  • Risk Assessment : Before beginning any work, review the Safety Data Sheet and be fully aware of the potential hazards.[2]

  • Engineering Controls : Ensure a laboratory fume hood or other local exhaust ventilation system is operational and in use.[3]

  • Don PPE : Put on all required PPE as specified in the table above.

  • Handling : Conduct all manipulations of this compound within the fume hood to minimize exposure risk. Avoid creating dust or aerosols.

  • Post-Handling : After handling, thoroughly wash hands and any potentially exposed areas.[4] Contaminated clothing should be removed and laundered before reuse.[4]

Emergency Exposure Procedures

In the event of an accidental exposure, take the following immediate actions:

Exposure RouteFirst-Aid Response
Skin Contact Immediately remove any contaminated clothing.[2] Wash the affected area with soap and plenty of water.[1]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes.[1][3]
Inhalation Move the individual to fresh air immediately.[1] If breathing is irregular or has stopped, provide artificial respiration.[2]
Ingestion Seek immediate medical attention.[1] Rinse the mouth with water and do not induce vomiting.[3]

For all exposure incidents, seek immediate medical attention and provide the Safety Data Sheet to the attending physician.[3]

Waste Disposal Plan

Treat all this compound waste as hazardous pharmaceutical waste.[1] Adherence to federal, state, and local regulations is mandatory.[1]

  • Identification : All unused, expired, or contaminated this compound, including empty vials, syringes, and contaminated lab materials, must be treated as hazardous waste.[1]

  • Segregation : Collect all this compound waste in a designated, leak-proof, and sealed hazardous waste container.[1] Do not mix with non-hazardous waste.[1]

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."[1]

  • Storage : Store the sealed container in a secure, designated area away from incompatible materials.[1]

  • Disposal : Arrange for pickup by a licensed hazardous waste disposal company.[1] The recommended disposal method is incineration in a permitted hazardous waste incinerator.[1] Never dispose of this compound down the drain or in regular trash.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_response Emergency Response cluster_disposal Post-Handling & Disposal A Risk Assessment (Review SDS) B Engineering Controls (Use Fume Hood) A->B C Select & Don Appropriate PPE B->C D Handle Compound in Controlled Environment C->D E Exposure Event? D->E F Immediate First Aid (Skin, Eyes, Inhalation) E->F Yes H Decontaminate Work Area & Remove PPE E->H No G Seek Medical Attention F->G I Segregate & Label Hazardous Waste H->I J Store Waste Securely I->J K Arrange Licensed Disposal (Incineration) J->K

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regadenoson
Reactant of Route 2
Reactant of Route 2
Regadenoson

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.